Product packaging for Methyl 2-methoxy-4-methyl-5-nitrobenzoate(Cat. No.:CAS No. 1057652-79-5)

Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Cat. No.: B1427381
CAS No.: 1057652-79-5
M. Wt: 225.2 g/mol
InChI Key: NWXJRVZVIWNIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B1427381 Methyl 2-methoxy-4-methyl-5-nitrobenzoate CAS No. 1057652-79-5

Properties

IUPAC Name

methyl 2-methoxy-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-4-9(15-2)7(10(12)16-3)5-8(6)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXJRVZVIWNIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-methoxy-4-methyl-5-nitrobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (CAS No. 1057652-79-5), a key intermediate in the development of fine chemicals and active pharmaceutical ingredients (APIs).[1] The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process control and safety. The synthesis is centered around the electrophilic aromatic substitution (EAS) nitration of methyl 2-methoxy-4-methylbenzoate, a classic yet nuanced transformation. This guide is intended for researchers, chemists, and process development professionals who require a robust and reproducible methodology.

Introduction and Strategic Importance

This compound is a substituted nitroaromatic compound with the molecular formula C₁₀H₁₁NO₅.[1][2] Its strategic importance lies in its utility as a versatile building block in multi-step organic synthesis. The presence of multiple functional groups—an ester, an ether, a nitro group, and an aromatic ring—allows for a variety of subsequent chemical modifications, making it a valuable precursor in medicinal chemistry and materials science.[1]

The synthesis pathway discussed herein is designed for efficiency, regiochemical control, and scalability. The core of this process is the nitration of a substituted benzene ring, a foundational reaction in organic chemistry. Understanding the interplay of electronic and steric effects is paramount to achieving high yield and purity of the desired isomer.

The Synthetic Pathway: A Mechanistic Perspective

The most direct and industrially viable route to this compound is the nitration of its immediate precursor, methyl 2-methoxy-4-methylbenzoate. This transformation is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.

Generation of the Electrophile: The Nitronium Ion

The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and potently electrophilic nitronium ion.[6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium underscores the necessity of using a strong acid catalyst and minimizing the presence of water, which can act as a base and inhibit the formation of the nitronium ion.[8]

Regioselectivity: The Directing Influence of Substituents

The successful synthesis of the target molecule hinges on controlling the position of nitration on the aromatic ring. The regiochemical outcome is dictated by the directing effects of the three existing substituents:

  • Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance.

  • Methyl Group (-CH₃): An activating group that also directs ortho and para through an inductive effect.

  • Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position.[9]

In this specific substrate, the activating groups (-OCH₃ and -CH₃) exert the dominant influence.[10] The nitration will preferentially occur at a position that is activated by both. Position 5 is ortho to the methyl group and para to the strongly activating methoxy group, making it the most electronically favorable site for electrophilic attack.[10] This strong directing effect leads to the selective formation of the desired this compound isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on established procedures for the nitration of aromatic esters.[10][11] Adherence to temperature control is critical for both safety and product purity.

Materials and Reagents
Reagent/MaterialGradeNotes
Methyl 2-methoxy-4-methylbenzoateReagent Grade (≥98%)Starting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade (95-98%)Catalyst and solvent
Concentrated Nitric Acid (HNO₃)ACS Grade (70%)Nitrating agent
Crushed Ice / Deionized WaterLab GradeFor reaction quenching and washing
Ethanol or MethanolACS GradeFor recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 2-methoxy-4-methylbenzoate. Cool the flask in an ice-water bath to 0-5°C.[10]

  • Acidic Dissolution: Slowly and carefully add concentrated sulfuric acid to the stirred starting material, ensuring the temperature is maintained below 10°C. Stir until the solid is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath.[3][8]

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over 30-60 minutes. It is crucial to monitor the temperature and maintain it below 15°C throughout the addition to prevent the formation of dinitrated byproducts.[8][10][11]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Subsequently, allow the mixture to warm slowly to room temperature and stir for another hour to ensure the reaction goes to completion.[10]

  • Work-up and Isolation: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The solid product will precipitate.[10][12]

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.[10]

  • Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to form purified crystals, which are then collected by vacuum filtration.[10]

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product SM Methyl 2-methoxy-4-methylbenzoate Reaction Electrophilic Aromatic Substitution (Nitration) SM->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction 0-15°C Product This compound Reaction->Product Work-up & Purification

Caption: Synthesis workflow for this compound.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

PropertyValueSource
CAS Number 1057652-79-5[1][2]
Molecular Formula C₁₀H₁₁NO₅[1][2]
Molecular Weight 225.2 g/mol [1]
Appearance White to off-white crystalline powderPredicted
Purity Typically >98% after recrystallization

Trustworthiness and Process Validation

The integrity of this protocol is maintained through in-process controls and final product validation.

  • Reaction Monitoring: The progress of the nitration can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[10][13]

  • Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Structural Confirmation: The identity of this compound must be unequivocally confirmed by spectroscopic methods, primarily ¹H NMR and ¹³C NMR, which will show characteristic shifts for the aromatic protons and carbons, as well as the methoxy, methyl, and ester groups.

Safety and Handling

The nitration of aromatic compounds is a high-hazard operation that must be conducted with extreme caution in a well-ventilated fume hood.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and are strong oxidizers.[3][8] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

  • Exothermic Reaction: The reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, increasing the risk of forming unstable and explosive polynitrated byproducts.[10] A reliable cooling bath and slow, controlled addition of the nitrating mixture are essential safety measures.

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

By adhering to the principles and procedures outlined in this guide, researchers and chemists can safely and efficiently synthesize high-purity this compound for use in further research and development.

References

An In-depth Technical Guide to Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 2-methoxy-4-methyl-5-nitrobenzoate. This document is intended to serve as a vital resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development. The strategic placement of a nitro group, a methoxy moiety, and a methyl group on the benzoate scaffold makes this compound a versatile intermediate for the synthesis of a wide array of complex organic molecules and potential active pharmaceutical ingredients (APIs).[1] This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to present self-validating protocols grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₁NO₅ and a molecular weight of 225.2 g/mol .[1] Its structure, featuring an electron-withdrawing nitro group and electron-donating methoxy and methyl groups, imparts a unique reactivity profile that is highly valuable in multi-step organic transformations.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compoundMethyl 2-methoxy-5-nitrobenzoate (Analogue)Methyl 4,5-dimethoxy-2-nitrobenzoate (Analogue)
CAS Number 1057652-79-5[2]34841-11-726791-93-5
Molecular Formula C₁₀H₁₁NO₅[2]C₉H₉NO₅C₁₀H₁₁NO₆
Molecular Weight 225.20 g/mol [2]211.18 g/mol [3]241.19 g/mol [4]
Appearance Predicted: Crystalline solidWhite to pale cream or pale yellow crystals or powderSolid
Melting Point Not explicitly reported98.0-104.0 °C141-144 °C[4]
Boiling Point Not explicitly reportedNo information available[3]No information available[4]
Solubility Predicted: Soluble in common organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[5]No information available[3]Insoluble in water[4]

Synthesis of this compound: A Proposed Protocol

Diagram 1: Proposed Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Methyl 2-methoxy-4-methylbenzoate reagents Concentrated Nitric Acid (HNO₃) Concentrated Sulfuric Acid (H₂SO₄) start->reagents Nitration product This compound reagents->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Nitration of Methyl 2-methoxy-4-methylbenzoate

This protocol is adapted from established procedures for the nitration of substituted methyl benzoates.[6][7]

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol or Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxy-4-methylbenzoate in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the methyl benzoate derivative. It is crucial to maintain the temperature below 15 °C to minimize the formation of by-products.[6][7]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.[6]

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Purification Protocol: Recrystallization
  • Solvent Selection: Based on the predicted solubility, a mixed solvent system such as ethanol/water or methanol/water is likely to be effective.[5]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Key Signals
¹H NMR Aromatic protons with distinct chemical shifts and coupling constants due to the substitution pattern. Singlets for the methoxy and methyl protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the substituents), and the methoxy and methyl carbons.
FTIR (cm⁻¹) Strong C=O stretching vibration for the ester (around 1720-1740 cm⁻¹). Asymmetric and symmetric NO₂ stretching vibrations (around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively). C-O stretching for the ester and ether. Aromatic C-H and C=C stretching vibrations.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight (225.20). Fragmentation patterns showing the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and the nitro group (-NO₂).[8]

Reactivity and Applications in Synthesis

The presence of multiple functional groups makes this compound a versatile intermediate. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. The methoxy and methyl groups influence the reactivity of the aromatic ring in further substitution reactions.

Diagram 2: Reactivity Profile of this compound

G cluster_start This compound cluster_reactions Potential Transformations cluster_products Resulting Intermediates start C₁₀H₁₁NO₅ reduction Reduction of Nitro Group (e.g., with SnCl₂/HCl or H₂/Pd-C) start->reduction hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) start->hydrolysis substitution Further Aromatic Substitution start->substitution amine Methyl 5-amino-2-methoxy-4-methylbenzoate reduction->amine acid 2-methoxy-4-methyl-5-nitrobenzoic acid hydrolysis->acid substituted_ring Further Substituted Derivatives substitution->substituted_ring

Caption: Key chemical transformations of this compound.

This compound serves as a crucial building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.[9] The ability to selectively modify its functional groups allows for the construction of complex molecular architectures.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated area, such as a fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]

Handling Precautions:

  • Avoid inhalation of dust or vapors.[3]

  • Prevent contact with skin and eyes.[3]

  • Keep away from heat, sparks, and open flames. Nitroaromatic compounds can be flammable and may have explosive properties under certain conditions.

  • In case of skin contact, wash the affected area immediately with plenty of soap and water.[3]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. A thorough understanding of its chemical properties, a reliable synthetic and purification protocol, and a comprehensive knowledge of its reactivity are paramount for its effective utilization. This guide has provided a detailed overview of these aspects, drawing upon established chemical principles and data from related compounds to offer a practical and scientifically sound resource for researchers in the field.

References

A Spectroscopic Guide to Methyl 2-methoxy-4-methyl-5-nitrobenzoate: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol .[1] As a nitrobenzoate derivative, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and dye manufacturing.[2] The precise arrangement of its five substituents on the benzene ring—a methyl ester, a methoxy group, a methyl group, and a nitro group—gives rise to specific physicochemical properties that are critical for its intended application.

Unequivocal structural confirmation and purity assessment are paramount in any chemical synthesis workflow. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound. By leveraging fundamental principles and comparative data from analogous structures, we will interpret the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to build a complete spectroscopic profile of the molecule. This document is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for structural elucidation and verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity of neighboring protons (spin-spin splitting).

Expert Interpretation of the Predicted ¹H NMR Spectrum

The structure of this compound presents five distinct sets of non-equivalent protons. The aromatic region is simplified due to the substitution pattern, which leaves two isolated aromatic protons.

  • Aromatic Protons (H-3 and H-6) : The protons at positions 3 and 6 on the benzene ring do not have adjacent proton neighbors, and thus, each is expected to appear as a singlet. The proton at H-3 is flanked by the electron-donating methoxy group and the weakly donating methyl group, which would shift it upfield relative to the proton at H-6. Conversely, H-6 is ortho to the strongly electron-withdrawing nitro group, which will significantly deshield it, causing a downfield shift.[3][4] Therefore, we predict a singlet around 8.1 ppm for H-6 and another singlet around 7.2 ppm for H-3.

  • Methoxy Protons (-OCH₃ at C-2) : The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their position adjacent to the aromatic ring results in a chemical shift expected around 3.9-4.0 ppm.

  • Ester Methyl Protons (-COOCH₃) : The methyl group of the ester functionality is also a singlet and typically appears in a similar region to the methoxy group, predicted here around 3.9 ppm.

  • Aromatic Methyl Protons (-CH₃ at C-4) : The methyl group attached directly to the aromatic ring is shielded compared to the oxygenated methyl groups and is expected to produce a singlet around 2.4 ppm.

Predicted ¹H NMR Data Summary
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Aromatic)~ 8.1Singlet (s)1H
H-3 (Aromatic)~ 7.2Singlet (s)1H
-OCH₃ (Methoxy)~ 4.0Singlet (s)3H
-COOCH₃ (Ester)~ 3.9Singlet (s)3H
-CH₃ (Aromatic)~ 2.4Singlet (s)3H
Standard Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrumentation : Place the NMR tube in the spectrometer's probe.

  • Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient for a high signal-to-noise ratio.

  • Processing : Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the solvent peak or TMS (0.00 ppm).

fragmentation_pathway M [M]⁺˙ m/z = 225 F1 [M - OCH₃]⁺ m/z = 194 M->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z = 179 M->F2 - •NO₂ F3 [M - COOCH₃]⁺ m/z = 166 M->F3 - •COOCH₃

References

An In-depth Technical Guide to 2-Aminomethyl-18-crown-6 (CAS 83585-61-3): Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of supramolecular chemistry and its application to biomedical sciences, 2-Aminomethyl-18-crown-6 (CAS 83585-61-3) emerges as a molecule of significant interest. This functionalized crown ether, building upon the foundational cation-binding properties of the 18-crown-6 macrocycle, incorporates a primary amine "handle" that unlocks a vast potential for covalent modification and integration into complex molecular systems. This guide provides a comprehensive technical overview of 2-Aminomethyl-18-crown-6, from its fundamental physicochemical properties and synthesis to its sophisticated applications in coordination chemistry, organic synthesis, and, most notably, advanced drug delivery systems. As a senior application scientist, the following narrative is structured to provide not just a repository of data, but a cohesive understanding of the principles governing the utility of this versatile compound.

Physicochemical and Safety Profile

A thorough understanding of the intrinsic properties of 2-Aminomethyl-18-crown-6 is paramount for its effective and safe utilization in a research setting.

Core Properties

The defining characteristic of 2-Aminomethyl-18-crown-6 is the juxtaposition of the 18-crown-6 cavity, with its inherent affinity for specific cations, and the reactive primary aminomethyl group.[1] The crown ether moiety, a cyclic polyether, creates a hydrophilic inner cavity capable of forming stable complexes with various cations, while the exterior remains largely hydrophobic.[2] The aminomethyl side chain provides a nucleophilic site for covalent attachment to other molecules, a feature that is extensively exploited in its applications.[3]

PropertyValueSource(s)
CAS Number 83585-61-3
Molecular Formula C₁₃H₂₇NO₆[1]
Molecular Weight 293.36 g/mol [1]
Appearance Yellow viscous liquid[1]
Density 1.126 g/mL at 25 °C[4]
Boiling Point 135 °C at 0.08 mmHg[4]
Refractive Index n20/D 1.479[4]
Flash Point 113 °C (235.4 °F) - closed cup
Safety and Handling

2-Aminomethyl-18-crown-6 is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[5]

Hazard Codes: H302 + H312 + H332, H315, H319, H335

Synthesis of 2-Aminomethyl-18-crown-6

The synthesis of 2-Aminomethyl-18-crown-6 is a multi-step process that typically begins with the preparation of a hydroxymethyl-substituted crown ether, followed by its conversion to the desired aminomethyl derivative. The following is an illustrative protocol based on established synthetic strategies.

Experimental Protocol: Synthesis

Part 1: Synthesis of Hydroxymethyl-18-crown-6

This synthesis is predicated on the Williamson ether synthesis, where high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add triethylene glycol and a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Slowly add a solution of a strong base, for instance, potassium hydroxide, to the reaction mixture with vigorous stirring. The use of an alkali metal cation like K⁺ can act as a template, pre-organizing the linear polyether precursor to facilitate cyclization.[3]

  • Reactant Addition: A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added dropwise to the reaction mixture over several hours to maintain high-dilution conditions.[3]

  • Reflux: The reaction mixture is heated to reflux and stirred for 18-24 hours.[3]

  • Workup: After cooling, the solvent is removed under reduced pressure. The resulting slurry is diluted with dichloromethane and filtered to remove inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.[3]

  • Purification: The crude product is purified by vacuum distillation followed by column chromatography to yield pure hydroxymethyl-18-crown-6.[3]

Part 2: Conversion to 2-Aminomethyl-18-crown-6

This conversion can be achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.

  • Activation of the Hydroxyl Group: Dissolve the purified hydroxymethyl-18-crown-6 in a suitable solvent like dichloromethane and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride. Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[3]

  • Nucleophilic Substitution with Azide: To the reaction mixture containing the tosylated intermediate, add sodium azide and a suitable solvent like dimethylformamide (DMF). Heat the reaction mixture to facilitate the substitution. After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup to isolate the azidomethyl-18-crown-6.

  • Reduction of the Azide: Dissolve the azidomethyl crown ether in a solvent such as THF or ethanol. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[3]

  • Final Purification: Following the reduction and appropriate workup, the final product, 2-Aminomethyl-18-crown-6, is purified by column chromatography or high-vacuum distillation to yield the desired compound as a viscous liquid.[3]

Core Applications in Research and Development

The unique bifunctional nature of 2-Aminomethyl-18-crown-6 has led to its application in diverse scientific domains.

Coordination Chemistry and Ion Sensing
Organic Synthesis and Catalysis

As a functionalized macrocycle, 2-Aminomethyl-18-crown-6 serves as a versatile building block for the synthesis of more complex supramolecular structures.[1] The primary amine can be readily derivatized to attach the crown ether moiety to polymers, surfaces, or other organic molecules.[3] Furthermore, like other crown ethers, it can act as a phase-transfer catalyst by solubilizing inorganic salts in organic solvents, thereby enhancing the reactivity of the "naked" anions.[2][5]

Advanced Drug Delivery Systems

A significant and rapidly evolving application of 2-Aminomethyl-18-crown-6 and its derivatives is in the field of drug delivery.[1][6] The ability to form amphiphilic structures upon modification allows for the creation of vesicular drug delivery systems like niosomes.[7]

Mechanism of Action in Vesicular Drug Delivery

The core principle behind the use of 2-Aminomethyl-18-crown-6 derivatives in drug delivery is the creation of amphiphilic molecules that can self-assemble into vesicles in aqueous media. These vesicles can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid-like bilayer.[8][9]

A notable example is the synthesis of 1,16-hexadecanoyl-bis-(2-aminomethyl)-18-crown-6 (Bola A16), a bolaamphiphile where two 2-aminomethyl-18-crown-6 headgroups are linked by a long hydrophobic alkyl chain.[7] This molecule has been successfully used to formulate niosomes for the delivery of the anticancer drug 5-fluorouracil.[7] The crown ether moieties can also interact with biological membranes and potentially facilitate the transport of the encapsulated drug across cellular barriers.[6]

DrugDeliveryMechanism

Illustrative Protocol: Preparation of Niosomes by Thin-Film Hydration

This is a general and widely used method for the preparation of niosomes that can be adapted for crown ether-based amphiphiles.[8][10]

  • Lipid Film Formation: Dissolve the crown ether amphiphile (e.g., Bola A16) and cholesterol in a volatile organic solvent (e.g., chloroform, diethyl ether, or a mixture) in a round-bottom flask.[10]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This results in the formation of a thin, dry film of the surfactant mixture on the inner wall of the flask.[10]

  • Hydration: Hydrate the thin film by adding an aqueous solution (e.g., phosphate-buffered saline) containing the drug to be encapsulated. The flask is then agitated (e.g., by hand-shaking or mechanical stirring) at a controlled temperature. This process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (either probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.[10]

  • Purification: Separate the unencapsulated drug from the niosome dispersion by methods such as dialysis, gel filtration, or centrifugation.[10]

Analytical Characterization

The purity and structural integrity of 2-Aminomethyl-18-crown-6 and its derivatives are typically assessed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the protons of the crown ether ring and the aminomethyl group.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for analyzing its conjugates, such as DNA adducts.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and its derivatives.

Conclusion

2-Aminomethyl-18-crown-6 stands as a testament to the power of molecular design, where the strategic placement of a single functional group transforms a classic macrocycle into a highly adaptable platform for scientific innovation. Its utility in selectively binding cations, catalyzing reactions, and, most compellingly, forming the basis of sophisticated drug delivery systems, underscores its importance for researchers in chemistry, materials science, and pharmacology. A thorough understanding of its synthesis, properties, and handling is the foundation upon which novel applications will be built, paving the way for advancements in targeted therapeutics and beyond.

References

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, ensuring the integrity of synthetic pathways and the safety of new pharmaceutical agents. This technical guide presents a comprehensive, multi-technique approach to the structure elucidation of Methyl 2-methoxy-4-methyl-5-nitrobenzoate (CAS: 1057652-79-5), a substituted nitroaromatic compound.[1] Due to the absence of publicly available experimental data for this specific molecule, this guide is structured as a predictive and instructional case study. It leverages established principles of spectroscopy and data from analogous compounds to outline the expected outcomes from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance techniques. Each section provides not only the predicted data but also the underlying scientific rationale and field-proven experimental protocols, creating a self-validating framework for the structural verification of this and similar complex aromatic molecules.

Introduction and Synthetic Context

The target molecule, this compound, possesses a unique substitution pattern on the benzene ring, comprising a methyl ester, a methoxy group, a methyl group, and a nitro group. The precise arrangement of these substituents is critical to its chemical identity and potential reactivity.

Plausible Synthetic Route: Electrophilic Aromatic Substitution

A logical and common method for the synthesis of such a compound involves the electrophilic nitration of a suitable precursor.[1] The synthesis would likely start with Methyl 2-methoxy-4-methylbenzoate. The existing methoxy and methyl groups are ortho, para-directing activators, while the methyl ester is a meta-directing deactivator. The powerful activating effects of the methoxy and methyl groups would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the methoxy group and ortho to the methyl group.

This synthetic context establishes the hypothesized structure that requires rigorous analytical confirmation. Our task is to prove, through spectroscopic methods, that the nitro group has indeed been installed at the C5 position and that the rest of the molecule remains intact.

The Elucidation Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient for unambiguous structure determination. A synergistic workflow employing mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is essential. Each technique provides a unique piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Hypothesis Generation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Hypothesis Proposed Structure: This compound MS Mass Spectrometry (Molecular Weight & Formula) Hypothesis->MS IR Infrared Spectroscopy (Functional Groups) MS->IR NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Skeleton) NMR_1D->NMR_2D Confirmation Final Confirmed Structure NMR_2D->Confirmation

Caption: A logical workflow for structure elucidation, starting from a hypothesized structure and employing a suite of spectroscopic techniques for confirmation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and formula. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal technique for a relatively volatile and thermally stable molecule like this. EI provides a "fingerprint" fragmentation pattern that aids in structural confirmation.[2]

Predicted Mass Spectrum Data
Fragment DescriptionPredicted m/zRationale
Molecular Ion [M]⁺• 225 Corresponds to the molecular weight of C₁₀H₁₁NO₅.
[M - •OCH₃]⁺194Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.
[M - NO₂]⁺179Loss of the nitro group, a characteristic fragmentation for nitroaromatic compounds.[2]
[M - •COOCH₃]⁺166Loss of the entire methyl ester group.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized solid in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[2]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent) with a non-polar capillary column (e.g., HP-5ms).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

Trustworthiness: The observation of a molecular ion peak at m/z 225 would provide strong evidence for the compound's elemental composition (C₁₀H₁₁NO₅). The predicted fragmentation pattern, if observed, would further support the presence of the key methyl ester and nitro functional groups, validating the initial hypothesis.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a rapid and reliable method for analyzing solid samples, providing immediate information about the functional groups present. The IR spectrum is a diagnostic tool; the presence or absence of characteristic absorption bands confirms the molecular architecture.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-H (from -CH₃ and -OCH₃)Stretching
~1730 Ester C=O Stretching (Strong, Sharp)
~1600, ~1475Aromatic C=CRing Stretching
~1525, ~1345 Nitro N-O Asymmetric & Symmetric Stretching (Strong)
~1250Aryl-O (Ether)C-O Stretching
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.[3][4]

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[5]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

  • Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Trustworthiness: The simultaneous observation of a strong, sharp carbonyl peak around 1730 cm⁻¹ and two strong peaks characteristic of a nitro group (~1525 and ~1345 cm⁻¹) would provide definitive evidence for the presence of both the ester and nitro functionalities. This corroborates the MS data and confirms the success of the nitration reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the complex substitution pattern on the aromatic ring.

Predicted ¹H and ¹³C NMR Data

Predicted using NMRDB.org and principles of substituent effects. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy and methyl groups are electron-donating.

¹H NMR (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-6 (Aromatic) ~8.05 Singlet (s) 1H
H-3 (Aromatic) ~7.20 Singlet (s) 1H
OCH₃ (Methoxy) ~3.95 Singlet (s) 3H
OCH₃ (Ester) ~3.90 Singlet (s) 3H

| Ar-CH₃ (Methyl) | ~2.30 | Singlet (s) | 3H |

¹³C NMR (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~165
C-2 (C-OCH₃) ~158
C-5 (C-NO₂) ~145
C-4 (C-CH₃) ~140
C-1 (C-COOCH₃) ~125
C-6 (CH) ~123
C-3 (CH) ~115
OCH₃ (Methoxy) ~56
OCH₃ (Ester) ~52

| Ar-CH₃ (Methyl) | ~16 |

Experimental Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the solid sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[6][7]

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the instrument on the deuterium signal of CDCl₃.[6]

    • Shim the magnetic field to achieve optimal homogeneity.[6]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans).

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for piecing together the molecular skeleton.[8]

Trustworthiness through 2D NMR Connectivity

The final, unambiguous proof of the structure lies in the correlations observed in the 2D NMR spectra. The HMBC experiment is particularly decisive.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its utility stems from the versatile reactivity of the nitro group, which serves as a linchpin for diverse chemical transformations. This guide provides a comprehensive analysis of the nitro group's reactivity within this specific molecular framework, focusing on its role as a precursor to the corresponding aniline and as a powerful modulator of the aromatic ring's electronic character. We will delve into the mechanistic underpinnings of the most critical transformations, provide field-proven experimental protocols, and offer a comparative analysis of synthetic methodologies to guide researchers and drug development professionals in leveraging this versatile intermediate.

Introduction

The transformation of aromatic nitro compounds is a cornerstone of modern organic synthesis, providing essential pathways to anilines, which are fundamental building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] The specific molecule, this compound, presents a unique case study in reactivity due to the complex interplay of its substituents. The electron-withdrawing nitro group not only offers a direct handle for reduction to a primary amine but also profoundly influences the overall electron density and reactivity of the benzene ring. Understanding how to selectively manipulate this group in the presence of ester, methoxy, and methyl functionalities is paramount for its effective use in multi-step synthesis.

Chapter 1: Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the cumulative electronic effects of its four substituents. A nuanced understanding of these interactions is critical for predicting reaction outcomes and selecting appropriate reagents.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic aromatic substitution through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[3][4] Conversely, this electron withdrawal is the primary reason the ring is activated for potential nucleophilic aromatic substitution.

  • Methyl Ester Group (-COOCH₃): This group is also deactivating and electron-withdrawing, primarily through its -I and -R effects.[5] Its position meta to the nitro group reinforces the overall electron-deficient character of that region of the ring.

  • Methoxy Group (-OCH₃): Located ortho to the ester and meta to the nitro group, the methoxy substituent exhibits a dual electronic nature. It exerts a -I effect due to oxygen's electronegativity but a much stronger, activating, positive resonance effect (+R) by donating a lone pair of electrons to the π-system.[3]

  • Methyl Group (-CH₃): Positioned para to the methoxy group, the methyl substituent is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation.

The collective result is a highly polarized aromatic ring. The strong withdrawing effects of the nitro and ester groups are partially counterbalanced by the donating effects of the methoxy and methyl groups, creating a complex electronic landscape that influences the feasibility and regioselectivity of various transformations.

Caption: Electronic influence of substituents.
Chapter 2: Reduction of the Nitro Group: A Gateway to Aromatic Amines

The most synthetically valuable reaction of this molecule is the reduction of the nitro group to a primary amine, yielding Methyl 2-methoxy-4-methyl-5-aminobenzoate. This transformation is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[6][7] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the methyl ester functionality.

reduction_pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction.
2.1 Method A: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[8] Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst, is often preferred for its operational simplicity and safety over using hydrogen gas.[9]

Causality and Trustworthiness: This method is reliable because palladium on carbon (Pd/C) is highly active for the reduction of nitro groups while being generally tolerant of ester functionalities under neutral conditions. Ammonium formate serves as a convenient in situ source of hydrogen.[9] The reaction progress is self-validating; completion is easily monitored by Thin Layer Chromatography (TLC) showing the disappearance of the starting material and the appearance of the more polar amine product.

  • Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq) and ammonium formate (5.0 eq), add methanol as the solvent (approx. 10-15 mL per gram of substrate).

  • Inert Atmosphere: While not strictly necessary for transfer hydrogenation, flushing the flask with an inert gas like nitrogen or argon is good practice.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the stirred suspension. The catalyst is pyrophoric and should be handled with care.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexanes eluent) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

2.2 Method B: Metal-Mediated Reduction with Iron

The use of easily oxidized metals in acidic media is a classical and robust method for nitro group reduction.[10] Iron powder in acetic acid is a cost-effective and mild option that demonstrates excellent chemoselectivity, leaving the ester group intact.[11]

Causality and Trustworthiness: This reduction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with protonation by the acidic medium.[7] The reaction is highly reliable for this substrate. The main challenge lies in the work-up, as the formation of gelatinous iron oxides can complicate product isolation.[12] The protocol below includes a validated method for managing this issue.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and reduced iron powder (5.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 5:1 v/v ratio).

  • Reaction Execution: Heat the stirred suspension to reflux (approx. 80-90°C).

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite®. To manage the iron sludge, it is often effective to first basify the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the bubbling ceases, which helps to precipitate the iron salts in a more granular form before filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

2.3 Method C: Chemoselective Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and exceptionally mild reducing agent.[13] It is highly valued for its chemoselectivity, tolerating a wide variety of functional groups, including esters.[14]

Causality and Trustworthiness: The reduction is believed to occur via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in an aqueous medium.[13][15] This metal-free method avoids the harsh acidic conditions and problematic metal waste of other procedures, making it a greener alternative.[16]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of methanol and water or THF and water, in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (4.0-5.0 eq) in water. Add the dithionite solution dropwise to the vigorously stirred solution of the nitro compound. The reaction can be exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) to ensure completion.

  • Monitoring: Monitor the reaction by TLC until the starting material has been consumed (typically 1-3 hours).

  • Work-up: Remove the organic solvent (if applicable) under reduced pressure.

  • Extraction: Make the aqueous residue basic (pH 8-9) with a dilute base like sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate (3 times).[13]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired amine.

2.4 Comparative Analysis of Reduction Methods
FeatureCatalytic Transfer HydrogenationIron / Acetic AcidSodium Dithionite
Primary Reagents Pd/C, Ammonium FormateFe powder, Acetic AcidNa₂S₂O₄, Water/Co-solvent
Conditions Reflux (60-80°C)Reflux (80-100°C)RT to 50°C
Chemoselectivity Good; may reduce other sensitive groupsExcellent for esters/halidesExcellent; very mild[13][14]
Work-up Simple filtration of catalystChallenging; iron sludge[12]Simple extraction
Advantages High yield, clean, fastVery low cost, robustMild, metal-free, high selectivity
Disadvantages Cost of catalyst, pyrophoricDifficult work-up, acidicRequires aqueous system
Chapter 3: The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SₙAr)

While the primary reactivity of the nitro group itself is reduction, its presence on the aromatic ring is a critical factor in the molecule's overall reactivity profile. The powerful electron-withdrawing nature of the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at an ortho or para position.[17]

In the structure of this compound, there is no inherent leaving group. However, if this molecule were a precursor to a derivative containing, for example, a halogen at the C-2 or C-6 position, the nitro group at C-5 would play a crucial role in facilitating its displacement by a nucleophile. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism for SₙAr.

The stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. For this molecule, the nitro group would strongly stabilize a negative charge developed at the C-2 or C-4 positions, making a hypothetical leaving group at either of these sites highly susceptible to displacement.

Conclusion

The nitro group in this compound is a highly versatile and reactive functional group. Its primary utility lies in its facile reduction to a primary amine, a transformation that opens the door to a vast array of further synthetic manipulations. Researchers have at their disposal several robust methods, from catalytic hydrogenation to metal-acid and dithionite reductions, each with distinct advantages in terms of cost, scalability, and chemoselectivity. Furthermore, the strong electron-withdrawing character of the nitro group fundamentally defines the electronic nature of the aromatic ring, activating it for potential nucleophilic substitution reactions. A thorough understanding of these reactivity principles is essential for any scientist aiming to incorporate this valuable intermediate into their synthetic strategies.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-methoxy-4-methyl-5-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 2-methoxy-4-methyl-5-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds, presents a case study in the essential need for a comprehensive understanding of its behavior in various organic solvents. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound, moving beyond mere data points to elucidate the underlying principles and experimental best practices. As a self-validating system of protocols, this document is designed to empower researchers to generate reliable and reproducible solubility data, crucial for process optimization, formulation development, and regulatory compliance.

Introduction: The Central Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "like dissolves like" serves as a foundational principle guiding the selection of appropriate solvent systems for drug synthesis, purification, and formulation.[1][2] The solubility of a compound dictates its dissolution rate, which in turn significantly influences its absorption and, ultimately, its bioavailability. For a compound such as this compound, understanding its solubility profile across a range of organic solvents is paramount for chemists and formulation scientists. This knowledge informs the choice of reaction media, crystallization solvents, and excipients, ensuring optimal yield, purity, and performance of the final drug product.

This technical guide will first explore the theoretical underpinnings of solubility, focusing on the molecular characteristics of this compound that govern its interaction with different organic solvents. Subsequently, a detailed, step-by-step experimental protocol for determining its equilibrium solubility will be presented, emphasizing the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3][4][5]

Theoretical Considerations: Predicting Solubility from Molecular Structure

While empirical determination remains the gold standard, a theoretical assessment of a molecule's solubility characteristics can provide invaluable predictive insights, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is driven by the intermolecular forces between their respective molecules. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1][6] This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of new solute-solvent interactions.

Analyzing the Structure of this compound

To predict the solubility of this compound, we must examine its functional groups and overall polarity. The molecule possesses several key features:

  • Aromatic Ring: The benzene ring is a non-polar feature.

  • Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether linkage also contributes to the molecule's polarity and can accept hydrogen bonds.

  • Nitro Group (-NO₂): This is a highly polar group that can significantly influence the molecule's overall polarity.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

The presence of both polar (ester, methoxy, nitro) and non-polar (aromatic ring, methyl) functionalities suggests that this compound will exhibit intermediate polarity.[7][8] Consequently, it is expected to be more soluble in solvents of moderate polarity and less soluble in highly polar or highly non-polar solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[9][10][11] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following section details a robust and reliable methodology for determining the equilibrium solubility of this compound. The "shake-flask" method is the most widely recognized and accepted technique for this purpose.[14][15][16][17]

Adherence to Good Laboratory Practices (GLP)

To ensure the generation of high-quality, reproducible data, all experimental work must be conducted in accordance with Good Laboratory Practices (GLP).[3][4][5] This includes:

  • Standard Operating Procedures (SOPs): All procedures must be clearly documented and followed.[4]

  • Equipment Calibration: All equipment, including balances, temperature probes, and analytical instruments, must be regularly calibrated and records maintained.[3]

  • Data Integrity: All raw data must be recorded accurately, legibly, and contemporaneously.[4]

Materials and Equipment
  • Solute: this compound (purity ≥98%)

  • Solvents: A range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, acetonitrile, dimethyl sulfoxide). All solvents should be of analytical grade or higher.

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or wrist-action shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil Step 3 sep1 Allow to stand or centrifuge equil->sep1 Attain Equilibrium sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 Step 4 & 5 ana1 Prepare dilutions of the filtrate sep2->ana1 Step 6 ana2 Analyze by UV-Vis or HPLC ana1->ana2 ana3 Quantify concentration against a standard curve ana2->ana3

Figure 1: Experimental workflow for the determination of equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study for a new compound.[18]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[19][20]

    • Prepare a standard curve using known concentrations of this compound in the same solvent.

    • Determine the concentration of the saturated solution from the standard curve, taking into account the dilution factor.

Data Presentation and Interpretation

For ease of comparison and analysis, the experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
n-Hexane1.88< 0.1< 0.0004
Toluene2.385.20.023
Ethyl Acetate6.0285.60.380
Acetone20.7150.30.667
Ethanol24.545.10.200
Methanol32.730.20.134
Acetonitrile37.5112.80.501
DMSO46.7> 200> 0.888

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The relationship between solvent polarity (as indicated by the dielectric constant) and the solubility of the compound can be visualized in a graphical format to identify trends.

G cluster_0 Solubility Trend vs. Solvent Polarity Low Polarity\n(e.g., Hexane, Toluene) Low Polarity (e.g., Hexane, Toluene) Moderate Polarity\n(e.g., Ethyl Acetate, Acetone) Moderate Polarity (e.g., Ethyl Acetate, Acetone) Low Polarity\n(e.g., Hexane, Toluene)->Moderate Polarity\n(e.g., Ethyl Acetate, Acetone) Increasing Solubility High Polarity (Protic)\n(e.g., Ethanol, Methanol) High Polarity (Protic) (e.g., Ethanol, Methanol) Moderate Polarity\n(e.g., Ethyl Acetate, Acetone)->High Polarity (Protic)\n(e.g., Ethanol, Methanol) Decreasing Solubility (H-bonding effects) High Polarity (Aprotic)\n(e.g., Acetonitrile, DMSO) High Polarity (Aprotic) (e.g., Acetonitrile, DMSO) Moderate Polarity\n(e.g., Ethyl Acetate, Acetone)->High Polarity (Aprotic)\n(e.g., Acetonitrile, DMSO) High Solubility

Figure 2: Logical relationship between solvent polarity and expected solubility.

Conclusion: A Framework for Informed Decision-Making

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers and drug development professionals can generate the high-quality data necessary for informed decision-making throughout the pharmaceutical development lifecycle. The self-validating nature of the described methodology, grounded in the principles of Good Laboratory Practice, ensures the reliability and integrity of the obtained solubility data, ultimately contributing to the development of safe and effective medicines.

References

The Emerging Potential of Methyl 2-methoxy-4-methyl-5-nitrobenzoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. Methyl 2-methoxy-4-methyl-5-nitrobenzoate, a substituted nitroaromatic compound, represents a compelling, yet underexplored, scaffold for medicinal chemists. Its unique arrangement of functional groups—a reactive nitro group, a metabolically significant methoxy moiety, and a modifiable methyl ester—offers a rich platform for the synthesis of diverse small molecule libraries. This guide provides an in-depth analysis of the potential applications of this compound, moving beyond its current status as a chemical intermediate to explore its promise in the generation of next-generation therapeutic agents.[1] We will delve into the synthetic versatility of this molecule, propose potential therapeutic targets based on structure-activity relationships of analogous compounds, and outline experimental workflows for its derivatization and biological evaluation.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a starting scaffold is crucial for predicting its behavior in both synthetic transformations and biological systems.

PropertyValueSource
CAS Number 1057652-79-5[1]
Molecular Formula C₁₀H₁₁NO₅[1][2]
Molecular Weight 225.2 g/mol [1]
Appearance White to off-white crystalline powderInferred from related compounds
Purity Typically ≥98%[2]

The key to the potential of this compound lies in the interplay of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methoxy and methyl groups can play crucial roles in target binding and metabolic stability.[3]

Synthetic Versatility: A Gateway to Novel Chemical Space

The true potential of this compound is realized through its synthetic tractability. The primary functional groups offer multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Transformations
  • Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a cornerstone transformation. This opens up a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems.

  • Hydrolysis of the Methyl Ester: Saponification of the methyl ester to the corresponding carboxylic acid provides a handle for the introduction of various substituents via amide coupling, a fundamental reaction in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAAr): While less common for methoxy groups, under forcing conditions, the methoxy substituent could potentially be displaced by strong nucleophiles, further expanding the accessible chemical space.

The following workflow diagram illustrates the primary synthetic pathways originating from this compound.

G A This compound C Aniline Intermediate A->C Nitro Reduction (e.g., H2/Pd, Fe/HCl) D Carboxylic Acid Intermediate A->D Ester Hydrolysis (e.g., LiOH, NaOH) B Amide Library E Amide/Sulfonamide Library C->E Acylation/Sulfonylation F Heterocycle Library C->F Cyclization Reactions D->B Amide Coupling (e.g., HATU, EDC)

Caption: Primary synthetic pathways from the core scaffold.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

While direct biological activity data for this compound is scarce, we can extrapolate potential applications by examining structurally related molecules.

Anticancer Agents: Hypoxia-Activated Prodrugs

The presence of a nitroaromatic moiety is a hallmark of many hypoxia-activated prodrugs (HAPs).[4] These compounds are selectively reduced in the low-oxygen environment characteristic of solid tumors, leading to the release of a cytotoxic agent.

Proposed Mechanism of Action:

G cluster_0 Normoxic Environment (High O2) cluster_1 Hypoxic Environment (Low O2) A Prodrug (Nitroaromatic) B Radical Anion A->B One-electron reduction (e.g., POR) C Back-oxidation to Prodrug B->C O2 C->A D Prodrug (Nitroaromatic) E Radical Anion D->E One-electron reduction F Further Reduction E->F Lack of O2 G Cytotoxic Species (e.g., Hydroxylamine, Amine) F->G H Cell Death G->H

Caption: Bioreductive activation of a nitroaromatic prodrug.

Experimental Workflow:

  • Synthesis of Analogs: Modify the core structure by, for example, converting the methyl ester to amides bearing known cytotoxic fragments (e.g., nitrogen mustards, DNA intercalators).

  • In Vitro Cytotoxicity Screening: Assess the cytotoxicity of the synthesized compounds against a panel of cancer cell lines under both normoxic and hypoxic conditions.

  • Metabolic Stability Assays: Evaluate the stability of the compounds in the presence of liver microsomes to predict their in vivo half-life.

  • Mechanism of Action Studies: For promising candidates, investigate the specific cellular targets and pathways affected by the activated drug.

Antitubercular Agents

Nitroaromatic compounds have shown significant promise in the fight against Mycobacterium tuberculosis.[5] The nitro group is often crucial for the mechanism of action, which can involve the inhibition of essential enzymes.[5]

Proposed Approach:

Derivatives of this compound could be designed as potential inhibitors of key mycobacterial enzymes. For instance, the carboxylic acid derivative could be used as a starting point to generate amides and esters that mimic the natural substrates of mycobacterial enzymes.

Screening Protocol:

  • Primary Screen: Test the synthesized library for growth inhibition of M. tuberculosis H37Rv.

  • Cytotoxicity Assay: Evaluate the toxicity of active compounds against a mammalian cell line (e.g., Vero cells) to determine a selectivity index.

  • Target Identification: For compounds with high potency and selectivity, perform target-based assays or use chemoproteomics to identify the molecular target.

  • In Vivo Efficacy: Test the most promising candidates in a murine model of tuberculosis.

Anti-inflammatory Agents

Derivatives of methoxybenzoic acids have been explored for their anti-inflammatory properties.[6][7] The methoxy group can be a key pharmacophore, contributing to binding at the active site of inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

Proposed SAR Study:

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Evaluation A This compound B R1 = H (Aniline) A->B Derivatization D R2 = OH (Acid) A->D Derivatization C R1 = Acyl, Sulfonyl B->C F COX/LOX Inhibition Assays C->F Screening E R2 = Amide, Ester D->E E->F Screening G Cell-based Inflammation Assays F->G Hit Confirmation

Caption: A proposed SAR workflow for anti-inflammatory agents.

Trustworthiness and Self-Validation in Protocols

Every proposed experimental workflow incorporates self-validating systems. For instance, in the hypoxia-activated prodrug screening, the parallel assessment under normoxic and hypoxic conditions is a critical internal control. A true HAP will exhibit a significant differential in cytotoxicity between these two conditions. Similarly, the inclusion of a selectivity index calculation in the antitubercular screening protocol is essential to distinguish between general cytotoxicity and specific antimycobacterial activity.

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its synthetic accessibility and the diverse reactivity of its functional groups provide a robust platform for the generation of novel small molecules. The potential applications outlined in this guide—spanning oncology, infectious diseases, and inflammation—are based on sound medicinal chemistry principles and analogies to established therapeutic agents. Further exploration of this scaffold is warranted and holds the promise of delivering new drug candidates with unique mechanisms of action. As our understanding of disease biology grows, versatile and strategically functionalized building blocks like this compound will become increasingly valuable assets in the quest for new medicines.

References

The Alchemist's Grimoire: A Guide to Starting Materials for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science. Their synthesis is a testament to the elegance and power of organic chemistry, with the judicious selection of starting materials being the critical first step that dictates the feasibility, efficiency, and novelty of a synthetic route. This guide provides an in-depth exploration of the core starting materials and strategic considerations for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles. Moving beyond a mere catalog of precursors, we delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest to construct these vital molecular architectures.

The Strategic Imperative: Retrosynthetic Analysis in Heterocyclic Chemistry

The journey to a complex heterocyclic target begins not with a reaction flask, but with a conceptual deconstruction of the molecule. Retrosynthetic analysis, a powerful paradigm developed by E.J. Corey, allows chemists to work backward from the target molecule to simpler, commercially available, or readily synthesizable starting materials. This process involves identifying key functional groups and strategically "disconnecting" the molecule at bonds that can be formed through reliable and well-understood chemical reactions.

For heterocyclic systems, this analysis is particularly crucial. The disconnections should ideally lead to acyclic precursors that, upon reaction, will form the desired ring system. The choice of which bonds to break is guided by a deep understanding of the reactivity of potential starting materials and the mechanisms of cyclization reactions.

Retrosynthesis Target Target Heterocycle Precursor1 Acyclic Precursor 1 Target->Precursor1 Disconnection Precursor2 Acyclic Precursor 2 Target->Precursor2 Disconnection SM1 Starting Material A Precursor1->SM1 Simplification SM2 Starting Material B Precursor2->SM2 Simplification

Caption: A simplified retrosynthetic analysis workflow.

The Workhorses: Common Starting Materials and Their Versatility

A vast chemical landscape is accessible through a surprisingly small cohort of versatile starting materials. Understanding their intrinsic reactivity is paramount to designing successful synthetic strategies.

1,3-Dicarbonyl Compounds: The Versatile Linchpins

1,3-Dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, are arguably among the most important building blocks in heterocyclic synthesis.[1][2] Their utility stems from the presence of two electrophilic carbonyl carbons and an acidic central carbon, which can be easily deprotonated to form a nucleophilic enolate. This dual reactivity allows them to participate in a wide array of cyclization reactions.[3][4][5]

Starting Material ClassRepresentative ExampleKey Reactive SitesCommon Heterocyclic Products
β-KetoestersEthyl acetoacetateElectrophilic carbonyls, nucleophilic α-carbonPyridines, Pyrimidines, Pyrazoles
1,3-DiketonesAcetylacetoneElectrophilic carbonyls, nucleophilic α-carbonFurans, Pyrroles, Pyrazoles

Table 1: The versatility of 1,3-dicarbonyl compounds in heterocyclic synthesis.

A prime example of their application is the Hantzsch Pyridine Synthesis . This multicomponent reaction efficiently constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[6][7] The reaction brings together an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[8][9]

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Ketoester1 β-Keto Ester (2 equiv.) Ketoester1->Dihydropyridine Ammonia Ammonia/Ammonium Acetate Ammonia->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

Caption: Key components of the Hantzsch Pyridine Synthesis.

1,4-Dicarbonyl Compounds: Gateway to Five-Membered Rings

The Paal-Knorr synthesis is a testament to the utility of 1,4-dicarbonyl compounds in constructing five-membered heterocycles.[10][11] By simply varying the cyclizing reagent, one can access furans, pyrroles, and thiophenes from the same 1,4-dicarbonyl precursor.[12]

  • Furan Synthesis: Treatment of a 1,4-diketone with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, leads to the formation of a furan ring.[10]

  • Pyrrole Synthesis: Condensation of a 1,4-diketone with ammonia or a primary amine yields a pyrrole.[12][13]

  • Thiophene Synthesis: The reaction of a 1,4-diketone with a sulfurizing agent, like phosphorus pentasulfide or Lawesson's reagent, produces a thiophene.[10]

Nitrogen-Containing Heterocycles: The Building Blocks of Life and Medicine

Nitrogen-containing heterocycles are ubiquitous in nature and form the core of a vast number of pharmaceuticals. Their synthesis is a major focus of organic and medicinal chemistry.

Indole Synthesis: The Fischer and Gassman Approaches

The indole nucleus is a privileged scaffold in drug discovery. The Fischer Indole Synthesis is a classic and widely used method for its construction.[14][15][16] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[17][18] A key requirement is that the carbonyl compound must possess at least two alpha-hydrogens.[14]

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 2-phenylindole.

The Gassman Indole Synthesis offers a complementary, one-pot approach to substituted indoles.[19][20] This method utilizes an aniline and a ketone bearing a thioether substituent.[21][22][23]

Isoquinoline Synthesis: The Bischler-Napieralski Reaction

The isoquinoline core is found in many alkaloids and pharmacologically active compounds. The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to isoquinolines.[24][25][26] The starting materials for this reaction are β-phenylethylamides, which undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride or phosphorus pentoxide.[27][28]

Oxygen and Sulfur-Containing Heterocycles

While nitrogen-containing heterocycles often take center stage, their oxygen and sulfur-containing counterparts are also of immense importance.

Oxygen Heterocycles

The synthesis of oxygen-containing heterocycles often involves the use of phenol derivatives as starting materials.[29][30] Modern methods also employ arynes for the construction of the aromatic C-O bond.[29][30] Monoterpenoids can also serve as chiral starting materials for the synthesis of various oxygen-containing heterocycles.[31]

Sulfur Heterocycles

The synthesis of sulfur-containing heterocycles can be achieved through various strategies. One approach involves the use of simple organic substrates and sulfur monochloride in cascade transformations.[32] Elemental sulfur can also be employed in multicomponent reactions to construct sulfur-containing rings.[33] Furthermore, ring-expansion reactions of smaller sulfur-containing rings, such as 1,3-dithianes, provide a pathway to medium-sized sulfur heterocycles.[34][35]

The Green Frontier: Sustainable Approaches in Heterocyclic Synthesis

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact.[36][37] In the context of heterocyclic synthesis, this translates to the use of more environmentally benign starting materials, solvents, and catalysts, as well as the development of more energy-efficient reaction conditions.[38][39][40] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields.[36][38]

Conclusion

The synthesis of heterocyclic compounds is a vibrant and ever-evolving field. A deep understanding of the reactivity of common starting materials, coupled with the strategic application of retrosynthetic analysis, empowers chemists to design and execute efficient and innovative synthetic routes. The classic named reactions discussed herein remain cornerstones of the field, while the continuous development of new methodologies, particularly those guided by the principles of green chemistry, promises an exciting future for the construction of these vital molecular architectures.

References

Methyl 2-methoxy-4-methyl-5-nitrobenzoate: A Comprehensive Technical Review of its Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a strategically functionalized aromatic compound, Methyl 2-methoxy-4-methyl-5-nitrobenzoate serves as a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. Its unique substitution pattern—featuring methoxy, methyl, nitro, and methyl ester groups—provides a versatile platform for constructing diverse and valuable scaffolds. The electron-withdrawing nature of the nitro group, combined with the ester functionality, imparts specific reactivity that is highly useful in multi-step organic transformations.[1] This guide offers a deep dive into the synthesis, structural confirmation, and synthetic utility of this important building block.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in a laboratory setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1057652-79-5[1][2]
Molecular Formula C₁₀H₁₁NO₅[1][2]
Molecular Weight 225.2 g/mol [1]
Purity Typically ≥98%[2]
Storage Room temperature[1]

Synthesis via Electrophilic Aromatic Substitution

The primary route for synthesizing this compound is the nitration of its precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the highly reactive nitronium ion (NO₂⁺) is the electrophile.

Mechanism and Rationale

The nitronium ion is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule.[3][4]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regioselectivity of the substitution on the benzene ring is dictated by the existing substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing groups, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The activating groups have a stronger influence.[5] The position targeted for nitration (C5) is ortho to the powerful activating methoxy group and para to the methyl group, making it the most electronically favorable site for electrophilic attack.

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl 2-methoxy-4-methylbenzoate Process Electrophilic Aromatic Substitution Start->Process Dissolve in H₂SO₄ Cool to 0-5°C Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Process Slow, dropwise addition Product This compound Process->Product Reaction & Work-up

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[5][6]

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stir bar, add the starting material, Methyl 2-methoxy-4-methylbenzoate. Cool the flask in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred starting material, ensuring the temperature is maintained below 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over 30-60 minutes. It is critical to maintain the reaction temperature below 15°C to prevent the formation of dinitrated byproducts and ensure safety, as the reaction is highly exothermic.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for another 1-2 hours.

  • Quenching and Precipitation: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids. Further purify the crude solid by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final product.[5]

Spectroscopic Characterization

Structural confirmation of the synthesized compound is achieved through standard spectroscopic methods. The following table outlines the expected data based on the compound's structure and analysis of analogous molecules.[4][7]

SpectroscopyExpected Observations
¹H NMR Two singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two isolated aromatic protons. Three singlets in the aliphatic region for the methoxy protons (~4.0 ppm), the ester methyl protons (~3.9 ppm), and the ring methyl protons (~2.4 ppm).
¹³C NMR Signals for the carbonyl carbon (~165 ppm), aromatic carbons (including quaternary carbons attached to substituents), the methoxy carbon (~53 ppm), the ester methyl carbon (~52 ppm), and the ring methyl carbon (~18 ppm). The loss of symmetry compared to the starting material results in distinct signals for all aromatic carbons.[4]
IR (Infrared) Characteristic strong peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹). Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching for the ether and ester groups.
MS (Mass Spec) The molecular ion peak (M⁺) would be expected at m/z = 225.1980, corresponding to the molecular formula C₁₀H₁₁NO₅.[2]

Reactivity and Applications in Drug Development

This compound is primarily used as an intermediate for further functionalization.[1] The presence of the nitro and ester groups allows for a range of subsequent chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs).[1]

Key Chemical Transformations
  • Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine (-NH₂). This is typically achieved using reagents like H₂/Pd/C, SnCl₂, or iron in acetic acid. The resulting aminobenzoate is a critical building block for synthesizing a vast array of heterocyclic compounds, such as benzimidazoles, quinazolines, and other scaffolds prevalent in medicinal chemistry.[8]

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation allows for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

Logical Flow of Application

Application_Pathway Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Amine Methyl 5-amino-2-methoxy-4-methylbenzoate Reduction->Amine Cyclization Cyclization Reactions Amine->Cyclization APIs Heterocyclic Scaffolds (e.g., for Kinase Inhibitors) Cyclization->APIs

Caption: Common synthetic route utilizing the nitrobenzoate intermediate.

This intermediate is particularly valuable in the design of agrochemicals and specialty polymers, where the functional groups contribute to reactivity and stability in synthetic pathways.[1]

Safety and Handling

As with all nitroaromatic compounds, proper safety precautions are essential.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[9] Avoid creating dust.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from strong oxidizing agents and sources of ignition.[9]

  • Stability: The compound is stable under normal storage conditions.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused material should be swept up and placed in a suitable container for disposal.[9]

Conclusion

This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via electrophilic nitration and, more importantly, the potential for facile conversion of its functional groups, opens a gateway to a rich variety of complex molecular structures. The detailed synthetic protocols, characterization data, and application pathways provided in this guide are intended to empower researchers to leverage this key intermediate in their drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for the Reduction of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of the aromatic nitro group is a cornerstone transformation in organic synthesis, providing a reliable pathway to primary anilines, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. This application note provides a comprehensive guide to the reduction of Methyl 2-methoxy-4-methyl-5-nitrobenzoate to its corresponding aniline, Methyl 5-amino-2-methoxy-4-methylbenzoate. The presence of multiple functional groups on the aromatic ring—an ester, a methoxy group, and a methyl group—necessitates a careful selection of the reduction methodology to ensure high chemoselectivity and yield.

This document explores three robust and widely employed methods for this transformation:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Metal-Acid Reduction using Tin(II) Chloride (SnCl₂) in an acidic medium

  • Metal-Mediated Reduction using Iron (Fe) powder with an acidic activator

Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the relative advantages and disadvantages. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with a high degree of confidence and success.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the starting material and the target product is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compound C₁₀H₁₁NO₅225.20Yellowish solid1057652-79-5
Methyl 5-amino-2-methoxy-4-methylbenzoate C₁₀H₁₃NO₂195.22Off-white to light brown solid70752-21-5

Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro group reduction due to its clean reaction profile, high yields, and the ease of product isolation, as the only by-product is water.[1] The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), to activate molecular hydrogen for the reduction of the nitro group. This method is highly efficient and generally proceeds under mild conditions.[2]

Causality Behind Experimental Choices
  • Catalyst: 10% Palladium on carbon is a highly active and commonly used catalyst for the hydrogenation of nitroarenes. The carbon support provides a large surface area for the reaction.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions at atmospheric pressure. For larger scales or faster reaction times, a Parr hydrogenator can be used to apply higher pressures of hydrogen.

  • Safety: Catalytic hydrogenation with hydrogen gas and a pyrophoric catalyst like Pd/C requires strict safety protocols. The reaction must be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas to remove all oxygen before the introduction of hydrogen to prevent the formation of an explosive mixture.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add this compound (5.0 g, 22.2 mmol).

    • Dissolve the starting material in 100 mL of methanol.

    • Carefully add 10% Pd/C (0.5 g, 10 wt%) to the solution. Caution: Pd/C can be pyrophoric; handle it as a slurry or under an inert atmosphere.[3]

  • Hydrogenation:

    • Seal the flask with a septum and purge the system with nitrogen or argon for 10-15 minutes to remove any residual air.

    • Introduce hydrogen gas via a balloon or from a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature. A well-stirred suspension is crucial for efficient catalysis.[4]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf value) indicates reaction progression.[5]

    • The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, purge the flask with nitrogen to remove excess hydrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake containing the catalyst should be kept wet to prevent ignition and disposed of properly.[2]

    • Wash the filter cake with a small amount of methanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to afford Methyl 5-amino-2-methoxy-4-methylbenzoate as a crystalline solid.[6]

Workflow for Catalytic Hydrogenation

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Substrate in Methanol B Add 10% Pd/C Catalyst A->B C Purge with Inert Gas (N2/Ar) B->C D Introduce Hydrogen (H2) C->D E Vigorous Stirring at RT D->E F Monitor by TLC E->F G Purge with Inert Gas F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Recrystallize I->J K Pure Product J->K

Caption: Workflow for the catalytic hydrogenation of this compound.

Methodology II: Reduction with Tin(II) Chloride

The reduction of aromatic nitro compounds using Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method.[7] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenation conditions. The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group.[8]

Causality Behind Experimental Choices
  • Reducing Agent: Tin(II) chloride dihydrate is an effective and relatively mild reducing agent for nitroarenes. A stoichiometric excess is used to ensure complete conversion.

  • Solvent: Ethanol is a common solvent for this reaction, as it dissolves both the organic substrate and the tin salt to some extent.

  • Acid: Concentrated hydrochloric acid is often added to facilitate the reduction and keep the tin species in solution.

  • Work-up: The work-up procedure is critical for this method to remove the tin salts. Neutralization with a base (e.g., NaOH or NaHCO₃) precipitates tin hydroxides, which can be challenging to filter. Adjusting the pH to be strongly basic can help to redissolve the tin salts as stannates, facilitating their removal.[9]

Experimental Protocol: Tin(II) Chloride Reduction
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.0 g, 22.2 mmol).

    • Add 150 mL of ethanol to the flask.

    • To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.0 g, 110.8 mmol, 5 equivalents) in portions. The reaction can be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Maintain the reflux for 1-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been completely consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or 2M NaOH with vigorous stirring until the pH of the mixture is ~8. This will cause the precipitation of tin salts as a white solid.

    • Filter the resulting slurry through a thick pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all the organic extracts and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Methodology III: Reduction with Iron and Ammonium Chloride

Reduction of aromatic nitro compounds using iron powder in the presence of an acid or an electrolyte like ammonium chloride is a cost-effective and environmentally benign method, often referred to as the Béchamp reduction.[10] The reaction is heterogeneous and involves the transfer of electrons from the iron metal to the nitro group. Ammonium chloride acts as a mild acid and an electrolyte to facilitate the reaction.

Causality Behind Experimental Choices
  • Reducing Agent: Iron powder is an inexpensive and safe reducing agent.

  • Activator: Ammonium chloride provides a mildly acidic medium and helps to maintain the ionic strength of the solution, facilitating the electron transfer process.

  • Solvent System: A mixture of ethanol and water is typically used to provide a medium that can dissolve the organic substrate and the inorganic salt.

  • Work-up: The work-up involves filtering off the iron salts. The filtration is often performed while the reaction mixture is hot to prevent the precipitation of the product along with the iron oxides.

Experimental Protocol: Iron/Ammonium Chloride Reduction
  • Reaction Setup:

    • In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (5.0 g, 22.2 mmol).

    • Add a solvent mixture of 100 mL of ethanol and 25 mL of water.

    • Add ammonium chloride (5.9 g, 111 mmol, 5 equivalents) to the flask.

    • Heat the mixture to reflux (approximately 80-90 °C).

  • Reaction:

    • To the refluxing solution, add iron powder (6.2 g, 111 mmol, 5 equivalents) portion-wise over 30 minutes to control the exothermic reaction.

    • Maintain the mixture at reflux with vigorous stirring for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Work-up and Purification:

    • Upon completion, add a small amount of sodium carbonate to the hot reaction mixture to make it basic.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

    • Wash the filter cake extensively with hot ethanol (3 x 50 mL).

    • Combine the filtrates and remove the ethanol via rotary evaporation.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

    • Purify by recrystallization as needed.[9]

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Iron/Ammonium Chloride (Fe/NH₄Cl)
Advantages High yield, clean reaction, easy work-up, mild conditionsGood functional group tolerance, reliableInexpensive, environmentally benign, safe
Disadvantages Requires specialized equipment, catalyst can be pyrophoric and expensive, potential for catalyst poisoningGenerates stoichiometric amounts of tin waste, work-up can be challengingHeterogeneous reaction, may require longer reaction times, iron salt removal can be difficult
Best Suited For Clean, high-yield synthesis on various scalesSubstrates with functional groups sensitive to hydrogenationLarge-scale, cost-effective synthesis

Characterization of Methyl 5-amino-2-methoxy-4-methylbenzoate

The successful synthesis of the target compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show the appearance of a broad singlet corresponding to the amino (-NH₂) protons, typically in the range of 3.5-4.5 ppm. The aromatic proton signals will also shift upon conversion of the nitro group to the amino group.

  • ¹³C NMR: The carbon NMR will show a characteristic shift for the carbon atom attached to the newly formed amino group.

  • IR Spectroscopy: The IR spectrum will be characterized by the disappearance of the strong symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of two N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (195.22 g/mol ).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge. Palladium on carbon is pyrophoric and must be handled with care, especially after the reaction when it is dry.[3]

  • Metal-Acid Reductions: These reactions can be exothermic. Reagents should be added portion-wise to control the reaction temperature. The use of strong acids like HCl requires caution.

  • Waste Disposal: All chemical waste, especially heavy metal residues from the tin and iron reductions, must be disposed of according to institutional and local environmental regulations.

Conclusion

The reduction of this compound to Methyl 5-amino-2-methoxy-4-methylbenzoate can be effectively achieved by several methods. Catalytic hydrogenation with Pd/C offers a clean and high-yielding route, ideal for laboratory-scale synthesis where the necessary equipment is available. For substrates with functionalities sensitive to hydrogenation or for situations where specialized equipment is not available, reduction with Tin(II) chloride provides a reliable alternative, albeit with a more involved work-up. For large-scale and cost-sensitive applications, reduction with iron powder and ammonium chloride is an excellent choice due to its low cost and favorable environmental profile. The selection of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

References

The Strategic Utility of Methyl 2-methoxy-4-methyl-5-nitrobenzoate in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the strategic selection of starting materials and intermediates is paramount to the success of a multi-step reaction sequence. Methyl 2-methoxy-4-methyl-5-nitrobenzoate (CAS No. 1057652-79-5) has emerged as a highly valuable and versatile building block, offering a unique combination of functional groups that can be selectively manipulated to construct complex molecular architectures.[1] This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in multi-step organic synthesis. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to empower your research and development endeavors.

The intrinsic value of this compound lies in the orchestrated reactivity of its substituents on the benzene ring: a methyl ester, a methoxy group, a methyl group, and a nitro group. This arrangement provides a powerful platform for a variety of chemical transformations, including reduction of the nitro group to an amine, hydrolysis of the ester to a carboxylic acid, and potential cross-coupling reactions. The strategic positioning of these groups allows for regioselective modifications, a critical aspect in the synthesis of complex target molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1057652-79-5[1][2]
Molecular Formula C₁₀H₁₁NO₅[2]
Molecular Weight 225.20 g/mol [2]
Appearance Expected to be a solidGeneral knowledge
Purity ≥98% (commercially available)[2]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge

Spectroscopic Characterization (Predicted):

While experimentally obtained spectra for this specific molecule are not widely available in peer-reviewed literature, we can predict the key spectroscopic features based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR (Predicted):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.5 - 8.0s1H
Aromatic-H~6.8 - 7.2s1H
Methoxy-H (ester)~3.9s3H
Methoxy-H (ether)~3.8s3H
Methyl-H~2.2 - 2.4s3H

¹³C NMR (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165 - 170
Aromatic C-NO₂~145 - 150
Aromatic C-OCH₃~155 - 160
Aromatic C-CH₃~135 - 140
Aromatic C-H~110 - 130
Aromatic C (quaternary)~120 - 140
OCH₃ (ester)~52 - 55
OCH₃ (ether)~55 - 60
CH₃~15 - 20

FTIR (Predicted):

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic NitroAsymmetric NO₂ Stretch1520 - 1560
Symmetric NO₂ Stretch1340 - 1370
EsterC=O Stretch1715 - 1730
C-O Stretch1250 - 1310
AromaticC=C Stretch1450 - 1600
C-H Bending (out-of-plane)800 - 900
AlkylC-H Stretch2850 - 3000

Synthesis Protocol: A Representative Approach

Workflow for the Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup and Isolation cluster_3 Purification start Dissolve Methyl 2-methoxy-4-methylbenzoate in concentrated Sulfuric Acid cool Cool the mixture to 0-5 °C in an ice bath start->cool add_nitrating_mixture Slowly add a pre-cooled mixture of concentrated Nitric Acid and Sulfuric Acid cool->add_nitrating_mixture maintain_temp Maintain temperature below 10 °C add_nitrating_mixture->maintain_temp stir Stir for 1-2 hours at 0-5 °C maintain_temp->stir quench Pour reaction mixture onto crushed ice stir->quench precipitate Collect precipitate by vacuum filtration quench->precipitate wash Wash with cold water precipitate->wash dry Dry the crude product wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) dry->recrystallize characterize Characterize the final product (NMR, IR, MS, Melting Point) recrystallize->characterize

A representative synthetic workflow.

Detailed Protocol:

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add Methyl 2-methoxy-4-methylbenzoate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the benzoate in sulfuric acid over a period of 30-60 minutes. Meticulously monitor the temperature and maintain it between 0-10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The solid product, this compound, will precipitate out.

  • Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and melting point analysis) to confirm its identity and purity.

Key Applications in Multi-Step Synthesis: The Reduction of the Nitro Group

One of the most powerful transformations of this compound is the selective reduction of the nitro group to a primary amine. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative, Methyl 5-amino-2-methoxy-4-methylbenzoate, is a key precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

Workflow for the Reduction of this compound:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation start Dissolve this compound in a suitable solvent (e.g., Ethanol, Ethyl Acetate) add_catalyst Add a catalyst (e.g., 10% Pd/C) start->add_catalyst purge Purge the reaction vessel with Hydrogen gas add_catalyst->purge stir Stir vigorously under a Hydrogen atmosphere (balloon or Parr shaker) at room temperature purge->stir monitor Monitor reaction progress by TLC stir->monitor filter_catalyst Filter the reaction mixture through Celite to remove the catalyst monitor->filter_catalyst concentrate Concentrate the filtrate under reduced pressure filter_catalyst->concentrate purify Purify the crude product if necessary (e.g., column chromatography) concentrate->purify

A typical reduction workflow.

Detailed Protocol for Catalytic Hydrogenation:

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or place the flask in a Parr hydrogenation apparatus. Purge the flask with hydrogen to replace the air.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The progress of the reduction can be monitored by TLC by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude product, Methyl 5-amino-2-methoxy-4-methylbenzoate.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel to obtain the highly pure aniline derivative.

Further Transformations and Synthetic Strategies

The resulting Methyl 5-amino-2-methoxy-4-methylbenzoate is a versatile intermediate for a multitude of subsequent reactions, including:

  • Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which can then be substituted with a variety of functional groups (e.g., -OH, -Cl, -Br, -CN, -F).

  • Amide Bond Formation: The amine can be acylated to form amides, which are common functionalities in many drug molecules.

  • Heterocycle Synthesis: The aniline derivative can serve as a key building block for the synthesis of various heterocyclic ring systems, such as quinolines, quinazolines, and benzodiazepines.

  • Cross-Coupling Reactions: The aromatic ring can be further functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, by first introducing a suitable handle (e.g., a bromine or iodine atom).

Conclusion: A Strategic Asset in Synthesis

This compound is a strategically important intermediate that offers a wealth of opportunities for the synthesis of complex organic molecules. Its well-defined substitution pattern allows for a high degree of control over subsequent chemical transformations. The protocols and application notes provided in this guide are intended to serve as a valuable resource for chemists in both academic and industrial settings, enabling the efficient and reliable utilization of this versatile building block in their synthetic endeavors. By understanding the reactivity and handling of this compound, researchers can unlock its full potential in the design and execution of innovative and efficient multi-step syntheses.

References

Application Note & Protocol: A Detailed Guide to the Hydrolysis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed experimental protocol for the hydrolysis of methyl 2-methoxy-4-methyl-5-nitrobenzoate to its corresponding carboxylic acid, 2-methoxy-4-methyl-5-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines the mechanistic basis for the reaction, provides a step-by-step procedure for both acidic and basic hydrolysis, and includes essential safety precautions, purification techniques, and characterization methods. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

Introduction: The Significance of Hydrolysis in Synthetic Chemistry

The hydrolysis of esters is a fundamental reaction in organic synthesis, enabling the conversion of an ester functional group into a carboxylic acid and an alcohol.[1][2] This process can be catalyzed by either acid or base, with each method offering distinct advantages and disadvantages.[2][3] The choice between acidic and basic hydrolysis often depends on the overall molecular structure of the ester and the presence of other functional groups that may be sensitive to the reaction conditions.[3]

In the context of this compound, hydrolysis yields 2-methoxy-4-methyl-5-nitrobenzoic acid, a valuable building block in medicinal chemistry. The presence of the nitro group and methoxy group on the aromatic ring influences the reactivity of the ester and dictates the necessary reaction conditions for efficient conversion.

Mechanistic Overview: Acid vs. Base-Catalyzed Hydrolysis

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that follows the principle of microscopic reversibility, essentially being the reverse of a Fischer esterification.[3] The reaction is typically driven to completion by using a large excess of water.[1][2]

Key Mechanistic Steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₂SO₄ or HCl), which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original methoxy group.

  • Elimination of Methanol: The protonated methoxy group becomes a good leaving group (methanol), which is eliminated to reform the carbonyl double bond.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process, which is often preferred for achieving high yields.[2][3][4]

Key Mechanistic Steps:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (from a base like NaOH or KOH) acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester.[3]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.[3]

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.

  • Acidification: A final acidification step with a strong acid is required to protonate the carboxylate salt and isolate the carboxylic acid.[3][5]

Safety Precautions: Handling Nitroaromatic Compounds

Nitroaromatic compounds, such as this compound, require careful handling due to their potential toxicity and thermal instability.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

  • Thermal Stability: Be aware that nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[7] Avoid excessive heating.

  • Toxicity: Aromatic nitro compounds can be toxic if swallowed, in contact with skin, or if inhaled. They can cause methemoglobinemia, leading to cyanosis.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for both base-catalyzed and acid-catalyzed hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the preferred method due to its irreversibility and generally higher yields.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound239.2110.02.39 g
Sodium Hydroxide (NaOH)40.0030.01.20 g
Methanol (MeOH)32.04-20 mL
Water (H₂O)18.02-10 mL
Concentrated Hydrochloric Acid (HCl)36.46-As needed

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.20 g (30.0 mmol) of sodium hydroxide in 10 mL of water. Once dissolved, add 20 mL of methanol.

  • Addition of Ester: To the stirred sodium hydroxide solution, add 2.39 g (10.0 mmol) of this compound.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The saponification is typically complete within 1-3 hours, indicated by the disappearance of the starting ester spot.[10]

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with approximately 20 mL of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.[10] A precipitate of 2-methoxy-4-methyl-5-nitrobenzoic acid will form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.[11]

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Allow the product to air dry or dry it in a vacuum oven at a low temperature.

Workflow for Base-Catalyzed Hydrolysis:

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve NaOH in H₂O/MeOH B Add Ester A->B C Heat to Reflux B->C D Cool and Remove MeOH C->D E Acidify with HCl D->E F Precipitation of Product E->F G Vacuum Filtration F->G H Wash with Cold H₂O G->H I Dry the Product H->I

Caption: Workflow for the base-catalyzed hydrolysis of the ester.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, though the reversible nature of the reaction may lead to lower yields if conditions are not optimized.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound239.2110.02.39 g
Sulfuric Acid (H₂SO₄), concentrated98.08-2 mL
Dioxane88.11-20 mL
Water (H₂O)18.02-10 mL

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.39 g (10.0 mmol) of this compound in 20 mL of dioxane.

  • Addition of Acid: To the stirred solution, add a mixture of 2 mL of concentrated sulfuric acid and 10 mL of water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude 2-methoxy-4-methyl-5-nitrobenzoic acid obtained from either procedure can be purified by recrystallization.[11]

Purification by Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are key indicators of a successful reaction.

    • IR (Infrared) Spectroscopy: To identify the functional groups. Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The hydrolysis of this compound to 2-methoxy-4-methyl-5-nitrobenzoic acid is a straightforward yet crucial transformation. The base-catalyzed (saponification) method is generally recommended for its irreversibility and higher yields. Adherence to the detailed protocols and safety precautions outlined in this application note will enable researchers to perform this reaction efficiently and safely, yielding a high-purity product suitable for further synthetic applications.

References

Application Note: Leveraging Methyl 2-methoxy-4-methyl-5-nitrobenzoate for Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the application of Methyl 2-methoxy-4-methyl-5-nitrobenzoate as a novel fragment in drug discovery. We will explore its suitability as a starting point for generating high-quality lead compounds, detailing the workflow from initial screening to hit-to-lead optimization. This document is intended for researchers actively engaged in target-based drug discovery and medicinal chemistry.

The Rationale for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds (fragments) to probe a protein target's binding sites.[3][4] These fragments, though often binding with weak affinity (in the high micromolar to millimolar range), do so with high "ligand efficiency," meaning they form high-quality interactions per atom.[3][5]

The core principle is that a much larger portion of relevant chemical space can be explored with a smaller, more curated library of fragments compared to the vastness of "drug-like" chemical space.[5][6] Once a fragment hit is identified and its binding mode is characterized—typically through biophysical methods like X-ray crystallography—it serves as a highly efficient starting point for optimization into a potent and selective lead compound.[1][7]

Profile of a Novel Fragment: this compound

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Ideal fragments adhere to a set of guidelines often referred to as the "Rule of Three" (Ro3), which helps ensure they are small, possess favorable physicochemical properties, and avoid excessive complexity.[4][8][9]

This compound is a strategically functionalized aromatic compound that presents an interesting scaffold for FBDD. Its properties align well with the Ro3 guidelines, making it a promising candidate for screening libraries.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineConformance
Molecular Formula C₁₀H₁₁NO₅--
Molecular Weight (MW) 225.20 g/mol [10]< 300 Da[1][4][11]Yes
cLogP (Calculated) ~1.9-2.2< 3[4][11]Yes
Hydrogen Bond Donors (HBD) 0≤ 3[4][11]Yes
Hydrogen Bond Acceptors (HBA) 6 (Note: counting varies)≤ 3[4][11]No (but acceptable)
Rotatable Bonds 4≤ 3[11]No (borderline)

Note on HBA and Rotatable Bonds: While the fragment slightly exceeds the strict HBA and rotatable bond count, these "rules" are recognized as guidelines, not rigid laws.[9][12] The presence of the nitro and ester groups provides synthetically tractable handles for future chemical elaboration, a feature that can justify a slight deviation from the Ro3. The nitroaromatic moiety is also found in various bioactive compounds, suggesting its utility in establishing protein-ligand interactions.[13][14]

The FBDD Experimental Workflow

The successful application of any fragment involves a multi-stage process designed to identify true binding events and lay the groundwork for rational drug design. This workflow begins with a sensitive primary screen, followed by orthogonal validation and detailed structural characterization.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_elucidate Phase 3: Structural Elucidation cluster_optimize Phase 4: Hit-to-Lead Target Target Protein Selection & Purification SPR Primary Screen (e.g., SPR) Target->SPR Fragment Fragment Library (including title compound) Fragment->SPR Hits Initial Hits SPR->Hits Identifies binders NMR Orthogonal Validation (e.g., NMR) Hits->NMR Triage hits Validated Validated Hits NMR->Validated Confirms true binding Xray Structural Biology (X-ray Crystallography) Validated->Xray Determine binding mode Structure Fragment-Protein Co-crystal Structure Xray->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Inform chemistry Lead Lead Compound SBDD->Lead Iterative optimization

A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following protocols provide detailed methodologies for screening and validating this compound against a hypothetical target protein (e.g., a bromodomain or kinase).

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[6][15][16]

  • Objective: To identify initial fragment hits by detecting binding to an immobilized protein target.

  • Materials:

    • Purified target protein (>95% purity) with an available amine or thiol for coupling (e.g., His-tagged or AviTagged).

    • SPR instrument (e.g., Biacore T200).

    • Sensor Chip CM5 (for amine coupling).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • This compound dissolved in 100% DMSO (e.g., 100 mM stock).

    • Running buffer (e.g., HBS-EP+, pH 7.4), supplemented with a final concentration of 1-2% DMSO.

  • Methodology:

    • Chip Immobilization:

      • Pre-condition the CM5 sensor chip as per the manufacturer's instructions.

      • Activate the carboxyl surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Immobilize the target protein (diluted in 10 mM acetate buffer, pH 4.5) to the desired density (e.g., 8,000-12,000 Response Units).

      • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.

    • Fragment Screening:

      • Prepare a screening plate by diluting the fragment stock solution into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.

      • Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

      • A binding event is recorded as a change in Response Units (RU) on the target surface relative to the reference surface.

    • Data Analysis:

      • A fragment is considered a preliminary hit if it produces a reproducible, concentration-dependent binding signal that is significantly above the background noise.

      • Causality Check: The binding response should follow a 1:1 binding model, and the signal should return to baseline during the dissociation phase, indicating a reversible interaction typical of fragments.

Protocol 2: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to confirm hits from primary screens and eliminate artifacts.[5][17] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly effective.

  • Objective: To confirm that the fragment binds specifically to the target protein in solution.

  • Materials:

    • Validated fragment hit (this compound).

    • Target protein in a suitable NMR buffer (e.g., deuterated phosphate buffer, pD 7.4).

    • NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Methodology:

    • Sample Preparation:

      • Prepare two samples:

        • Sample A (Reference): Fragment at 100 µM in NMR buffer.

        • Sample B (Test): Fragment at 100 µM and target protein at 5-10 µM in the same NMR buffer.

    • STD NMR Experiment:

      • Acquire a 1D ¹H reference spectrum for Sample B.

      • Acquire the STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • If the fragment is a true binder, this saturation will be transferred from the protein to the bound fragment via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation.

    • Data Analysis:

      • The STD spectrum is generated by subtracting the on-resonance spectrum (protein saturated) from an off-resonance spectrum.

      • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein surface.

      • Self-Validation: A true positive will yield clear signals in the STD spectrum, while non-binders or assay artifacts from the primary screen will not. This confirms a direct interaction in solution.

From Hit to Lead: A Strategy for Optimization

With a validated hit and a co-crystal structure in hand, the next phase is to elaborate the fragment into a more potent lead compound. The structure of this compound offers clear vectors for chemical modification. The nitro group is a particularly valuable synthetic handle.

A common and effective strategy is the reduction of the nitro group to an amine.[18][19] This amine can then be functionalized to "grow" the fragment into an adjacent pocket of the protein's binding site, picking up additional favorable interactions.

Hit_To_Lead cluster_start Initial Hit cluster_mod Chemical Elaboration cluster_end Optimized Lead Fragment Methyl 2-methoxy-4-methyl- 5-nitrobenzoate (Weak Affinity) Reduction Step 1: Reduction (e.g., H₂, Pd/C) Fragment->Reduction Introduce reactive handle Amine Key Intermediate: Aniline Derivative Reduction->Amine Coupling Step 2: Amide Coupling (R-COOH, EDC/HOBt) Amine->Coupling Explore new interactions Lead Potent Lead Compound (Improved Affinity & Selectivity) Coupling->Lead Iterate based on SAR

Proposed synthetic strategy for hit-to-lead optimization.
Protocol 3: Synthetic Elaboration via Nitro Reduction and Amide Coupling

  • Objective: To generate a small library of analogues for Structure-Activity Relationship (SAR) studies.

  • Step 1: Reduction of the Nitro Group

    • Dissolve this compound in a suitable solvent like methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the corresponding aniline: Methyl 5-amino-2-methoxy-4-methylbenzoate.

  • Step 2: Amide Coupling

    • To a solution of the aniline intermediate in a solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a carboxylic acid (R-COOH) selected based on the structural information from crystallography (i.e., designed to bind in an adjacent pocket).

    • Add a coupling agent (e.g., EDC, HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for several hours until completion.

    • Perform an aqueous work-up and purify the resulting amide product by column chromatography.

  • Rationale: This two-step sequence is robust and allows for the rapid generation of diverse analogues by simply varying the carboxylic acid coupling partner. The resulting compounds can be tested for improved binding affinity, providing crucial SAR data to guide the next round of design.

Conclusion

This compound represents a viable and promising fragment for initiating an FBDD campaign. Its physicochemical properties are largely compliant with the "Rule of Three," and its structure contains versatile chemical handles that facilitate rapid and rational hit-to-lead optimization. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, this fragment can serve as an excellent starting point for the discovery of novel, high-quality therapeutic agents.

References

The Strategic Utility of Methyl 2-methoxy-4-methyl-5-nitrobenzoate in the Synthesis of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-methoxy-4-methyl-5-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block. Its unique arrangement of functional groups—a methyl ester, a methoxy group, a methyl group, and a nitro group—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this intermediate, complete with detailed protocols to empower researchers in their synthetic endeavors.

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] The electron-withdrawing nitro group and the ester functionality provide avenues for diverse reactivity, while the methoxy and methyl groups influence the regioselectivity of further reactions.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 1057652-79-5[2]
Molecular Formula C₁₀H₁₁NO₅[2]
Molecular Weight 225.20 g/mol [2]
Appearance Solid (predicted)
Purity Typically ≥98%[2]

Safety and Handling:

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related nitroaromatic compounds suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic route can be confidently proposed based on well-established electrophilic aromatic substitution reactions, specifically the nitration of a suitable precursor. The logical starting material is methyl 2-methoxy-4-methylbenzoate.

Conceptual Synthetic Pathway

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. The methoxy and methyl groups are activating, ortho-para directing groups, while the methyl ester is a deactivating, meta-directing group. The powerful activating effect of the methoxy group will predominantly direct the incoming electrophile.

Diagram of the Proposed Synthetic Pathway

G start Methyl 2-methoxy-4-methylbenzoate product This compound start->product Nitration reagents HNO₃, H₂SO₄

Caption: Proposed synthesis of the title compound via nitration.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar aromatic esters.

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Methanol or Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Substrate Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-methoxy-4-methylbenzoate (1.0 eq). Place the flask in an ice bath and cool to 0-5 °C with stirring.

  • Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) to the flask, ensuring the temperature remains below 10 °C. Stir until the substrate is completely dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 1 volume relative to nitric acid), while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over 30-60 minutes. Meticulously maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation of the Crude Product: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acids.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the purified this compound.

  • Drying: Dry the purified crystals under vacuum.

Characterization of the Starting Material (Methyl 2-methoxy-4-methylbenzoate):

The successful synthesis of the target compound relies on the purity of the starting material. Spectroscopic data for methyl 2-methoxy-4-methylbenzoate can be found in the literature. For example, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the aromatic protons, the methoxy group, the methyl group, and the ester methyl group.[3][4][5]

Application in the Synthesis of Heterocyclic Scaffolds: A Gateway to Quinazolines

A primary application of this compound is as a precursor for the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused ring systems. One prominent example is the synthesis of quinazoline and quinazolinone derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer properties.[6][7]

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental step in utilizing this building block. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.

Diagram of the Reduction and Subsequent Cyclization Concept

G start This compound amine Methyl 5-amino-2-methoxy-4-methylbenzoate start->amine Reduction product Substituted Quinazolinone amine->product Cyclization reagents1 [H] cyclization_reagents Cyclizing Agent (e.g., Formamide)

Caption: General workflow for the synthesis of quinazolinones.

Protocol 1: Reduction of this compound to the Corresponding Aniline

This protocol describes a standard procedure for the reduction of an aromatic nitro group using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.

  • Acidification and Reflux: Carefully add concentrated hydrochloric acid and heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, Methyl 5-amino-2-methoxy-4-methylbenzoate, can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Substituted Quinazolinone

This protocol provides a general method for the cyclization of the resulting aniline derivative to a quinazolinone using formamide.

Materials:

  • Methyl 5-amino-2-methoxy-4-methylbenzoate

  • Formamide

  • High-temperature reaction vessel

Procedure:

  • Reaction Mixture: In a suitable reaction vessel, mix Methyl 5-amino-2-methoxy-4-methylbenzoate (1.0 eq) with an excess of formamide.

  • Cyclization: Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. A solid precipitate of the quinazolinone derivative should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

Conclusion: A Building Block with Significant Potential

This compound is a strategically functionalized aromatic compound that holds considerable promise as a building block for the synthesis of novel and complex molecules. Its predictable reactivity, particularly the facile reduction of the nitro group to an amine, provides a reliable entry point for the construction of various heterocyclic systems, most notably quinazolines. The protocols detailed in this guide, while based on established chemical principles for analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this versatile intermediate. As the demand for novel therapeutic agents continues to grow, the importance of such well-defined and reactive building blocks in the drug discovery pipeline cannot be overstated.

References

Application Note: A Scalable and Hazard-Controlled Approach to the Synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate, a key building block in pharmaceutical and agrochemical research. The synthesis of nitroaromatic compounds is fundamentally important, yet it presents significant challenges regarding regioselectivity and process safety, particularly during scale-up.[1][2] The protocol detailed herein addresses these challenges through a robust, safety-first approach to the electrophilic nitration of Methyl 2-methoxy-4-methylbenzoate. We emphasize mechanistic rationale, thermal hazard analysis, and meticulous procedural controls to ensure a reproducible, high-yield synthesis suitable for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Challenges

This compound and its derivatives are valuable intermediates in the synthesis of complex, biologically active molecules.[3][4] The strategic introduction of a nitro group onto the aromatic scaffold provides a versatile chemical handle for further transformations, such as reduction to an amine, which is a common step in the construction of heterocyclic systems found in many pharmaceutical agents.

The primary challenge in synthesizing this target molecule lies in the nitration step. Aromatic nitration is a notoriously energetic and highly exothermic reaction.[5] Without precise control, these reactions can lead to thermal runaway, a dangerous situation where an increasing temperature accelerates the reaction rate, causing a further, uncontrollable temperature spike.[5][6] This can result in violent decomposition, over-pressurization of the reactor, and the formation of unstable, over-nitrated byproducts.[7] Therefore, a successful scale-up strategy must be built upon a thorough understanding of the reaction's thermal profile and the implementation of rigorous engineering and procedural controls.[7][8]

Synthetic Pathway and Mechanistic Rationale

The selected synthetic route involves the direct nitration of the readily available starting material, Methyl 2-methoxy-4-methylbenzoate, using a classic mixed-acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Overall Reaction Scheme:

References

Applikations- und Protokollhandbuch: Derivatisierung von Methyl-2-methoxy-4-methyl-5-nitrobenzoat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) von Methyl-2-methoxy-4-methyl-5-nitrobenzoat. Ziel ist die Erzeugung einer Bibliothek strukturell verwandter Moleküle zur Identifizierung neuer biologisch aktiver Leitstrukturen. Als Ausgangspunkt dient ein vielversprechendes Grundgerüst (Scaffold), das durch gezielte chemische Umwandlungen systematisch verändert wird, um seine pharmakologischen Eigenschaften zu optimieren.

Einleitung: Die strategische Bedeutung von Nitrobenzoat-Scaffolds in der Wirkstoffforschung

Methyl-2-methoxy-4-methyl-5-nitrobenzoat ist ein substituiertes aromatisches Molekül, dessen Struktur mehrere reaktive Zentren für die chemische Synthese bietet.[1][2] Die Präsenz einer Nitrogruppe, einer Methoxygruppe und eines Methylesters macht es zu einem idealen Ausgangsmaterial für die Entwicklung neuer pharmazeutischer Wirkstoffe.[3] Substituierte Nitrobenzoate sind eine Klasse organischer Verbindungen, die als vielseitige Grundgerüste in der medizinischen Chemie dienen, da die elektronenziehende Nitrogruppe die elektronischen Eigenschaften des Moleküls maßgeblich beeinflusst.[4] Jüngste Forschungsergebnisse haben ihr breites Spektrum an biologischen Aktivitäten, einschließlich antimikrobieller, antitumoraler und entzündungshemmender Wirkungen, hervorgehoben.[4][5][6]

Die strategische Derivatisierung dieses Moleküls zielt darauf ab, eine Bibliothek von Analoga zu erstellen, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Die primären Modifikationspunkte sind die Nitrogruppe und die Esterfunktion. Die Reduktion der Nitrogruppe zu einem Amin ist eine entscheidende Umwandlung, da sie eine stark desaktivierende, meta-dirigierende Gruppe in eine stark aktivierende, ortho-, para-dirigierende Gruppe umwandelt.[7] Dieses neu gebildete Amin dient als "Griff" für die Einführung einer Vielzahl von funktionellen Gruppen durch Amidkopplungsreaktionen, was eine der am häufigsten verwendeten Reaktionen in der modernen Wirkstoffforschung ist.[8][9] Parallel dazu kann die Hydrolyse des Methylesters zur entsprechenden Carbonsäure eine weitere Diversifizierung ermöglichen.

Synthetische Strategien und Protokolle

Die folgende Abbildung zeigt den allgemeinen Arbeitsablauf für die Synthese und Diversifizierung der Molekülbibliothek.

synthesis_workflow A Startmaterial: Methyl-2-methoxy-4-methyl-5-nitrobenzoat B Reduktion der Nitrogruppe (z.B. H2, Pd/C) A->B Schritt 1a C Zwischenprodukt: Methyl-5-amino-2-methoxy-4-methylbenzoat B->C D Amidkopplungs-Bibliothek (R-COOH, Kopplungsreagenz) C->D Schritt 2a: Diversifizierung E Esterhydrolyse (z.B. LiOH, THF/H2O) C->E Schritt 1b H Aufreinigung (Säulenchromatographie) D->H F Zwischenprodukt: 5-Amino-2-methoxy-4-methylbenzoesäure E->F G Amidkopplungs-Bibliothek (R-NH2, Kopplungsreagenz) F->G Schritt 2b: Diversifizierung G->H I Charakterisierung (NMR, MS) H->I J Reine Verbindungsbibliothek I->J

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Aufreinigung der Derivat-Bibliothek.

Protokoll 2.1: Reduktion der aromatischen Nitrogruppe

Die Reduktion der Nitrogruppe zum primären Amin ist der entscheidende erste Schritt. Die katalytische Hydrierung ist oft die Methode der Wahl, da sie in der Regel hohe Ausbeuten liefert und die Aufarbeitung einfach ist.[10] Alternativ können Reduktionsmittel wie Zinn(II)-chlorid oder Eisen in saurem Medium verwendet werden, insbesondere wenn andere funktionelle Gruppen im Molekül empfindlich gegenüber Hydrierung sind.[7][10][11]

Materialien:

  • Methyl-2-methoxy-4-methyl-5-nitrobenzoat

  • Palladium auf Aktivkohle (10 Gew.-% Pd/C)

  • Wasserstoffgas (H₂)

  • Lösungsmittel: Methanol (MeOH) oder Ethylacetat (EtOAc)

  • Filterhilfsmittel (z.B. Celite®)

Durchführung:

  • Lösen Sie Methyl-2-methoxy-4-methyl-5-nitrobenzoat (1 Äquiv.) in einem geeigneten Lösungsmittel (z.B. MeOH) in einem Rundkolben.

  • Fügen Sie vorsichtig Palladium auf Kohle (ca. 5-10 Mol-%) hinzu.

  • Evakuieren Sie den Kolben und spülen Sie ihn mehrmals mit Wasserstoffgas.

  • Rühren Sie die Suspension bei Raumtemperatur unter einer Wasserstoffatmosphäre (Ballon oder Hydrierapparatur) für 2-16 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz filtrieren Sie die Reaktionsmischung durch ein Bett aus Celite®, um den Katalysator zu entfernen.

  • Waschen Sie das Celite®-Bett mit zusätzlichem Lösungsmittel.

  • Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum, um das Rohprodukt Methyl-5-amino-2-methoxy-4-methylbenzoat zu erhalten, das oft ohne weitere Reinigung für den nächsten Schritt verwendet werden kann.

Protokoll 2.2: Synthese von Amid-Derivaten (Bibliothek A)

Die Amidkopplung ist eine robuste Methode zur schnellen Erzeugung einer Vielzahl von Analoga.[8] Die Aktivierung der Carbonsäure mit einem Kopplungsreagenz wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Gegenwart eines Additivs wie HOBt (Hydroxybenzotriazol) ist ein gängiges und effizientes Verfahren.[9]

Materialien:

  • Methyl-5-amino-2-methoxy-4-methylbenzoat (aus Protokoll 2.1)

  • Eine Auswahl an Carbonsäuren (R-COOH)

  • EDC (1.2 Äquiv.)

  • HOBt (0.1-1.0 Äquiv.)

  • Base: N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (2-3 Äquiv.)

  • Lösungsmittel: Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF)

Durchführung (Allgemeines Verfahren für eine Parallel-Synthese):

  • In einer Reihe von Reaktionsgefäßen (z.B. in einer 24-Well-Platte), lösen Sie die jeweilige Carbonsäure (1.1 Äquiv.), EDC und HOBt in DCM.

  • Rühren Sie die Mischung für 15-30 Minuten bei Raumtemperatur, um das aktive Ester-Intermediat zu bilden.

  • Fügen Sie eine Lösung von Methyl-5-amino-2-methoxy-4-methylbenzoat (1 Äquiv.) in DCM und anschließend die Base (DIPEA) hinzu.

  • Verschließen Sie die Reaktionsgefäße und rühren oder schütteln Sie die Mischungen bei Raumtemperatur für 12-24 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie jede Mischung mit DCM und waschen sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Trocknen Sie die organischen Phasen über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Die Rohprodukte werden anschließend durch Säulenchromatographie aufgereinigt.

Derivat-TypModifikation an Position C5R-Gruppe (Beispiele)
Amide (A) –NH-C(=O)-RAlkyl, Aryl, Heteroaryl, substituiertes Phenyl
Sulfonamide –NH-S(=O)₂-RAlkyl, Aryl, substituiertes Phenyl
Amide (B) –C(=O)-NH-RAlkyl, Aryl, Benzyl, Cycloalkyl
Tabelle 1: Beispiele für Derivatisierungsstrategien und eingeführte funktionelle Gruppen (R).

Aufreinigung und Charakterisierung

Die Reinheit jeder Verbindung in der Bibliothek ist entscheidend für die Zuverlässigkeit der Ergebnisse des biologischen Screenings. Die Aufreinigung erfolgt typischerweise durch automatisierte Flash-Chromatographie. Die Charakterisierung und Strukturbestätigung der synthetisierten Derivate sind unerlässlich und erfolgen durch eine Kombination spektroskopischer Methoden.[12][13]

  • Massenspektrometrie (MS): Dient zur Bestimmung der Molmasse der Zielverbindung.[14] Die hochauflösende Massenspektrometrie (HRMS) kann die Summenformel bestätigen.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie liefern detaillierte Informationen über die molekulare Struktur, die Anzahl und die chemische Umgebung der Wasserstoff- und Kohlenstoffatome.[12][15] Dies ist die primäre Methode zur zweifelsfreien Strukturbestätigung.

  • Infrarotspektroskopie (IR): Nützlich zur Identifizierung charakteristischer funktioneller Gruppen, wie z.B. der Carbonylstreckschwingung (C=O) der Amidbindung.[13]

Protokolle für das biologische Screening

Nach der Synthese und Charakterisierung wird die Verbindungsbibliothek auf ihre biologische Aktivität getestet. High-Throughput Screening (HTS) ist eine Methode, die die schnelle Bewertung einer großen Anzahl von Verbindungen ermöglicht.[16][17] Der Prozess umfasst die Miniaturisierung und Automatisierung von Assays.[16][18]

screening_workflow cluster_0 Primärscreening cluster_1 Sekundärscreening & Validierung A Verbindungsbibliothek (Einzelkonzentration, z.B. 10 µM) B Ziel-basiertes oder phänotypisches Assay A->B C Datenerfassung (Automatisierter Plattenleser) B->C D Datenanalyse & Hit-Identifizierung (z.B. >50% Inhibition) C->D E Hit-Bestätigung (Erneuter Test der Primär-Hits) D->E F Dosis-Wirkungs-Analyse (IC₅₀-Bestimmung) E->F G Selektivitäts-Assays (Gegen verwandte Zielstrukturen) F->G H Vorläufige SAR-Analyse G->H I Leitstruktur-Kandidaten H->I

Abbildung 2: Allgemeiner Arbeitsablauf für ein High-Throughput Screening (HTS).

Protokoll 4.1: Antimikrobieller Assay (Agar-Well-Diffusionsmethode)

Aufgrund der bekannten antimikrobiellen Aktivität von Nitrobenzoaten ist ein initiales Screening auf antibakterielle oder antifungale Wirkung sinnvoll.[4][19]

Materialien:

  • Testorganismen (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nährmedium (z.B. Mueller-Hinton-Agar für Bakterien, Sabouraud-Dextrose-Agar für Pilze)

  • Petrischalen

  • Testverbindungen gelöst in DMSO (z.B. 1 mg/mL)

  • Positivkontrolle (z.B. bekanntes Antibiotikum/Antimykotikum)

  • Negativkontrolle (DMSO-Vehikel)

Durchführung:

  • Bereiten Sie das Agar-Medium gemäß den Anweisungen des Herstellers vor, sterilisieren Sie es und gießen Sie es in Petrischalen.

  • Bereiten Sie ein Inokulum des Testorganismus mit einer Trübung vor, die einem 0.5 McFarland-Standard entspricht.

  • Beimpfen Sie die Agarplatten gleichmäßig mit dem Inokulum (z.B. mit einem sterilen Wattestäbchen).

  • Stanzen Sie mit einem sterilen Korkbohrer Vertiefungen (Wells) in den Agar.

  • Pipettieren Sie ein definiertes Volumen (z.B. 50 µL) jeder Testverbindungslösung, der Positiv- und der Negativkontrolle in separate Wells.

  • Inkubieren Sie die Platten bei 37°C für 18-24 Stunden (Bakterien) oder bei 30°C für 24-48 Stunden (Pilze).

  • Messen Sie den Durchmesser der Hemmzone (in mm) um jedes Well. Eine größere Zone deutet auf eine stärkere antimikrobielle Aktivität hin.[4]

Protokoll 4.2: Allgemeiner Arbeitsablauf für das High-Throughput Screening (HTS)

Für ein breiteres Screening gegen spezifische molekulare Ziele (z.B. Kinasen, Proteasen) wird ein HTS-Ansatz verfolgt.[20][21]

Vorbereitung:

  • Assay-Entwicklung: Etablieren und optimieren Sie einen robusten und miniaturisierten Assay (z.B. in 384-Well-Platten) für das biologische Ziel.[18][20] Gängige Formate sind Fluoreszenz- oder Lumineszenz-basierte Assays.[16][18]

  • Verbindungsplatten: Überführen Sie die synthetisierte Bibliothek in für das HTS geeignete Plattenformate, typischerweise als konzentrierte Stammlösungen in DMSO.

Durchführung des Primärscreenings:

  • Dispensieren der Verbindungen: Übertragen Sie mittels akustischer Dispenser oder Pin-Tools Nanoliter-Volumina der Bibliotheksverbindungen in die Assay-Platten.[16] Typischerweise wird eine einzige Konzentration (z.B. 10 µM) getestet.[20]

  • Reagenzzugabe: Fügen Sie die Assay-Reagenzien (z.B. Enzym, Substrat, Zellen) mit automatisierten Liquid-Handlern hinzu.

  • Inkubation: Inkubieren Sie die Platten für einen definierten Zeitraum bei einer kontrollierten Temperatur.

  • Detektion: Messen Sie das Assay-Signal (z.B. Fluoreszenzintensität) mit einem geeigneten Plattenleser.

  • Datenanalyse: Normalisieren Sie die Rohdaten gegen Positiv- (maximale Inhibition/Aktivierung) und Negativkontrollen (DMSO).[16] Identifizieren Sie "Hits" als Verbindungen, deren Signal einen vordefinierten Schwellenwert überschreitet (z.B. >3 Standardabweichungen vom Mittelwert der Negativkontrollen).[16]

Hit-Validierung (Sekundärscreening):

  • Hit-Bestätigung: Testen Sie die primären Hits erneut unter den gleichen Bedingungen, um falsch-positive Ergebnisse auszuschließen.

  • Dosis-Wirkungs-Kurven: Testen Sie die bestätigten Hits in einer seriellen Verdünnung, um die Potenz (IC₅₀- oder EC₅₀-Werte) zu bestimmen.

  • Gegen-Screenings: Führen Sie Assays durch, um die Selektivität der Hits zu bewerten und unspezifische Aktivitäten auszuschließen.

Schlussfolgerung

Die hier beschriebenen Protokolle bieten einen umfassenden Rahmen für die systematische Derivatisierung von Methyl-2-methoxy-4-methyl-5-nitrobenzoat und das anschließende biologische Screening der resultierenden Verbindungsbibliothek. Durch die Kombination von gezielter Synthesechemie und modernen Screening-Technologien kann dieses vielseitige Grundgerüst effektiv zur Entdeckung neuer, pharmakologisch relevanter Leitstrukturen genutzt werden. Die sorgfältige Charakterisierung jeder neuen Verbindung und die methodische Validierung der biologischen "Hits" sind entscheidend für den Erfolg eines solchen Programms zur Wirkstoffentdeckung.

Referenzen

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoates. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Verfügbar unter: --INVALID-LINK--

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Verfügbar unter: --INVALID-LINK--

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Application Notes and Protocols for High-Throughput Screening of Small Molecule Modulators. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Verfügbar unter: --INVALID-LINK--

  • Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry. MDPI. Verfügbar unter: --INVALID-LINK--

  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). UCSF. Verfügbar unter: --INVALID-LINK--

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science - ACS Publications. Verfügbar unter: --INVALID-LINK--

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. MDPI. Verfügbar unter: --INVALID-LINK--

  • How Aromatic nitro compound converted into aromatic amine without hydrogenator? ResearchGate. Verfügbar unter: --INVALID-LINK--

  • High throughput screening of small molecule library: procedure, challenges and future. PubMed Central. Verfügbar unter: --INVALID-LINK--

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Verfügbar unter: --INVALID-LINK--

  • High-throughput screening (HTS). BMG LABTECH. Verfügbar unter: --INVALID-LINK--

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Verfügbar unter: --INVALID-LINK--

  • Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL. Verfügbar unter: --INVALID-LINK--

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Verfügbar unter: --INVALID-LINK--

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • Spectroscopic analysis of small organic molecules: A comprehensive near-edge x-ray-absorption fine-structure study of. AIP Publishing. Verfügbar unter: --INVALID-LINK--

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Verfügbar unter: --INVALID-LINK--

  • Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: --INVALID-LINK--

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Future Science. Verfügbar unter: --INVALID-LINK--

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. ChemBK. Verfügbar unter: --INVALID-LINK--

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Verfügbar unter: --INVALID-LINK--

  • SPECTROSCOPY AND STRUCTURE DETERMINATION. University of Calgary. Verfügbar unter: --INVALID-LINK--

  • Methyl 2,4-dimethoxy-5-nitrobenzoate synthesis. ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents. Verfügbar unter: --INVALID-LINK--

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Educational and Social Research. Verfügbar unter: --INVALID-LINK--

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Verfügbar unter: --INVALID-LINK--

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Verfügbar unter: --INVALID-LINK--

  • Synthetic route to methoxy-functionalised hexaazasuperbenzenes (HASB).... ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Methyl 2-methoxy-4-methyl-5-nitrobenzoate. CymitQuimica. Verfügbar unter: --INVALID-LINK--

  • Application Note: Derivatization of Methyl 2-(3-hydroxyphenyl)benzoate for Biological Screening. BenchChem. Verfügbar unter: --INVALID-LINK--

  • A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxy-4,5-dimethoxybenzoate. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Synthesis of methyl m-nitrobenzoate from acetophenone in three steps. ACS Fall 2023 - Posters. Verfügbar unter: --INVALID-LINK--

  • A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Methyl 4,5-dimethoxy-2-nitrobenzoate. Chemsrc. Verfügbar unter: --INVALID-LINK--

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Verfügbar unter: --INVALID-LINK--

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. PubChem. Verfügbar unter: --INVALID-LINK--

  • An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Verfügbar unter: --INVALID-LINK--

References

Application Notes & Protocols for High-Throughput Screening of Methyl 2-methoxy-4-methyl-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2025-MMN-HTS-001

Version: 1.0

Abstract

The identification of novel small molecule modulators for therapeutic targets is a cornerstone of modern drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for a library of novel compounds derived from Methyl 2-methoxy-4-methyl-5-nitrobenzoate. Due to the versatile scaffold of this core structure, its derivatives are hypothesized to interact with a variety of biological targets.[2] For the purpose of this guide, we will focus on a robust and widely applicable biochemical assay targeting protein kinases, a critical class of enzymes in cellular signaling and disease.[3] We present a detailed protocol for a Fluorescence Polarization (FP) based competition assay, selected for its homogenous format, high sensitivity, and amenability to automation.[4][5] This guide explains the scientific principles behind the assay choice, provides a step-by-step methodology, and outlines the necessary data analysis for hit identification, ensuring a self-validating and reliable screening campaign.

Introduction: The Rationale for Screening Benzoate Derivatives

High-Throughput Screening (HTS) is a pivotal process in early-stage drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate a biological target in a desired manner.[6][7] The success of an HTS campaign relies heavily on the selection of a robust and relevant assay technology tailored to the specific target class.[8]

The core scaffold, this compound, and its derivatives represent a class of compounds with significant potential for chemical modification.[9][10] The presence of methoxy, methyl, and nitro groups on the benzoate ring allows for diverse synthetic alterations, creating libraries with a wide range of physicochemical properties.[11][12] Such libraries are ideal for screening against well-established drug target families, such as protein kinases. Kinases have become the second most important class of drug targets, and screening for their inhibitors is a major focus of pharmaceutical research.[3][13]

This document outlines a complete workflow for screening a library of these derivatives against a hypothetical protein kinase, hereafter referred to as "Kinase-X," using a Fluorescence Polarization (FP) competition assay.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is a powerful tool for studying molecular interactions in solution.[5] Its principle is based on the rotational motion of a fluorescently labeled molecule (a "tracer").[14]

  • High Polarization State: When a small fluorescent tracer binds to a much larger protein (e.g., Kinase-X), its rotation in solution is significantly slowed. When excited with plane-polarized light, the bound tracer emits light that remains highly polarized.

  • Low Polarization State: In the presence of a competitive inhibitor (a "hit" from the derivative library) that displaces the tracer from the kinase's binding site, the small tracer is now free in solution. It tumbles rapidly, and the light it emits becomes significantly depolarized.

The change from a high to a low polarization signal is therefore directly proportional to the binding affinity of the test compound, making it an ideal readout for HTS.[4] This homogenous, "mix-and-read" format minimizes handling steps and is highly suitable for automation.[15]

FP_Principle cluster_0 High Polarization Signal (No Inhibitor) cluster_1 Low Polarization Signal (Inhibitor Present) Tracer_Bound {Fluorescent Tracer | (Small, Fast Tumbling)} Complex {Kinase-Tracer Complex | High Polarization} Tracer_Bound->Complex Binds Kinase_A {Kinase-X | (Large, Slow Tumbling)} Kinase_A->Complex Tracer_Free {Fluorescent Tracer | Free in Solution} Kinase_B {Kinase-X} Inhibited_Complex {Kinase-Inhibitor Complex | Low Polarization} Kinase_B->Inhibited_Complex Inhibitor {Derivative Hit | (Competitor)} Inhibitor->Inhibited_Complex Binds & Displaces Tracer

Fig 1. Principle of the FP Competition Assay.

HTS Workflow Overview

The screening process follows a logical progression from initial setup to hit confirmation. This workflow ensures data quality and minimizes the risk of false positives.

HTS_Workflow arrow arrow Prep Assay Development & Optimization Plate 1. Compound Library Plating (384-well format) Prep->Plate Add_Tracer 2. Add Fluorescent Tracer Plate->Add_Tracer Add_Kinase 3. Add Kinase-X (Initiate Reaction) Add_Tracer->Add_Kinase Incubate 4. Incubation (Reach Binding Equilibrium) Add_Kinase->Incubate Read 5. Read Fluorescence Polarization (Plate Reader) Incubate->Read Analyze 6. Data Analysis (Z' Factor, % Inhibition) Read->Analyze Hit_ID 7. Primary Hit Identification Analyze->Hit_ID Confirm 8. Hit Confirmation & Dose-Response Hit_ID->Confirm

Fig 2. High-Throughput Screening Workflow.

Detailed Experimental Protocol: FP Competition Assay

This protocol is designed for a 384-well plate format, a standard for HTS campaigns to conserve reagents and increase throughput.[16]

Required Materials & Reagents
  • Compound Library: Derivatives of this compound dissolved in 100% DMSO at 1 mM.

  • Kinase-X: Purified recombinant protein.

  • Fluorescent Tracer: A validated fluorescent ligand known to bind Kinase-X.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Plates: Black, low-volume, 384-well assay plates (e.g., Corning 3820).

  • Control Inhibitor: A known inhibitor of Kinase-X for positive control.

  • Equipment:

    • Acoustic liquid handler or pin tool for compound transfer.

    • Multichannel pipette or automated liquid dispenser.

    • Plate reader capable of measuring fluorescence polarization.[5]

Reagent Preparation
  • Compound Plates: Prepare intermediate compound plates by diluting the 1 mM stock library into assay buffer to a 4X final concentration (e.g., 40 µM for a 10 µM final screen concentration).

  • 2X Fluorescent Tracer Solution: Dilute the tracer stock in assay buffer to a 2X working concentration. The optimal concentration should be determined during assay development and is typically near the Kd value for its interaction with the kinase.

  • 2X Kinase-X Solution: Dilute the Kinase-X stock in assay buffer to a 2X working concentration. This concentration should also be optimized to yield a sufficient assay window (the difference in mP between bound and free tracer).

Assay Procedure (per 384-well plate)

The total assay volume is 20 µL.

  • Compound Addition: Transfer 5 µL of the 4X compound solutions from the intermediate plate to the 384-well assay plate.

    • Sample Wells: Add test compounds.

    • Negative Control Wells (High mP): Add assay buffer with DMSO equivalent (0% inhibition).

    • Positive Control Wells (Low mP): Add 4X known inhibitor (100% inhibition).

  • Tracer Addition: Add 10 µL of the 2X Fluorescent Tracer solution to all wells.

  • Incubation 1 (Optional but Recommended): Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow for compound-tracer interaction checks (pre-read for autofluorescence).

  • Reaction Initiation: Add 5 µL of the 2X Kinase-X solution to all wells to initiate the binding reaction.

  • Incubation 2: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[14]

  • Measurement: Read the plate on a fluorescence plate reader equipped with appropriate filters for the chosen fluorophore. Measure both the parallel and perpendicular fluorescence intensity to calculate polarization values (mP).

Data Analysis and Hit Identification

Proper data analysis is critical to extract meaningful results from the large datasets generated by HTS.[17][18]

Quality Control: Z-Prime Factor (Z')

The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] It measures the separation between the high (negative control) and low (positive control) signals.

  • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not viable for screening.

Hit Selection: Percent Inhibition

For each test compound, the percent inhibition is calculated to quantify its effect.

  • Normalization: The raw mP value of each well is normalized relative to the controls.

  • Formula: % Inhibition = 100 * (mP_high_control - mP_sample) / (mP_high_control - mP_low_control)

  • Hit Criteria: A "hit" is typically defined as a compound that meets a certain inhibition threshold, for example, greater than 50% inhibition or exceeding 3 standard deviations from the mean of the sample population.

Sample Data and Analysis

The following table illustrates the analysis of hypothetical data from a single 384-well plate.

Well TypeCompound IDRaw mPAvg. Control mP% InhibitionHit? ( >50%)
Negative ControlN/A285High: 2800%No
Negative ControlN/A275Low: 1200%No
Positive ControlKnown Inhibitor118101.25%Yes
Positive ControlKnown Inhibitor12298.75%Yes
Test CompoundMMN-D0012706.25%No
Test CompoundMMN-D00214087.50%Yes
Test CompoundMMN-D00321043.75%No
Test CompoundMMN-D004115103.13%Yes

Conclusion and Next Steps

This guide provides a robust framework for conducting a high-throughput screen of this compound derivatives against a protein kinase target using a Fluorescence Polarization assay. The described protocol is designed to be efficient, scalable, and reliable.[15] Compounds identified as primary hits in this screen must undergo further validation. Subsequent steps include:

  • Hit Confirmation: Re-testing the primary hits to confirm activity.

  • Dose-Response Curves: Performing serial dilutions of the confirmed hits to determine their potency (IC50).

  • Orthogonal Assays: Using a different assay technology (e.g., a cell-based assay or a luminescent kinase activity assay) to rule out technology-specific artifacts.[13][19]

  • Structure-Activity Relationship (SAR) Studies: Analyzing the activity of related derivatives to guide the next phase of chemical synthesis and lead optimization.

By following this structured approach, researchers can effectively screen novel compound libraries and identify promising lead candidates for drug development.

References

A Robust Synthetic Route to Functionalized Indazoles: The Jacobson Cyclization of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2][3][4] This application note provides a detailed, two-step synthetic protocol for the preparation of a substituted 1H-indazole, specifically Methyl 6-methoxy-5-methyl-1H-indazole-7-carboxylate, starting from the readily available Methyl 2-methoxy-4-methyl-5-nitrobenzoate. The described pathway leverages a classical yet highly effective reductive cyclization strategy, offering a reliable and scalable route for researchers in drug discovery and process development. We provide in-depth procedural details, mechanistic rationale, and expert insights to ensure successful execution and adaptation.

Introduction: The Significance of the Indazole Nucleus

Indazole-containing derivatives are a cornerstone in modern drug discovery, with compounds like niraparib (an anti-cancer agent) and pazopanib (a tyrosine kinase inhibitor) highlighting the scaffold's therapeutic importance.[3] The development of efficient, versatile, and scalable synthetic routes to novel, functionalized indazoles is therefore a critical objective for medicinal chemists.[4][5]

Classical methods for indazole synthesis often involve the cyclization of ortho-substituted anilines or hydrazones.[2][6] The route detailed herein, an adaptation of the Jacobson indazole synthesis, begins with an ortho-substituted nitroaromatic compound. This approach is particularly advantageous as it utilizes common and often inexpensive nitro-containing building blocks. The transformation hinges on two key steps: the chemoselective reduction of a nitro group to a primary amine, followed by a diazotization-mediated intramolecular cyclization to construct the bicyclic indazole core.

Overall Synthetic Workflow

The synthesis proceeds in two distinct, high-yielding steps. First, the nitro group of the starting material is selectively reduced to an amine. Second, this amine undergoes diazotization and subsequent intramolecular cyclization to yield the final indazole product.

G cluster_0 Step 1: Chemoselective Reduction cluster_1 Step 2: Diazotization & Cyclization A This compound B Methyl 5-amino-2-methoxy-4-methylbenzoate A->B  SnCl2·2H2O, HCl (conc.)  Ethanol, 78 °C C Methyl 5-amino-2-methoxy-4-methylbenzoate D Methyl 6-methoxy-5-methyl-1H-indazole-7-carboxylate C->D  1. NaNO2, HCl (conc.)  0-5 °C  2. Warm to RT

Figure 1: Overall synthetic workflow from the starting nitrobenzoate to the target indazole.

Part 1: Chemoselective Reduction of the Nitro Group

Principle & Rationale

The initial and most critical step is the selective reduction of the aromatic nitro group to a primary aniline without affecting the ester or methoxy functionalities. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, it can sometimes be slow or require specialized high-pressure equipment.[7] A more accessible and highly reliable laboratory method is the use of tin(II) chloride (SnCl₂) in a concentrated acidic medium, typically hydrochloric acid (HCl).[8]

Causality of Experimental Choice:

  • SnCl₂ as Reductant: Tin(II) chloride is a powerful yet chemoselective reducing agent for aromatic nitro groups. It operates effectively under acidic conditions and shows excellent tolerance for ester and ether functional groups, which are stable to hydrolysis under these reaction conditions for the typical duration of the reaction.

  • Acidic Medium (HCl): The reaction requires a proton source. Concentrated HCl serves this purpose and also helps to dissolve the tin salts formed during the reaction.

  • Solvent (Ethanol): Ethanol is used as a co-solvent to ensure the solubility of the organic starting material.

  • Heat: The reaction is heated to reflux to ensure a reasonable reaction rate and drive the reduction to completion.

Detailed Experimental Protocol: Synthesis of Methyl 5-amino-2-methoxy-4-methylbenzoate

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound225.2010.02.25 g1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6540.09.03 g4.0
Ethanol (EtOH)--50 mL-
Concentrated Hydrochloric Acid (HCl)--10 mL-
Sodium Hydroxide (NaOH) Solution (5 M)--As needed (~50 mL)-
Ethyl Acetate (EtOAc)--150 mL (for ext.)-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.25 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture to achieve a suspension.

  • Addition of Reductant: Carefully add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the flask.

  • Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the stirred mixture. The reaction is exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M sodium hydroxide solution. A thick, white precipitate of tin hydroxides will form. Continue adding NaOH solution until the pH of the aqueous layer is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude amine is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The expected product is a pale yellow solid. Expected Yield: 85-95%.

Part 2: Diazotization and Intramolecular Cyclization

Principle & Rationale

This step embodies the core of the indazole synthesis. The aromatic amine (an o-toluidine derivative) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[9][10][11] This highly reactive diazonium intermediate is not isolated. It immediately undergoes an intramolecular electrophilic substitution, where the diazonium group is attacked by the aromatic ring, facilitated by the loss of a proton from the adjacent methyl group, to form the stable indazole ring system.[6][12]

Causality of Experimental Choice:

  • Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently if isolated or warmed.[9] Conducting the reaction at low temperatures is absolutely critical to control the reaction and prevent decomposition, which would lead to side products and reduced yield.

  • In Situ Generation of HNO₂: Nitrous acid is unstable and is therefore always generated in situ from sodium nitrite and a strong mineral acid (HCl). Adding the NaNO₂ solution slowly ensures that the concentration of nitrous acid remains low and manageable.

  • Monitoring: The presence of excess nitrous acid can lead to unwanted side reactions. Starch-iodide paper is used to monitor the diazotization; a blue-black color indicates the presence of nitrous acid and signals that the diazotization is complete.[9]

Figure 2: Reaction mechanism for the formation of the indazole ring.

Detailed Experimental Protocol: Synthesis of Methyl 6-methoxy-5-methyl-1H-indazole-7-carboxylate

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 5-amino-2-methoxy-4-methylbenzoate195.228.51.66 g1.0
Concentrated Hydrochloric Acid (HCl)--15 mL-
Deionized Water--10 mL-
Sodium Nitrite (NaNO₂)69.009.350.65 g1.1
Sodium Hydroxide (NaOH) Solution (5 M)--As needed-
Dichloromethane (DCM)--100 mL (for ext.)-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-

Procedure:

  • Preparation of Aniline Salt: In a 250 mL flask, suspend Methyl 5-amino-2-methoxy-4-methylbenzoate (1.66 g, 8.5 mmol) in a mixture of concentrated HCl (15 mL) and deionized water (10 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (0.65 g, 9.35 mmol) in a minimal amount of cold deionized water (~5 mL). Using a dropping funnel, add this NaNO₂ solution dropwise to the cold aniline salt suspension over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; the paper should turn blue-black. If the test is negative, add a small amount of NaNO₂ solution until a positive test is sustained.

  • Cyclization: Once diazotization is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 1-2 hours, or until gas evolution (N₂) ceases. The solution will typically darken.

  • Work-up: Cool the mixture in an ice bath and carefully neutralize it by adding 5 M NaOH solution until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 40 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to afford the final product as a crystalline solid. Expected Yield: 70-85%.

Summary of Results

CompoundStructureM.W. ( g/mol )RoleExpected Yield
This compoundStarting Material225.20Starting Material-
Methyl 5-amino-2-methoxy-4-methylbenzoateIntermediate195.22Intermediate85-95%
Methyl 6-methoxy-5-methyl-1H-indazole-7-carboxylateFinal Product220.22Final Product70-85%

Self-Validation and Trustworthiness

To ensure the identity and purity of the synthesized compounds, standard analytical techniques are essential.

  • Intermediate Amine: Characterization by ¹H NMR should confirm the disappearance of the nitro-aromatic protons and the appearance of a new broad singlet corresponding to the -NH₂ group, typically around 3.5-4.5 ppm (in CDCl₃), which is exchangeable with D₂O.

  • Final Indazole: The formation of the indazole ring can be confirmed by ¹H NMR, which will show a characteristic broad N-H proton signal at a downfield chemical shift (>10 ppm). Mass spectrometry should confirm the expected molecular ion peak.

  • Troubleshooting: A low yield in the second step is often due to premature decomposition of the diazonium salt. Ensure the temperature is rigorously maintained below 5 °C during the addition of sodium nitrite. If the final product is dark and oily, it may indicate the formation of azo-coupled side products, requiring more thorough purification by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary route to this molecule involves the electrophilic aromatic substitution (nitration) of Methyl 2-methoxy-4-methylbenzoate. While seemingly straightforward, this reaction is subject to challenges related to regioselectivity, reaction control, and product purification. This guide provides a comprehensive resource to navigate these potential issues and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the nitration of Methyl 2-methoxy-4-methylbenzoate using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This is a classic example of an electrophilic aromatic substitution reaction.

Q2: What is the expected regioselectivity in the nitration of Methyl 2-methoxy-4-methylbenzoate?

A2: The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing, while the methyl ester (-COOCH₃) group is deactivating and meta-directing.[1][2] The powerful activating and directing influence of the methoxy and methyl groups will dominate, leading to the substitution of the nitro group at positions ortho or para to them. Given the positions of the existing substituents, the C5 position is the most electronically activated and sterically accessible site, making this compound the expected major product.

Q3: What are the potential isomeric byproducts I should be aware of?

A3: While the 5-nitro isomer is the major product, the formation of other positional isomers is possible, albeit in smaller quantities. These can include nitration at the C3 or C6 positions. Dinitration can also occur if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).[3]

Q4: Why is low temperature crucial during the nitration reaction?

A4: Maintaining a low temperature (typically 0-10 °C) is critical for several reasons:

  • Controlling Exothermicity: Nitration is a highly exothermic reaction.[3] Failure to control the temperature can lead to a rapid increase in reaction rate, potentially causing a runaway reaction and reducing the selectivity.

  • Minimizing Side Reactions: Higher temperatures can promote the formation of undesired byproducts, such as dinitrated compounds and oxidized impurities.[4]

  • Ensuring Regioselectivity: Temperature can influence the ratio of isomeric products.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible by TLC.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Nitrating Agent: The nitric acid/sulfuric acid mixture was not freshly prepared or was exposed to moisture. 3. Loss of Product during Work-up: The product may be partially soluble in the aqueous layer, or mechanical losses occurred during filtration.1. Monitor the reaction by TLC to ensure completion. If the starting material persists, consider extending the reaction time at low temperature. 2. Always prepare the nitrating mixture fresh and keep it cold before addition. Ensure all glassware is dry. 3. After quenching on ice, ensure complete precipitation. Wash the crude product with minimal amounts of ice-cold water.
Formation of Multiple Products (Isomers) 1. Poor Regioselectivity: The reaction temperature may have been too high, or the addition of the nitrating agent was too rapid. 2. Steric Hindrance: While the 5-position is favored, some substitution at other activated positions can occur.1. Maintain a consistently low temperature (0-5 °C) throughout the addition of the nitrating agent. Add the nitrating mixture dropwise with vigorous stirring. 2. Isomeric byproducts are often difficult to avoid completely. Focus on purification to isolate the desired isomer.
Presence of Dinitrated Byproducts 1. Harsh Reaction Conditions: The reaction temperature was too high, or an excess of the nitrating agent was used. 2. Prolonged Reaction Time: Allowing the reaction to proceed for an unnecessarily long time can lead to a second nitration.1. Strictly control the temperature and use a stoichiometric amount or a slight excess of the nitrating agent. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Dark-Colored or Oily Crude Product 1. Oxidation: The starting material or product may have been oxidized by the strong acid mixture, especially at elevated temperatures. 2. Presence of Nitrophenolic Impurities: These can arise from side reactions.1. Ensure the reaction is performed at the recommended low temperature. 2. During work-up, washing the organic extract with a dilute sodium bicarbonate solution can help remove acidic impurities.[5]
Difficulty in Product Purification 1. Similar Polarity of Isomers: The desired product and isomeric byproducts may have very similar polarities, making separation by column chromatography challenging. 2. Co-crystallization: Impurities may co-crystallize with the product during recrystallization.1. Use a high-resolution separation technique like preparative HPLC if baseline separation is not achievable with standard column chromatography. Experiment with different solvent systems for TLC to find optimal separation conditions. 2. Try recrystallization from a different solvent system. A two-solvent system (e.g., ethanol/water) can sometimes be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Precautions: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-methoxy-4-methylbenzoate (1.0 eq.) in concentrated sulfuric acid (3-5 volumes) at 0 °C (ice-water bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 volume) at 0 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C and monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • If the solution remains cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizing the Process

Reaction Mechanism

reaction_mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile intermediate Sigma Complex (Resonance Stabilized) electrophile->intermediate starting_material Methyl 2-methoxy-4-methylbenzoate starting_material->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation h_plus H⁺ intermediate->h_plus

Caption: Generation of the nitronium ion and its subsequent electrophilic attack on the aromatic ring.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_temp Was reaction temperature maintained at 0-10 °C? start->check_temp check_temp->start No, re-run with strict temp. control check_reagents Were nitrating agents fresh and anhydrous? check_temp->check_reagents Yes check_reagents->start No, use fresh/ dry reagents check_workup Was work-up performed correctly? check_reagents->check_workup Yes check_workup->start No, review work-up procedure optimize_purification Optimize Purification (Recrystallization solvent, Chromatography) check_workup->optimize_purification Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-methoxy-4-methyl-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this key chemical intermediate. The presence of multiple functional groups on the aromatic ring, particularly the nitro group, introduces specific challenges, primarily related to the removal of closely related structural isomers and other process-related impurities. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling the purification of this compound.

Q1: What are the most common impurities I should expect? A1: The most prevalent impurities typically arise from the nitration of the precursor, Methyl 2-methoxy-4-methylbenzoate. These include:

  • Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers like Methyl 2-methoxy-4-methyl-3-nitrobenzoate or Methyl 2-methoxy-4-methyl-6-nitrobenzoate. These are often the most challenging to remove due to their similar physical properties[1][2].

  • Unreacted Starting Material: Incomplete nitration will leave residual Methyl 2-methoxy-4-methylbenzoate.

  • Di-nitrated Products: Over-nitration can introduce a second nitro group, creating various dinitro isomers.

  • Hydrolysis Product: The ester can be hydrolyzed to the corresponding carboxylic acid (2-methoxy-4-methyl-5-nitrobenzoic acid), especially if aqueous acidic or basic conditions are used during work-up.

Q2: What is the best initial strategy for purification: recrystallization or column chromatography? A2: The best initial strategy depends on the impurity profile of your crude material, which should be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Recrystallization is the preferred first-line method if your crude product is relatively pure (>90%) with minor impurities that have different solubility profiles[3]. It is faster, more scalable, and generally less expensive than chromatography[4].

  • Column Chromatography is necessary when dealing with significant quantities of impurities that have similar polarity to the desired product, especially positional isomers, which are difficult to separate by recrystallization alone[5].

Q3: How can I reliably assess the purity of my final product? A3: A combination of analytical techniques is recommended to ensure the purity of your final compound.

  • HPLC: This is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels[6].

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities if they are present at levels above ~1%[7].

  • Melting Point Analysis: A sharp melting point range that matches the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range[8].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound[7].

Q4: Are there any stability issues to consider during purification? A4: Nitroaromatic compounds are generally stable, but they can be sensitive to certain conditions. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack under harsh basic conditions[9]. While thermally stable under typical laboratory conditions, prolonged exposure to high temperatures should be avoided to prevent decomposition[10][11]. During column chromatography, highly activated silica gel or prolonged contact time can sometimes lead to degradation of sensitive compounds; this is less common for this specific molecule but should be kept in mind[12].

Part 2: Troubleshooting and Optimization Guide

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during purification.

A. Recrystallization Challenges

Q: My product is not crystallizing out of solution, even after cooling in an ice bath. What should I do? A: This is a classic supersaturation problem, often caused by using too much solvent or the absence of nucleation sites.

  • Causality: Crystals need a saturated solution and a nucleation point to begin forming. Excessive solvent prevents the solution from becoming saturated upon cooling.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool. Do this in stages to avoid removing too much solvent.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.

    • Reduce Temperature Further: If using a standard ice-water bath (0 °C), try a salt-ice bath or a dry ice/acetone bath for lower temperatures, provided your solvent doesn't freeze.

Q: My product "oiled out" instead of forming crystals. How can I fix this? A: Oiling out occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or the solution is too concentrated. The result is a liquid phase (the oil) instead of a solid crystalline lattice.

  • Causality: The compound is coming out of solution before the temperature drops below its melting point. This traps impurities and results in a poor purification outcome.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add more of the same hot solvent (e.g., 10-20% more volume) to make the solution more dilute. Allow it to cool slowly again.

    • Change Solvent System: Switch to a solvent with a lower boiling point. For example, if you used ethanol, try methanol. Alternatively, use a two-solvent system (e.g., ethanol/water). Dissolve the compound in a minimum of the "good" solvent (ethanol) while hot, then slowly add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.

Q: My final product has a low, broad melting point, indicating it's still impure. What went wrong? A: This suggests that the chosen recrystallization solvent did not effectively differentiate between your product and the impurities.

  • Causality: The impurities may have a similar solubility profile to your product in the selected solvent, causing them to co-crystallize.

  • Solutions:

    • Perform a Systematic Solvent Screen: Test a variety of solvents with different polarities (see Protocol 2 below). An ideal solvent dissolves the product poorly at room temperature but very well at its boiling point[4].

    • Second Recrystallization: A second recrystallization in a different solvent system can often remove stubborn impurities.

    • Switch to Chromatography: If isomeric impurities are the problem, recrystallization may not be sufficient. Column chromatography will be necessary to achieve high purity[13].

B. Column Chromatography Challenges

Q: I can't get good separation between my product and an impurity on the TLC plate. How do I optimize the mobile phase? A: Poor separation (very close Rf values) means the mobile phase is not selective enough for your mixture.

  • Causality: The relative affinity of your product and the impurity for the stationary phase (silica gel) versus the mobile phase is too similar.

  • Solutions:

    • Adjust Polarity: If the Rf values are too high (>0.6), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If they are too low (<0.1), increase the polarity. The ideal Rf for the target compound for column separation is typically 0.25-0.35.

    • Change Solvent System: If adjusting polarity doesn't work, change the solvents completely. The interactions between solvents, silica gel, and your compounds are complex. Switching one of the components can dramatically alter selectivity. For example, try a dichloromethane/methanol or toluene/acetone system.

    • Use a Different Stationary Phase: While silica gel is standard, for very difficult separations, consider using alumina or a reverse-phase (C18) stationary phase.

Q: My compound is streaking on the TLC plate and the column. What's causing this? A: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase (often due to acidic or basic functional groups).

  • Causality: The compound is not moving as a tight, uniform band.

  • Solutions:

    • Reduce Sample Concentration: Ensure the sample applied to the TLC plate or column is not overloaded. For column chromatography, the crude material should typically be 1-5% of the mass of the silica gel.

    • Ensure Full Dissolution: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone) before loading it onto the column.

    • Modify the Mobile Phase: If your compound has an acidic proton (like a carboxylic acid impurity), it can interact strongly with the slightly acidic silica. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can suppress this interaction and lead to sharper bands.

Part 3: Key Protocols and Methodologies
Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile. Dilute as necessary.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Run Conditions: Use a gradient elution to separate impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Example HPLC Gradient for Purity Analysis.
Protocol 2: Systematic Solvent Screening for Recrystallization

This protocol helps identify the optimal solvent for purifying your crude product.[4]

  • Preparation: Place a small amount (~20-30 mg) of your crude material into several different test tubes.

  • Solvent Testing (Room Temp): To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, hexanes, toluene) dropwise, vortexing after each addition. Note if the compound is soluble or insoluble at room temperature. An ideal solvent will show poor solubility.

  • Solvent Testing (Hot): Take the tubes where the compound was insoluble at room temperature and place them in a hot water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe which solvent provides a good yield of clean-looking crystals.

  • Selection: The best solvent is one that dissolves the compound completely when hot but very little when cold, allowing for high recovery of pure crystals.

Protocol 3: Purification by Flash Column Chromatography

This protocol outlines the steps for purifying your compound using a silica gel column.

  • Select Mobile Phase: Based on TLC analysis (see troubleshooting guide), choose a solvent system that gives your product an Rf of ~0.3.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and pour it into your column. Allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes or flasks. Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Part 4: Visual Workflows and Data

Workflow Diagrams

Purification_Decision_Tree start Analyze Crude Product (TLC or HPLC) profile1 Single major spot with minor, well-separated impurities start->profile1 profile2 Multiple spots with close Rf values (isomers) start->profile2 profile3 Product appears oily or is a dark, intractable tar start->profile3 recryst Attempt Recrystallization profile1->recryst High Purity Path chrom Perform Column Chromatography profile2->chrom Complex Mixture Path pretreat Pre-treatment needed (e.g., activated carbon wash) profile3->pretreat pretreat->chrom After initial cleanup

Caption: Decision tree for selecting the appropriate purification strategy.

Recrystallization_Troubleshooting problem Recrystallization Fails no_xtals No Crystals Form problem->no_xtals oiling_out Product Oils Out problem->oiling_out low_purity Low Purity / Poor MP problem->low_purity cause_solvent Cause: Too much solvent no_xtals->cause_solvent cause_cooling Cause: Cooled too quickly no_xtals->cause_cooling cause_saturation Cause: Solution too concentrated oiling_out->cause_saturation cause_wrong_solvent Cause: Incorrect solvent choice oiling_out->cause_wrong_solvent low_purity->cause_wrong_solvent sol_evap Solution: Evaporate solvent cause_solvent->sol_evap sol_scratch Solution: Scratch flask / Seed cause_cooling->sol_scratch sol_slow_cool Solution: Cool slowly at RT cause_cooling->sol_slow_cool sol_add_solvent Solution: Re-heat and add more solvent cause_saturation->sol_add_solvent sol_rescreen Solution: Perform new solvent screen cause_wrong_solvent->sol_rescreen

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the reduction of Methyl 2-methoxy-4-methyl-5-nitrobenzoate to its corresponding aniline, Methyl 5-amino-2-methoxy-4-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction and ensure reproducible, high-yield results.

Introduction: The Criticality of Chemoselectivity

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the presence of other potentially reducible functional groups, such as the methyl ester in our target molecule, necessitates a carefully chosen and optimized reaction protocol. The primary challenge lies in achieving high chemoselectivity—reducing the nitro group while preserving the ester moiety. This guide will explore various methodologies, from catalytic hydrogenation to metal-acid reductions, to address this challenge effectively.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the reduction of this compound, providing a logical framework for diagnosis and resolution.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction is not proceeding to completion, and I observe significant amounts of starting material even after extended reaction times. What are the likely causes and how can I resolve this?

A: Incomplete conversion is a frequent obstacle and can stem from several factors. A systematic approach is crucial for effective troubleshooting.[1]

  • Reagent and Catalyst Activity: The potency of your reducing agent or the activity of your catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate due to improper storage or handling. Ensure you are using a fresh or reliably sourced catalyst. Insufficient catalyst loading can also be a culprit; consider increasing the weight percentage. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered metals and consider activation procedures if required. The concentration of the acid directly influences the reaction rate.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely hinder the reaction rate.[1] The starting material, this compound, may exhibit limited solubility in certain solvents.

    • For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid can be beneficial.[2] If your compound is particularly hydrophobic, consider using solvents like THF or a co-solvent system such as ethanol/water.[1][2]

  • Reaction Temperature: While many nitro reductions proceed efficiently at room temperature, some substrates require heating to achieve a satisfactory rate.[1] However, exercise caution, as elevated temperatures can sometimes promote the formation of side products.[1]

Issue 2: Formation of Undesired Side Products

Q: I am observing significant impurities in my crude product, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired aniline?

A: The formation of these side products is a common challenge arising from the stepwise nature of nitro group reduction.[1] The key to minimizing these impurities is to control the reaction conditions to favor the complete six-electron reduction to the amine.[1]

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]

  • Temperature Control: The reduction of nitro compounds is often exothermic. Localized overheating can promote the formation of condensation products like azoxy and azo compounds.[1] Ensure efficient stirring and external cooling if necessary to maintain a stable reaction temperature.

The general pathway for nitro group reduction and the potential for side-product formation is illustrated below:

SnCl2_Reduction_Workflow Start Dissolve Substrate in Ethanol Add_SnCl2 Add SnCl₂·2H₂O Start->Add_SnCl2 React Stir at RT or Heat (50-60°C) Add_SnCl2->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Partition Partition between EtOAc and 2M KOH Workup->Partition Extract Extract Aqueous Layer with EtOAc Partition->Extract Dry Combine, Wash, Dry, and Concentrate Extract->Dry Purify Purify Dry->Purify

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-methoxy-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in reactions involving this versatile intermediate. The following question-and-answer format addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

General Issues

Q1: I'm seeing very low conversion in my reaction with this compound. Where should I start troubleshooting?

A1: Low conversion rates with this substrate can typically be traced back to a few key areas. Systematically investigating these will help pinpoint the issue. Start by considering:

  • Reaction Type: Are you performing a reduction of the nitro group or a hydrolysis of the methyl ester? The troubleshooting strategies for each are quite different.

  • Reagent and Catalyst Quality: The purity and activity of your reagents and catalysts are critical. Impurities or degradation can significantly hinder your reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, reaction time, or solvent can all lead to poor conversion.

  • Substrate Solubility: this compound must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.[1]

Below, we delve into specific troubleshooting for the two most common reactions involving this molecule.

Section 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a frequent synthetic step. However, the presence of other functional groups on this compound requires careful selection of reagents and conditions to ensure high conversion and selectivity.

Q2: My catalytic hydrogenation of this compound to the corresponding aniline is stalling. What are the likely causes and how can I fix it?

A2: Incomplete catalytic hydrogenation is a common problem. Here are the most probable causes and their solutions:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Platinum on carbon, or Raney Nickel) may be old, poisoned, or used in insufficient quantity.[1]

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd). Ensure the catalyst was not exposed to air for extended periods if it is pyrophoric (like Raney Nickel).

  • Poor Hydrogen Mass Transfer: The hydrogen gas may not be efficiently reaching the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Use a solvent system that allows for good hydrogen solubility.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[1]

    • Solution: If available, use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.

  • Solvent Issues: The substrate's solubility in the chosen solvent might be low, limiting the reaction rate.[1]

    • Solution: Consider switching to a solvent in which the starting material is more soluble. Protic co-solvents like ethanol or acetic acid can often improve reaction rates in hydrogenations.[1]

Q3: I'm observing byproducts like hydroxylamines or azoxy compounds instead of the desired amine. How can I improve the selectivity of my nitro reduction?

A3: The formation of these intermediates is a sign of incomplete reduction. The key is to ensure the reaction proceeds to completion.

  • Increase Reaction Time or Temperature: Sometimes, simply extending the reaction time or gently heating the mixture can provide the necessary energy to reduce the intermediates.[1] However, be aware that excessive heat can sometimes promote side reactions.[1]

  • Optimize Reducing Agent Stoichiometry: For metal/acid reductions (e.g., SnCl₂/HCl), ensure you are using a sufficient excess of the reducing agent to fully convert the starting material and any intermediates.[1]

  • Chemoselective Reagents: If you continue to face issues with catalytic hydrogenation, consider alternative, highly chemoselective reducing agents that are less prone to stalling at intermediate stages. Tin(II) chloride (SnCl₂) in ethanol or sodium dithionite are excellent choices for reducing nitro groups without affecting other functionalities like the ester.[2]

Below is a troubleshooting workflow for incomplete nitro group reduction:

Caption: Troubleshooting workflow for low conversion in nitro group reduction.

Experimental Protocol: Selective Reduction of this compound with Tin(II) Chloride

This protocol is a reliable method for the selective reduction of the nitro group without affecting the ester functionality.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Isolation: The crude product can then be purified by standard methods such as column chromatography.

ParameterRecommended Value
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Equivalents 3-5
Solvent Ethanol
Temperature Reflux
Monitoring TLC

Section 2: Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be challenging due to steric hindrance from the ortho-methoxy group.

Q4: I am attempting to hydrolyze the methyl ester of this compound using standard aqueous base (e.g., NaOH in water/methanol), but the reaction is extremely slow and gives a low yield. Why is this happening?

A4: The low reactivity of the ester towards hydrolysis is primarily due to steric hindrance. The methoxy group at the ortho position to the ester physically blocks the approach of the nucleophile (hydroxide ion) to the carbonyl carbon.[3][4] This increases the activation energy of the reaction, leading to very slow conversion under standard conditions.[3]

Q5: How can I improve the conversion rate for the hydrolysis of this sterically hindered ester?

A5: To overcome the steric hindrance, more forcing conditions or alternative methodologies are required:

  • High Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Refluxing in a higher-boiling solvent might be necessary.[5]

  • Non-Aqueous Hydrolysis: A highly effective method for hydrolyzing sterically hindered esters is to use a non-aqueous solvent system. In such systems, the hydroxide ion is poorly solvated, making it a much more potent nucleophile. A mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) with NaOH has been shown to be effective.[6]

  • Change in Mechanism: For severely hindered methyl esters, the reaction mechanism can sometimes be shifted from the typical acyl-oxygen cleavage (BAc2) to an alkyl-oxygen cleavage (BAl2).[4] This involves an SN2 attack of the hydroxide on the methyl group of the ester. This pathway is generally more favorable for methyl esters than for other alkyl esters.[4]

Experimental Protocol: Hydrolysis of this compound in a Non-Aqueous System

This protocol is adapted from a method for the hydrolysis of hindered esters and should provide improved yields.[6]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol.

  • Reagent Addition: Add a solution of sodium hydroxide in methanol. The final concentration of the alkali should be around 0.3 N.

  • Reaction: Stir the mixture at room temperature. The sodium salt of the carboxylic acid should precipitate out of the solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvents under reduced pressure.

  • Isolation: Dissolve the residue in water and acidify with dilute HCl to precipitate the carboxylic acid product. The product can then be collected by filtration.

ParameterRecommended Value
Base Sodium Hydroxide (NaOH)
Solvent System 9:1 CH₂Cl₂ / Methanol
Temperature Room Temperature
Monitoring TLC

Below is a diagram illustrating the factors affecting ester hydrolysis:

EsterHydrolysis Ester Methyl 2-methoxy-4-methyl- 5-nitrobenzoate Hydrolysis Hydrolysis Ester->Hydrolysis Product Carboxylic Acid Hydrolysis->Product StericHindrance Steric Hindrance (ortho-methoxy group) StericHindrance->Hydrolysis Inhibits Temperature Temperature Temperature->Hydrolysis Promotes Solvent Solvent System Solvent->Hydrolysis Influences BaseStrength Base Strength BaseStrength->Hydrolysis Promotes

Caption: Key factors influencing the hydrolysis of the hindered ester.

Section 3: Analytical Monitoring

Q6: What are the best analytical methods for monitoring the progress of these reactions and identifying byproducts?

A6: A combination of chromatographic and spectroscopic techniques is ideal for monitoring your reactions and identifying any byproducts.[7]

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method for qualitatively monitoring the disappearance of the starting material and the appearance of the product. A mobile phase of ethyl acetate and hexanes is a good starting point.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity, reverse-phase HPLC with UV detection is highly effective.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of your product and identify any byproducts by their characteristic chemical shifts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile byproducts and confirming the molecular weight of your product.[7]

By systematically addressing the potential issues outlined in this guide, you can effectively troubleshoot low conversion rates and optimize your reactions involving this compound.

References

Stability issues of Methyl 2-methoxy-4-methyl-5-nitrobenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and manage potential stability issues in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of this compound.

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The most significant stability issue is the acid-catalyzed hydrolysis of the methyl ester functional group.[1][2] This is a classic organic chemistry reaction where, in the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester is converted into its corresponding carboxylic acid and methanol.[3][4] This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the formation of the carboxylic acid product.[1]

Q2: What is the primary degradation product I should expect to see?

A2: The primary degradation product from acid-catalyzed hydrolysis is 2-methoxy-4-methyl-5-nitrobenzoic acid , with methanol as the stoichiometric byproduct. The carboxylic acid is significantly more polar than the parent ester and will thus have a much shorter retention time on a reverse-phase HPLC column.

Q3: Besides ester hydrolysis, can other parts of the molecule degrade under acidic stress?

A3: While ester hydrolysis is the most facile degradation pathway, under more forcing conditions (e.g., high concentrations of strong acid and elevated temperatures), cleavage of the methoxy ether group (O-demethylation) to form a phenol is a potential secondary degradation pathway.[5] The nitroaromatic system itself is generally stable to acidic hydrolytic conditions but can be susceptible to reduction in the presence of certain metals or reducing agents, which is typically not a concern during simple acidic stress testing.[6][7]

Q4: Why is it necessary to perform forced degradation studies on this compound?

A4: Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[8] These studies are intentionally designed to degrade the molecule to:

  • Identify Potential Degradants: Understand what impurities might form under storage or processing conditions.[9][10]

  • Elucidate Degradation Pathways: Map the chemical transformations the molecule undergoes when stressed.[11]

  • Develop Stability-Indicating Analytical Methods: Ensure the primary analytical method (usually HPLC) can separate the intact drug from all potential degradation products, which is crucial for accurate quantification and purity assessment.[8][10]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: I'm observing a new, more polar impurity in my HPLC analysis after an acidic workup. How can I confirm if it's the hydrolyzed acid?

  • Possible Cause: Acid-catalyzed hydrolysis of the methyl ester during your experimental workup.

  • Troubleshooting & Confirmation Strategy:

    • Comparative Analysis: Inject two samples onto your HPLC system: one from before the acidic step and one after. A new peak with a shorter retention time (indicating higher polarity) in the post-acid sample is strong evidence of degradation.

    • LC-MS Analysis: The most definitive method is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected hydrolyzed product, 2-methoxy-4-methyl-5-nitrobenzoic acid, has a molecular weight of 211.16 g/mol . Look for an ion corresponding to this mass ([M-H]⁻ at m/z 211 or [M+H]⁺ at m/z 212).

    • Spiking Study: If you have a reference standard of the suspected degradant (2-methoxy-4-methyl-5-nitrobenzoic acid), "spike" your degraded sample with a small amount of it. If the peak of interest increases in area without a new peak appearing, you have confirmed its identity.

Issue 2: My forced degradation study with 0.1 N HCl at 60°C shows no significant degradation after 24 hours. What should I do?

  • Possible Cause: The stress conditions are too mild for the molecule. The goal of a forced degradation study is to achieve a target degradation of 5-20%, not to prove the compound is indestructible.[5]

  • Recommended Actions:

    • Increase Stressor Intensity: Gradually increase the severity of the conditions. It is critical to change only one variable at a time to understand its effect.

      • Increase Acid Concentration: Move from 0.1 N HCl to 1.0 N HCl.

      • Increase Temperature: Increase the temperature in 10-20°C increments, for example, from 60°C to 80°C.

      • Extend Duration: If a modest amount of degradation is observed, simply extending the study time may be sufficient.

Issue 3: My chromatogram shows the parent peak decreasing while multiple new peaks are appearing. How do I identify the primary degradant?

  • Possible Cause: You are observing both primary and subsequent secondary degradation products. The initial hydrolyzed acid may be degrading further under the harsh conditions.

  • Recommended Actions:

    • Perform a Time-Course Study: Analyze samples at much earlier time points (e.g., 1, 2, 4, and 8 hours) in addition to your longer time points. The peak that appears first and grows is the primary degradation product. Peaks that only appear after the primary product has reached a significant concentration are likely secondary degradants.

    • Use a Diode Array Detector (DAD): An HPLC DAD detector can provide UV-Vis spectra for each peak. Compare the spectrum of the unknown peaks to the parent compound. Structurally related compounds often have similar, though not identical, chromophores and spectra.

    • Employ LC-MS: As mentioned previously, LC-MS is invaluable for assigning molecular weights to each of the new peaks, which is the first step in structural elucidation.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for conducting stability studies.

Protocol 1: Conducting a Forced Acidic Hydrolysis Study

Objective: To intentionally degrade this compound under controlled acidic conditions to identify degradation products.

Materials:

  • This compound

  • Acetonitrile (or other suitable organic solvent, HPLC grade)

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath set to 80°C

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Reaction Mixture: In a clean vial, add 1.0 mL of the stock solution and 1.0 mL of 1.0 N HCl. This creates a 0.5 mg/mL solution in 50% acetonitrile and 0.5 N HCl.

  • Prepare Control Sample: In a separate vial, add 1.0 mL of the stock solution and 1.0 mL of purified water. This is your "no-stress" control.

  • Time Zero Sample: Immediately take a 100 µL aliquot from the reaction mixture, add it to a vial containing 900 µL of a 50:50 water:acetonitrile mixture, and add 100 µL of 1.0 N NaOH to neutralize the acid. This is your T=0 sample.

  • Incubation: Place the sealed reaction mixture vial and the control sample vial in the heating block at 80°C.

  • Time Points: At predetermined intervals (e.g., 2, 6, 12, 24 hours), withdraw a 100 µL aliquot from the reaction mixture, neutralize it as described in step 4, and prepare for analysis.

  • Analysis: Analyze all time-point samples, the T=0 sample, and the control sample by the HPLC method described below. Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a robust HPLC method capable of separating the parent compound from its primary acid-degradation product.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmIndustry standard for small molecule analysis, provides good retention and separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure sharp peaks for acidic analytes.[12]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 80% B over 15 minutesA gradient elution ensures that both the polar degradant and the less polar parent are eluted with good peak shape.[8][9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic nitro compounds typically have strong absorbance at this wavelength.[12] A DAD is recommended to check for peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

Part 4: Mechanistic Insights & Visualizations

Understanding the underlying chemical mechanisms and experimental workflows is key to troubleshooting.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weak nucleophile, water.

G Ester Methyl Ester (Parent Compound) ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster 1. Protonation H3O H₃O⁺ (Acid Catalyst) H3O->ProtonatedEster H2O H₂O (Nucleophile) TetrahedralInt Tetrahedral Intermediate H2O->TetrahedralInt ProtonatedEster->TetrahedralInt 2. Nucleophilic Attack ProtonatedLeavingGroup Protonated Intermediate TetrahedralInt->ProtonatedLeavingGroup 3. Proton Transfer CarboxylicAcid Carboxylic Acid (Degradant) ProtonatedLeavingGroup->CarboxylicAcid 4. Elimination Methanol Methanol (Byproduct) ProtonatedLeavingGroup->Methanol H3O_regen H₃O⁺ (Catalyst Regenerated) CarboxylicAcid->H3O_regen

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Workflow for Forced Degradation

A logical workflow is essential for obtaining reliable and reproducible results in a forced degradation study.

G A Prepare 1 mg/mL Stock Solution in ACN B Mix Aliquots: Stock + Acid (1:1 v/v) A->B C Sample T=0 Point B->C D Incubate at Controlled Temp (e.g., 80°C) B->D F Neutralize Each Sample (e.g., with NaOH) C->F E Sample at Time Points (e.g., 2, 6, 12, 24h) D->E E->F G Dilute to Final Concentration F->G H Analyze by Stability- Indicating HPLC Method G->H I Calculate % Degradation and Mass Balance H->I

Caption: Workflow for a typical forced degradation study.

References

Technical Support Center: Purification of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges in the purification of crude Methyl 2-methoxy-4-methyl-5-nitrobenzoate. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the purification process in a practical, question-and-answer format.

Q1: What are the most likely impurities in my crude product after synthesis?

Your crude product likely contains a mixture of substances arising from the nitration of Methyl 2-methoxy-4-methylbenzoate. The primary impurities include:

  • Unreacted Starting Material: Methyl 2-methoxy-4-methylbenzoate that did not undergo nitration.

  • Positional Isomers: While the 5-nitro isomer is the desired product, small amounts of other isomers can form due to the complex directing effects of the substituents on the aromatic ring.[1]

  • Dinitrated Byproducts: If reaction conditions like temperature or concentration of the nitrating agent were not strictly controlled, a second nitro group could be added to the aromatic ring.[1]

  • Acidic Residues: Trace amounts of sulfuric and nitric acid from the nitrating mixture often remain trapped in the crude solid.[1]

  • Oxidation Byproducts: Nitration is a strongly oxidative process, which can lead to the formation of phenolic impurities (nitrophenols) that are highly colored and acidic.[2]

Q2: My crude product is a sticky, yellowish oil instead of a solid. What happened and how do I proceed?

This is a common issue often caused by two factors:

  • High Impurity Load: A significant percentage of unreacted starting material or isomeric byproducts can act as a eutectic mixture, depressing the melting point of your desired product below room temperature.

  • Residual Solvent/Acid: Trapped solvent from the workup (e.g., ethyl acetate, dichloromethane) or residual acids can prevent crystallization.

Troubleshooting Strategy:

  • Initial Wash: Begin by dissolving the oil in a suitable organic solvent like ethyl acetate and washing it with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove residual acids and acidic nitrophenols, which can often trigger crystallization.[2]

  • Trituration: If the oil persists after washing and drying, attempt trituration. This involves adding a poor solvent (a solvent in which your product is insoluble, like cold hexanes) and vigorously scratching the flask walls with a glass rod. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.

Q3: I performed a recrystallization, but my yield was extremely low. What are the common causes?

Low recovery from recrystallization is a frequent challenge. The primary culprits are:

  • Using Excessive Solvent: The most common error is adding too much hot solvent to dissolve the crude product. The goal is to create a saturated solution. Using excess solvent means that a significant portion of your product will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly (e.g., by placing it directly into an ice bath without allowing it to cool to room temperature first), impurities can be trapped within the rapidly forming crystal lattice, reducing the purity of the recovered solid.[3]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures.[4] If the compound has moderate solubility at 0 °C in your chosen solvent, significant losses are unavoidable. Methanol is often a good starting point for nitrobenzoate esters.[5][6]

Q4: My post-recrystallization TLC plate still shows multiple spots. Is the purification salvageable?

Yes, absolutely. This indicates that recrystallization alone was insufficient to separate the impurities, likely because they have very similar solubility profiles to your target compound. This is often the case with positional isomers.[1]

The Next Step: Column Chromatography When recrystallization fails to provide adequate purity, column chromatography is the method of choice.[1][7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. By carefully selecting a solvent system, you can effectively isolate your desired product from closely related impurities.

Part 2: Purification Workflow & Protocols

This section provides a logical workflow and detailed protocols for analyzing and purifying your crude product.

Decision-Making Workflow for Purification

The following diagram outlines the logical steps to take when purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_final Final Assessment CrudeProduct Crude Product (Solid or Oil) Wash Protocol 2: Acid-Base Wash CrudeProduct->Wash Always perform first TLC Protocol 1: TLC Analysis Recrystallize Protocol 3: Recrystallization TLC->Recrystallize Single major spot (Rf ≈ 0.3-0.4) Column Protocol 4: Column Chromatography TLC->Column Multiple spots or heavy streaking Wash->TLC PurityCheck Final Purity Check (TLC, NMR, MP) Recrystallize->PurityCheck Column->PurityCheck PurityCheck->Column Impurities Persist PureProduct Pure Product PurityCheck->PureProduct Purity Confirmed

Caption: Purification workflow for this compound.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Principle: TLC is used to quickly visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[8][9] A compound's retention factor (Rf) is a measure of its polarity; less polar compounds travel further up the plate.[9]

Methodology:

  • Prepare the Eluent: Start with a 4:1 mixture of Hexanes:Ethyl Acetate. Prepare ~10 mL in a 250 mL beaker.

  • Prepare the TLC Chamber: Line the inside of the beaker with a piece of filter paper and cover with a watch glass. Allow the atmosphere to saturate with solvent vapors for 5-10 minutes.[9]

  • Spot the Plate: Dissolve a tiny amount of your crude material in a few drops of ethyl acetate. Use a capillary tube to spot a small amount onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). The ideal solvent system for column chromatography will give your desired product an Rf of approximately 0.25-0.35.[9] Adjust the solvent polarity as needed (increase ethyl acetate for lower Rf, increase hexanes for higher Rf).[10]

Protocol 2: Purification by Recrystallization

Principle: This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[4]

Methodology:

  • Solvent Selection: Based on small-scale tests, select a suitable solvent. Methanol is a highly recommended starting point.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of pure, well-defined crystals.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.[5]

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper until a constant weight is achieved.

Protocol 3: High-Purity Separation by Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that uses pressure to speed up the separation of compounds based on their polarity.

Methodology:

  • Select Eluent: Using the TLC results from Protocol 1, prepare a solvent system that provides an Rf of ~0.25-0.35 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel (100-200 mesh) in the least polar solvent (hexanes). Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to maintain a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Data Summary & Characterization

Verifying the purity and identity of your final product is a critical final step.

Table 1: Recommended Solvent Systems & Purity Checks
TechniqueRecommended Solvents/ConditionsPurpose & Expected Outcome
TLC Analysis 4:1 to 2:1 Hexanes:Ethyl AcetateDiagnostic: Identify the number of components. The target compound should be a single, well-defined spot.[8]
Recrystallization Methanol or Ethanol/WaterBulk Purification: Removes less soluble and more soluble impurities. Should yield a crystalline, off-white to pale yellow solid.[1][6]
Column Chromatography Gradient or isocratic elution with Hexanes:Ethyl AcetateHigh-Resolution Separation: Separates compounds with similar polarities, such as positional isomers.[11]
¹H NMR CDCl₃ or DMSO-d₆Structural Verification: Confirms the chemical structure and identifies impurities via characteristic peaks.[12]
Melting Point Calibrated melting point apparatusPurity Assessment: A pure compound will have a sharp melting point range. Impurities cause depression and broadening of the range.[13]

References

Technical Support Center: Recrystallization of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-methoxy-4-methyl-5-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this compound. Given the absence of a specific published procedure for this exact molecule, the protocols and troubleshooting advice herein are expertly synthesized from established methods for structurally analogous nitrobenzoate esters.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the purification process in a direct Q&A format.

Q1: What is the most effective solvent system for recrystallizing this compound?

Answer: For aromatic nitro compounds like this, a mixed-solvent system of an alcohol and water is typically the most effective and recommended starting point.[1] The ideal system relies on the principle of differential solubility: the compound should be highly soluble in the "good" solvent (e.g., ethanol or methanol) at high temperatures, and poorly soluble in the "poor" solvent (water).

  • Recommended Primary System: Ethanol/Water. Ethanol is an excellent solvent for many organic esters, and its miscibility with water allows for fine-tuned control over the solution's polarity to induce crystallization.[3][4][5]

  • Recommended Secondary System: Methanol/Water. Methanol can also be used effectively and may offer slightly different solubility characteristics that could be advantageous depending on the impurities present.[6][7]

The choice between ethanol and methanol is often one of laboratory availability and the specific impurity profile of your crude product. Both are excellent starting points.

Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or when the solution is supersaturated.

Causality & Solution:

  • Excessive Supersaturation: You may have added too much of the "poor" solvent (water) too quickly or your initial concentration was too high.

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of the "good" solvent (e.g., 1-2 mL of hot ethanol) to decrease saturation. Then, allow the solution to cool much more slowly. A slower cooling rate is critical for providing the thermodynamic stability needed for crystal lattice formation.

  • Insufficient "Good" Solvent: There may not be enough of the primary solvent to keep the compound dissolved as it cools.

    • Solution: Add more hot ethanol to the mixture to fully dissolve the oil, then proceed with a very gradual addition of hot water and subsequent slow cooling.

Q3: My final crystal yield is disappointingly low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge in recrystallization and can stem from several factors.

Troubleshooting Low Yield:

  • Using Too Much Solvent: The most common cause is using an excessive amount of the "good" solvent to dissolve the crude product. This keeps too much of your product dissolved in the mother liquor even after cooling.

    • Optimization: Always use the minimum amount of hot solvent required to fully dissolve your crude solid.[8] If you've already filtered and have a low yield, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.

  • Cooling Period is Too Short: Insufficient cooling time or not using an ice bath will result in incomplete crystallization.

    • Optimization: After the flask has cooled to room temperature, ensure it is placed in an ice-water bath for at least 30 minutes to maximize precipitation.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

    • Optimization: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration.

Q4: The recrystallized product is still yellow/brown. How can I obtain a colorless product?

Answer: The presence of color often indicates persistent, highly conjugated impurities.

Decolorization Protocol:

  • After dissolving your crude product in the minimum amount of hot ethanol (before adding water), add a very small amount (typically 1-2% of the solute's weight) of activated carbon to the hot solution.

  • Swirl the mixture gently and keep it hot for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Perform a hot filtration using a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Proceed with the addition of water and the cooling steps as described in the main protocol.

Caution: Using too much activated carbon can lead to the adsorption of your desired product, thereby reducing the yield.

Detailed Recrystallization Protocol (Ethanol/Water System)

This protocol provides a step-by-step methodology for the purification of this compound.

1. Dissolution:

  • Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar.

  • Add a minimal volume of ethanol (e.g., 3-5 mL) and begin heating the mixture on a hot plate with stirring.

  • Continue adding ethanol dropwise until the solid just completely dissolves at the boiling point of the solvent. Avoid adding a large excess.

2. Hot Filtration (Optional):

  • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

  • Pass the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

3. Inducing Crystallization:

  • Remove the flask from the heat. While the solution is still hot, add deionized water dropwise with constant swirling.

  • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • If the solution becomes overly cloudy, add a few drops of hot ethanol to redissolve the precipitate and achieve the ideal saturation point.

4. Crystal Formation:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

5. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture). This removes any residual soluble impurities from the mother liquor.[8]

6. Drying:

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a crystalline solid.

Workflow & Data Summary

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1. General Recrystallization Workflow Crude Crude Solid Dissolve Dissolve in Min. Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter AddWater Add Hot Water to Turbidity Dissolve->AddWater No Insoluble Impurities HotFilter->AddWater Cooling Slow Cooling (Ambient -> Ice Bath) AddWater->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Wash Wash with Cold Solvent Mix Filtration->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A flowchart of the key stages in the recrystallization process.

Troubleshooting Summary Table
Problem Potential Cause(s) Suggested Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid.Re-heat to dissolve, add a small amount of hot "good" solvent (ethanol), and cool very slowly.
Low Crystal Yield Too much solvent used; Cooling time is insufficient.Use the absolute minimum amount of hot solvent; Ensure cooling in an ice bath for at least 30 min; Concentrate the mother liquor for a second crop.
No Crystals Form Solution is not saturated; Compound is too soluble.Add more "poor" solvent (water); Scratch the inside of the flask with a glass rod to create nucleation sites; Introduce a seed crystal.
Product is Colored Presence of conjugated impurities.Add a small amount of activated carbon to the hot solution before filtration.
Premature Crystallization Cooling during hot filtration.Use a pre-warmed funnel and receiving flask; Add a slight excess of the "good" solvent before filtering.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparison of plausible synthetic methodologies for this compound, offering both established and alternative approaches. We will delve into the chemical rationale behind these methods, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most suitable route for your research needs.

Introduction to the Target Molecule

This compound possesses a unique substitution pattern on the benzene ring, making it a strategic precursor for introducing functionalities at specific positions. The interplay of the electron-donating methoxy and methyl groups, alongside the electron-withdrawing nitro and methyl ester groups, presents an interesting case for regioselective synthesis. This guide will primarily focus on the final nitration step, assuming the availability of the precursor, methyl 2-methoxy-4-methylbenzoate.

Proposed Synthesis of the Starting Material: Methyl 2-methoxy-4-methylbenzoate

The synthesis of the starting material is a critical first step. A plausible and efficient route begins with the commercially available 4-methylsalicylic acid.

Synthesis_of_Starting_Material 4-Methylsalicylic_acid 4-Methylsalicylic acid Reagents1 Dimethyl sulfate, K2CO3, Acetone 4-Methylsalicylic_acid->Reagents1 Methyl_2_methoxy_4_methylbenzoate Methyl 2-methoxy-4-methylbenzoate Reagents1->Methyl_2_methoxy_4_methylbenzoate

Caption: Proposed synthesis of the starting material.

This transformation can be achieved in a one-pot reaction through esterification of the carboxylic acid and etherification of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Methyl 2-methoxy-4-methylbenzoate
  • Reaction Setup: To a solution of 4-methylsalicylic acid (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).

  • Methylation: Add dimethyl sulfate (2.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-methoxy-4-methylbenzoate.

Method 1: Classical Electrophilic Nitration with Mixed Acid

The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.[1]

Mechanistic Rationale

The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of methyl 2-methoxy-4-methylbenzoate then acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents on the ring are crucial for determining the position of nitration. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-para directing groups, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group will dominate, directing the incoming nitro group to the positions ortho or para to it. Position 5 is ortho to the methoxy group and ortho to the methyl group, making it a highly activated and sterically accessible position for electrophilic attack.

Nitration_Mechanism Starting_Material Methyl 2-methoxy-4-methylbenzoate Nitrating_Mixture HNO3 / H2SO4 Starting_Material->Nitrating_Mixture Intermediate Sigma Complex (Wheland intermediate) Nitrating_Mixture->Intermediate Nitronium ion (NO2+) attack Deprotonation -H+ Intermediate->Deprotonation Product This compound Deprotonation->Product

Caption: General mechanism of electrophilic nitration.

Experimental Protocol: Nitration with Mixed Acid

This protocol is adapted from procedures for similar substituted anisoles and benzoates.[2][3]

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10 °C with an ice bath.

  • Reaction Setup: Dissolve methyl 2-methoxy-4-methylbenzoate (1 equivalent) in concentrated sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Method 2: Milder Nitration with Acetic Anhydride and Nitric Acid

For substrates that are sensitive to strong acidic conditions or where better regioselectivity is desired, a mixture of nitric acid and acetic anhydride can be an effective alternative. This mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.

Mechanistic Rationale

Nitric acid reacts with acetic anhydride to form acetyl nitrate. While the exact mechanism can be complex, acetyl nitrate can act as a source of the nitronium ion or directly nitrate the aromatic ring. This method often proceeds under milder conditions and can sometimes offer different regioselectivity compared to the mixed acid method. A patent for the synthesis of methyl 3-methyl-2-nitrobenzoate highlights the use of acetic anhydride to improve selectivity and yield while reducing acidic waste.[3]

Alternative_Nitration_Workflow cluster_start Starting Material cluster_reagents Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification cluster_product Final Product Start Methyl 2-methoxy-4-methylbenzoate Reagents Nitric Acid + Acetic Anhydride Reaction Controlled Temperature Addition Reagents->Reaction Workup Quenching with Ice-water Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for nitration with acetic anhydride.

Experimental Protocol: Nitration with Acetic Anhydride and Nitric Acid

This protocol is based on a procedure for a structurally similar compound.[4]

  • Reaction Setup: Dissolve methyl 2-methoxy-4-methylbenzoate (1 equivalent) in a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C.

  • Addition of Nitric Acid: Add concentrated nitric acid (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Work-up: Slowly pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Comparison of Synthesis Methods

FeatureMethod 1: Mixed Acid NitrationMethod 2: Nitric Acid in Acetic Anhydride
Reagents Concentrated HNO₃, Concentrated H₂SO₄Concentrated HNO₃, Acetic Anhydride, Acetic Acid
Reaction Conditions Low temperature (0-10 °C), strongly acidicMilder conditions, can be run at room temperature
Potential Yield Generally high, but can be affected by side reactionsOften provides good to excellent yields
Regioselectivity Generally good for activated rings, but over-nitration is a riskCan offer improved regioselectivity and reduce byproducts
Safety Concerns Highly corrosive and exothermic reaction, requires careful temperature controlLess corrosive than mixed acid, but still requires caution
Waste Generation Generates significant acidic wasteGenerates less acidic waste compared to Method 1
Scalability Well-established for industrial scale, but requires robust equipmentSuitable for lab and potentially pilot scale

Conclusion and Recommendations

Both presented methods offer viable pathways for the synthesis of this compound.

  • Method 1 (Mixed Acid Nitration) is a classic, powerful, and often high-yielding approach. However, the harsh conditions and potential for side reactions, such as oxidation or over-nitration, require careful control. It is a well-understood and widely used industrial process.

  • Method 2 (Nitric Acid in Acetic Anhydride) provides a milder alternative that can lead to cleaner reactions and potentially higher selectivity. This method is particularly advantageous for substrates that are sensitive to strong acids. The reduction in acidic waste also makes it a more environmentally benign option for laboratory-scale synthesis.

For initial laboratory-scale synthesis and optimization, Method 2 is recommended due to its milder conditions and potentially cleaner reaction profile. For larger-scale production where cost and established protocols are primary concerns, Method 1 remains a strong contender , provided that the reaction parameters are carefully optimized to maximize yield and minimize byproduct formation.

Ultimately, the choice of method will depend on the specific requirements of the research, including the scale of the synthesis, the purity requirements of the final product, and the available laboratory infrastructure.

References

A Multi-Spectroscopic Approach to the Structural Validation of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project.[1][2] The process of structural elucidation is not merely a procedural step but a necessary validation of synthesis pathways and a prerequisite for understanding a compound's activity and properties. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural analysis and validation of Methyl 2-methoxy-4-methyl-5-nitrobenzoate (Molecular Formula: C₁₀H₁₁NO₅, Molecular Weight: 225.20 g/mol ).[3]

We will move beyond a simple recitation of data to explain the causality behind our experimental choices. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we create a self-validating system where each technique corroborates the findings of the others, leaving no structural ambiguity.[4][5] This integrated approach is paramount, as relying on a single technique can often lead to misinterpretation, especially when dealing with isomers that may share a molecular formula or key functional groups.

The Strategic Rationale: A Triad of Spectroscopic Techniques

The core principle of robust structural validation lies in probing different aspects of the molecule's physical and chemical properties. Our chosen triad of techniques—NMR, IR, and MS—accomplishes this by providing complementary information.

  • Mass Spectrometry (MS): This is our first step to determine the molecular weight and elemental composition. It provides the overall formula we need to account for.[6]

  • Infrared (IR) Spectroscopy: This technique identifies the functional groups present by detecting the vibrational frequencies of specific bonds (e.g., C=O, N-O, C-O).[5] It tells us what chemical building blocks are present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for mapping the precise atomic connectivity.[7] It provides a detailed picture of the carbon-hydrogen framework, showing how the building blocks identified by IR are pieced together.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Atomic Connectivity Mapping cluster_3 Step 4: Final Validation Proposed_Structure Proposed Structure: This compound MS_Exp Mass Spectrometry (MS) Proposed_Structure->MS_Exp IR_Exp Infrared (IR) Spectroscopy Proposed_Structure->IR_Exp NMR_Exp NMR Spectroscopy (¹H, ¹³C, 2D) Proposed_Structure->NMR_Exp MS_Data Result: Molecular Formula C₁₀H₁₁NO₅ (MW = 225.20) MS_Exp->MS_Data Validation Cross-Validation & Confirmation MS_Data->Validation IR_Data Result: Key Functional Groups - Ester (C=O, C-O) - Nitro (NO₂) - Aromatic Ring - Ether (C-O-C) IR_Exp->IR_Data IR_Data->Validation NMR_Data Result: Molecular Skeleton - Proton environments & neighbors - Unique carbon atoms - C-H attachments NMR_Exp->NMR_Data NMR_Data->Validation Validated_Structure Unambiguously Validated Structure Validation->Validated_Structure

Caption: Integrated workflow for spectroscopic validation.

Predicted Spectroscopic Data and Interpretation

While a dedicated spectrum for this exact molecule is not universally published, we can reliably predict its spectroscopic features by applying first principles of organic spectroscopy and by comparing it to structurally related nitrobenzoate derivatives.[8]

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).[9][10][11]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 8.2Singlet (s)1HAr-H (H-6)This proton is ortho to the strongly electron-withdrawing nitro group and is significantly deshielded, shifting it far downfield.
~ 7.2 - 7.5Singlet (s)1HAr-H (H-3)This proton is ortho to the ester group and meta to the nitro group, placing it in a less deshielded environment compared to H-6.
~ 3.9Singlet (s)3H-OCH₃ (ester)Ester methyl protons typically appear in this region.
~ 3.8Singlet (s)3H-OCH₃ (methoxy)Methoxy group protons are slightly more shielded than ester methyls.
~ 2.4Singlet (s)3HAr-CH₃ Aromatic methyl protons are found in this upfield region.

The absence of coupling (all singlets) for the aromatic and methyl protons is a key diagnostic feature, indicating no adjacent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR reveals the number of chemically unique carbon environments in the molecule.[7][9]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 168C =O (ester)The carbonyl carbon of the ester is highly deshielded and appears furthest downfield.
~ 155 - 160C -OCH₃ (C-2)Aromatic carbon attached to the electron-donating methoxy group.
~ 145 - 150C -NO₂ (C-5)Aromatic carbon attached to the electron-withdrawing nitro group.
~ 135 - 140C -CH₃ (C-4)Substituted aromatic carbon.
~ 125 - 130C -COOCH₃ (C-1)Aromatic carbon attached to the ester group.
~ 115 - 125C H (C-6)Aromatic methine carbon adjacent to the nitro group.
~ 110 - 115C H (C-3)Aromatic methine carbon adjacent to the ester and methoxy groups.
~ 55 - 60-OC H₃ (methoxy)Methoxy carbon.
~ 52 - 55-OC H₃ (ester)Ester methyl carbon.
~ 15 - 20Ar-C H₃Aromatic methyl carbon.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

The IR spectrum will confirm the presence of the key functional groups based on their characteristic vibrational frequencies.[12]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~ 3100-3000C-H stretchAromaticConfirms the presence of an aromatic ring.[13][14][15]
~ 1730-1715C=O stretchEsterStrong, sharp absorption indicating the ester carbonyl group.[16]
~ 1600-1450C=C stretchAromatic RingA series of peaks confirming the aromatic skeleton.[17]
~ 1550 & 1350N-O asymmetric & symmetric stretchNitro (NO₂)Two strong absorptions characteristic of the nitro group.[16]
~ 1250-1200C-O stretchEster & Aryl EtherStrong absorption from the ester and methoxy C-O bonds.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key structural fragments.

Table 4: Predicted Mass Spectrometry Fragments (m/z)

m/z ValueProposed FragmentRationale
225[M]⁺The molecular ion peak, confirming the molecular weight.
194[M - OCH₃]⁺Loss of the methoxy radical from the ester group (alpha-cleavage).[18][19][20]
179[M - NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatics.
166[M - COOCH₃]⁺Loss of the entire carbomethoxy group.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
  • Technique: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the crystalline sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions: [21]

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Set to 250°C with a split ratio of 20:1.

    • Oven Program: Start at 70°C (hold 2 min), then ramp to 280°C at 10°C/min (hold 5 min).

  • MS Conditions: [21]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Temperatures: Ion source at 230°C, quadrupole at 150°C.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, noting the molecular ion and key fragmentation peaks.

Conclusion: A Unified and Validated Structural Narrative

The structural validation of this compound serves as a clear example of the power of an integrated spectroscopic strategy. By systematically employing MS to define the molecular formula, IR to identify the constituent functional groups, and NMR to assemble the atomic framework, we construct a layered, self-consistent argument. Each piece of data from one technique must align with the others. The molecular weight from MS must match the sum of atoms in the NMR-derived structure. The functional groups seen in the IR must be present in the final structure. This rigorous cross-validation is the hallmark of sound scientific practice and is essential for any research or development endeavor that relies on the precise chemical identity of its materials.

References

Alternative intermediates to Methyl 2-methoxy-4-methyl-5-nitrobenzoate for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of kinase inhibitor synthesis, the selection of the starting materials is a critical decision that profoundly influences the efficiency of the synthetic route and the ultimate success of the drug discovery program. The judicious choice of an intermediate can streamline the path to the target molecule, enhance yield and purity, and even open up new avenues for structural diversification. This guide provides a comparative analysis of alternative intermediates to the widely used Methyl 2-methoxy-4-methyl-5-nitrobenzoate, offering insights into their synthetic utility and impact on the final kinase inhibitor scaffold.

The Central Role of the Nitrobenzoate Moiety

The substituted nitrobenzoate framework is a cornerstone in the synthesis of a multitude of kinase inhibitors. The nitro group, a powerful electron-withdrawing entity, serves a dual purpose. Firstly, it deactivates the aromatic ring to specific electrophilic substitutions, directing subsequent reactions. Secondly, and more importantly, it can be readily and cleanly reduced to an amine. This resulting aniline is a versatile nucleophile, providing a crucial handle for the construction of heterocyclic cores, such as quinazolines, quinolines, and pyrimidines, which are prevalent in many FDA-approved kinase inhibitors. The ester functionality, in turn, offers a convenient site for modification or can be a precursor to other functional groups.

A Comparative Analysis of Key Intermediates

While this compound is a valuable building block, a range of other substituted nitrobenzoates offer distinct advantages depending on the target kinase and the desired molecular architecture. Here, we compare several key alternatives, highlighting their synthetic pathways and the properties they impart to the final inhibitor.

IntermediateKey Features & ApplicationsSynthetic AdvantagesPotential Impact on Final Compound
This compound Precursor for a variety of kinase inhibitors. The methoxy and methyl groups influence solubility and steric interactions.Well-established chemistry. The substitution pattern allows for specific regioselective reactions.Provides a balance of lipophilicity and hydrogen bonding potential in the final inhibitor.
Methyl 4,5-dimethyl-2-nitrobenzoate Utilized in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[1]Straightforward synthesis from 4,5-dimethyl-2-nitrobenzoic acid.[1] The two methyl groups can offer favorable hydrophobic interactions.Can enhance binding affinity through hydrophobic interactions in the kinase's active site. May alter metabolic stability.
Nitrated Methyl 3-hydroxy-4-methoxybenzoate A key starting material in a novel synthesis of Gefitinib, an EGFR inhibitor.[2][3]The hydroxyl group allows for the introduction of various side chains before nitration, offering synthetic flexibility.The position of the resulting amine after reduction is crucial for the formation of the quinazoline core of Gefitinib.
N-(2-Methyl-5-nitrophenyl)pyrimidine derivatives A core component in the synthesis of Imatinib, a BCR-Abl inhibitor.[4]This intermediate already incorporates a part of the final pharmacophore, potentially shortening the overall synthesis.The pre-formed pyrimidine ring is a key structural element for potent and selective inhibition of the target kinase.
Methyl 2-methoxy-3-nitrobenzoate A regioisomeric alternative, offering a different substitution pattern on the final scaffold.[5]Its utility lies in accessing different isomers of the target kinase inhibitor, which can be crucial for structure-activity relationship (SAR) studies.Can lead to novel intellectual property and potentially improved selectivity or pharmacokinetic profiles compared to other isomers.

Synthetic Pathways and Methodologies

The successful application of these intermediates hinges on robust and reproducible synthetic protocols. Below are detailed experimental workflows for the utilization of two of the discussed alternatives.

Experimental Protocol 1: Synthesis of an IRAK4 Inhibitor Intermediate from Methyl 4,5-dimethyl-2-nitrobenzoate

This protocol outlines the reduction of the nitro group to form the corresponding aminobenzoate, a key step in the synthesis of IRAK4 inhibitors.[1]

Step 1: Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate

  • Materials:

    • Methyl 4,5-dimethyl-2-nitrobenzoate

    • Palladium on carbon (Pd/C, 10%)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in methanol in a suitable hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-4,5-dimethylbenzoate.

Diagram: Synthetic Workflow for IRAK4 Inhibitor Intermediate

G start Methyl 4,5-dimethyl-2-nitrobenzoate step1 Reduction (H₂, Pd/C, Methanol) start->step1 product Methyl 2-amino-4,5-dimethylbenzoate step1->product next_steps Cyclization & Further Functionalization product->next_steps final_product IRAK4 Inhibitor next_steps->final_product G start Methyl 3-hydroxy-4-methoxybenzoate step1 Alkylation start->step1 intermediate1 Methyl 3-(3-chloropropoxy)-4-methoxybenzoate step1->intermediate1 step2 Nitration (HNO₃, Acetic Acid/Anhydride) intermediate1->step2 intermediate2 Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Corresponding Aminobenzoate step3->intermediate3 next_steps Cyclization to Quinazoline Core intermediate3->next_steps final_product Gefitinib next_steps->final_product

References

Biological activity comparison of Methyl 2-methoxy-4-methyl-5-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<-48> ## Comparative Analysis of the Biological Activities of Nitrobenzoate Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzoates are a class of organic compounds characterized by a benzene ring functionalized with both a nitro group and a carboxylate group. The potent electron-withdrawing nature of the nitro group significantly alters the molecule's electronic properties, rendering these compounds highly versatile scaffolds in medicinal chemistry.[1] This guide provides a comprehensive technical comparison of the biological activities of nitrobenzoate derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. While direct experimental data for Methyl 2-methoxy-4-methyl-5-nitrobenzoate is not extensively available in public literature, this document synthesizes data from structurally similar analogs to provide a robust comparative framework. We will delve into the structure-activity relationships that govern efficacy, present key quantitative data from relevant studies, and provide detailed, field-tested protocols for evaluating these biological activities.

Introduction: The Significance of the Nitrobenzoate Scaffold

Nitroaromatic compounds, including nitrobenzoate derivatives, are of significant interest in drug discovery. The nitro group is a critical pharmacophore that can be enzymatically reduced within target cells to produce reactive nitrogen species.[2] These reactive species can induce cellular damage and apoptosis, forming the basis for the broad-spectrum biological activities observed in this class of molecules, including antimicrobial and anticancer effects.[1][2] The specific substitution pattern on the benzoate ring—including the position and nature of groups like methoxy, methyl, and the nitro group itself—plays a crucial role in modulating this activity, influencing factors such as cell permeability, target specificity, and metabolic stability.[3][4] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.[3][4]

Comparative Antimicrobial Activity

Nitrobenzoate derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria and fungi.[1] The mechanism of action is often attributed to the bioreduction of the nitro group, which generates toxic reactive nitrogen species that can damage microbial DNA and other essential macromolecules.[1]

Antibacterial Activity

Notable antibacterial activity has been reported against both Gram-positive and Gram-negative bacteria.

  • Against Mycobacterium tuberculosis : A study involving a library of 64 nitrobenzoate esters and thioesters revealed that compounds with aromatic nitro substitutions were the most potent.[1][5][6] Specifically, 3,5-dinitrobenzoate esters demonstrated the highest potency.[1][5][6] This antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group rather than general acidity.[1][5][6] Importantly, the most active compounds showed minimal cytotoxicity against human monocytic THP-1 cells.[1][5]

  • Against Pseudomonas aeruginosa : Certain novel nitro-substituted benzothiazole derivatives have shown potent activity against P. aeruginosa, a notoriously difficult-to-treat nosocomial pathogen.[1]

Antifungal Activity

Derivatives of 3-methyl-4-nitrobenzoate have shown particular promise as antifungal agents, especially against opportunistic Candida species.[7]

  • Against Candida guilliermondii : In a study of eleven analogs, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate were the most effective, with Minimum Inhibitory Concentration (MIC) values of 39 µM and 31 µM, respectively.[1] In silico modeling suggested that the most bioactive compound interacts with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[1]

Table 1: Summary of Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against C. guilliermondii

Compound Alkyl Ester Side Chain MIC (µM)[1]
1 Methyl 39
2 Ethyl >1000
3 Propyl 125
4 Isopropyl 500
5 Butyl 62

| 6 | Pentyl | 31 |

Causality Behind Experimental Observations: The data in Table 1 clearly illustrates a structure-activity relationship. The variation in the alkyl ester side chain significantly influences antifungal activity.[2] A methyl or a longer, unbranched pentyl chain confers the highest potency, while branching (isopropyl) or a simple ethyl group leads to a dramatic loss of activity. This suggests that the size, length, and steric properties of the ester group are critical for effective interaction with the fungal target, possibly by influencing cell wall penetration or binding affinity to the active site of an enzyme like TPMK.

Comparative Anticancer Activity

The bioreductive activation of the nitro group is also a key mechanism for the anticancer properties of nitroaromatic compounds.[8] This process is often more efficient in the hypoxic (low oxygen) environment characteristic of solid tumors, offering a degree of selectivity.

A study synthesizing twenty-seven nitrated and non-nitrated compounds demonstrated that several derivatives exhibited high antiproliferative activity against human cancer cell lines, with IC50 values below 8.5 µM.[9][10] The most active compounds possessed a good leaving group (like bromide or chloride) at the benzylic position, indicating that their mechanism of action is likely related to their properties as alkylating agents, which can damage cancer cell DNA.[9][10] Two lead compounds from this study showed significant antitumor effects in vivo in mice with Ehrlich solid tumors.[9][10]

Comparative Anti-inflammatory Activity

While less documented than their antimicrobial and anticancer effects, some substituted benzoate derivatives, particularly those with methoxy groups, have shown anti-inflammatory properties. For instance, methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway, a key regulator of inflammation, and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-activated cells.[11]

The evaluation of anti-inflammatory activity typically involves measuring the inhibition of key inflammatory mediators in cell-based assays.[12][13]

Table 2: Key Inflammatory Mediators and Assays for Evaluation

Mediator Biological Role Common Assay Method
Nitric Oxide (NO) Signaling molecule in inflammation Griess Assay[12][13]
Prostaglandin E2 (PGE2) Mediator of fever, pain, and swelling ELISA[12]
TNF-α, IL-6, IL-1β Pro-inflammatory cytokines ELISA[12]

| COX-2, iNOS | Pro-inflammatory enzymes | Western Blot, RT-PCR[12] |

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for key biological assays are provided.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[14]

Workflow Diagram: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized 0.5 McFarland inoculum (~1.5 x 10^8 CFU/mL) P2 Perform 2-fold serial dilutions of test compound in a 96-well plate A1 Inoculate each well with microbial suspension P2->A1 A2 Include Positive (antibiotic), Negative (no compound) & Sterility (no inoculum) controls AN1 Incubate plate (e.g., 37°C for 18-24h) A2->AN1 AN2 Visually inspect for turbidity. MIC = Lowest concentration with no visible growth G MTT MTT (Yellow, Soluble) 3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

References

A Comparative Guide to the Structural Elucidation of Methyl Benzoate Derivatives: An In-depth Analysis of X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise spatial arrangement of atoms dictates a compound's physical properties, its chemical reactivity, and, crucially, its biological activity. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography remains the gold standard for unequivocally determining molecular structure. This guide provides a comparative analysis of the X-ray crystallographic data of methyl benzoate derivatives, with a particular focus on the insights gained from the structural elucidation of compounds related to Methyl 2-methoxy-4-methyl-5-nitrobenzoate.

This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of data, but a deeper understanding of the experimental nuances and the strategic interpretation of crystallographic results. We will explore the causality behind experimental choices, the self-validating nature of a well-conducted crystallographic study, and compare the richness of the data obtained with alternative analytical methods.

The Pivotal Role of X-ray Crystallography

While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the connectivity of atoms in a molecule, and Mass Spectrometry reveals its elemental composition and fragmentation patterns, only X-ray crystallography can provide the precise coordinates of each atom in the crystalline state. This allows for the accurate determination of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing. Such information is critical for understanding polymorphism, solubility, and in the case of pharmaceuticals, the interaction with biological targets.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity of the final model. Here, we outline a detailed, field-proven protocol for the X-ray crystallographic analysis of a representative methyl nitrobenzoate derivative.

Detailed Step-by-Step Methodology for Single-Crystal X-ray Diffraction

1. Crystal Growth: The Foundation of a High-Quality Structure

  • Rationale: The formation of a single, well-ordered crystal is the most critical and often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure.

  • Protocol:

    • Synthesize and purify the methyl benzoate derivative. For instance, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate can be synthesized from 4-hydroxy-3-methoxybenzoic acid through a series of reactions including esterification, benzylation, and nitration[1].

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, ethyl acetate) to achieve a supersaturated solution.

    • Employ a slow evaporation or slow cooling technique. For example, transparent, needle-shaped single crystals of a related hydrazine derivative were grown by slow evaporation from a methanol solution at room temperature[2]. This slow process allows molecules to arrange themselves into a highly ordered lattice.

    • Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning.

2. Data Collection: Capturing the Diffraction Pattern

  • Rationale: This step involves irradiating the crystal with X-rays and recording the resulting diffraction pattern. The geometry and intensity of the diffracted beams contain the information about the arrangement of atoms in the crystal.

  • Protocol:

    • Carefully mount a suitable single crystal on a goniometer head.

    • Place the goniometer on the diffractometer (e.g., an Enraf Nonius-CAD 4 diffractometer) equipped with a suitable X-ray source (e.g., Mo Kα radiation)[3][4].

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern detectors allow for rapid and efficient data collection.

3. Structure Solution and Refinement: From Diffraction to a 3D Model

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to produce the final, accurate molecular structure.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Solve the crystal structure using direct methods or Patterson methods. Software packages like SHELXTL are commonly used for this purpose[1]. This step provides an initial model of the molecular structure.

    • Refine the atomic coordinates and displacement parameters against the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in geometrically idealized positions[2][3].

    • The final refinement statistics, such as the R-factor, wR2, and goodness-of-fit (S), provide a measure of the quality of the final structure[3].

Below is a graphical representation of this generalized workflow.

G Generalized Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Chemical Synthesis of Benzoate Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent(s) purification->dissolution crystallization_method Slow Evaporation / Cooling / Vapor Diffusion dissolution->crystallization_method single_crystal Single Crystal Formation crystallization_method->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection Data Collection (Diffraction Pattern) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: Insights from Methyl Nitrobenzoate Derivatives

While a crystal structure for this compound is not publicly available, a comparative analysis of closely related derivatives provides a wealth of information.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate MonoclinicP2(1)/cThe molecule crystallizes in the monoclinic system.[1]
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate MonoclinicP2(1)/cThe asymmetric unit contains two crystallographically independent molecules with a dihedral angle of 9.12 (3)° between their benzene rings. Weak intermolecular C-H...O hydrogen bonds link the molecules into a three-dimensional network.[3]
4-nitro-2-(trifluoromethyl)benzoic acid --Steric interactions from the trifluoromethyl group rotate the carboxylic acid group out of the aromatic plane. Molecules form head-to-tail dimers via intermolecular hydrogen bonding.[5][6]
Methyl 3-nitrobenzoate --The non-hydrogen atoms are essentially coplanar. Short intermolecular O...C and O...N contacts suggest the presence of π-π interactions.[7]

This data highlights how different substituents influence the molecular conformation and crystal packing. For instance, the bulky trifluoromethyl group in 4-nitro-2-(trifluoromethyl)benzoic acid causes a significant twist in the molecule, which will affect its packing and physical properties[5][6]. In contrast, the relatively planar structure of methyl 3-nitrobenzoate allows for efficient π-π stacking[7]. The presence of two independent molecules in the asymmetric unit of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate suggests a more complex packing arrangement, likely influenced by the flexible chloropropoxy chain[3].

The logical relationship between a molecule's core structure, its substituents, the resulting intermolecular forces, and the final crystal packing is visualized in the diagram below.

G Influence of Molecular Structure on Crystal Packing cluster_forces Intermolecular Interactions core_moiety Core Moiety (Methyl Benzoate Backbone) intermolecular_forces Resulting Intermolecular Forces core_moiety->intermolecular_forces Dictates Backbone Interactions substituents Substituent Effects (-OCH3, -CH3, -NO2, etc.) substituents->intermolecular_forces Dictates Substituent-driven Interactions h_bonding Hydrogen Bonding (e.g., C-H...O) intermolecular_forces->h_bonding pi_stacking π-π Stacking (Aromatic Rings) intermolecular_forces->pi_stacking vdw Van der Waals Forces intermolecular_forces->vdw crystal_packing Crystal Packing Outcome (Polymorphism, Density, etc.) h_bonding->crystal_packing pi_stacking->crystal_packing vdw->crystal_packing

Caption: Relationship between molecular features and crystal packing.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying the functional groups present in a molecule[4][8]. For example, the characteristic stretches for the nitro group (NO2), the ester carbonyl (C=O), and the methoxy group (C-O) can be readily identified. However, FT-IR does not provide information on the three-dimensional arrangement of these groups.

  • UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems[4]. The position of the absorption maxima can be influenced by the substituents on the benzene ring. While useful for confirming the presence of the chromophore, it does not reveal detailed structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms and the chemical environment of each nucleus. For methyl benzoate derivatives, NMR can confirm the substitution pattern on the aromatic ring. However, it provides information on the time-averaged structure in solution, which may differ from the conformation in the solid state.

In essence, while spectroscopic techniques confirm the molecular identity and provide clues about its electronic structure, X-ray crystallography delivers the definitive, high-resolution picture of the molecule's architecture and its interactions with its neighbors in the crystalline state.

Conclusion

The structural elucidation of this compound and its derivatives through X-ray crystallography provides indispensable insights for researchers in drug discovery and materials science. The detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions, is unattainable by other analytical techniques. By carefully following a robust experimental protocol, from crystal growth to structure refinement, a self-validating and highly accurate molecular model can be obtained. The comparative analysis of related nitrobenzoate derivatives demonstrates the profound influence of substituent effects on molecular conformation and crystal packing. This foundational knowledge is paramount for understanding and predicting the physicochemical properties of these compounds, ultimately guiding the design of new molecules with desired functionalities.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a valuable building block in the synthesis of various pharmacologically active molecules. Its judicious synthesis, balancing cost, yield, and safety, is a critical consideration in the early stages of drug discovery and process development. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols and a comprehensive cost-benefit analysis to inform your synthetic strategy.

Introduction: The Strategic Importance of this compound

This compound's utility stems from its array of functional groups, which allow for diverse chemical transformations. The nitro group can be readily reduced to an amine, a common precursor for the formation of amides, sulfonamides, and heterocyclic systems. The ester functionality provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification. The methoxy and methyl groups on the aromatic ring influence its electronic properties and provide steric bulk, which can be crucial for molecular recognition in biological systems. Given its potential in the synthesis of complex molecular architectures, selecting an optimal synthetic route is a key strategic decision.

This guide will dissect two logical and practical synthetic pathways:

  • Route A: Direct nitration of the commercially available starting material, Methyl 2-methoxy-4-methylbenzoate.

  • Route B: A two-step approach involving the nitration of 2-methoxy-4-methylbenzoic acid, followed by Fischer esterification.

By examining the experimental intricacies, reagent costs, and overall efficiency of each route, this document aims to provide a clear, data-driven framework for decision-making in the laboratory and beyond.

Route A: Direct Nitration of Methyl 2-methoxy-4-methylbenzoate

This approach is the most straightforward, involving a single chemical transformation from a readily available precursor. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution (nitration) reaction.

Reaction Scheme:

Route A start Methyl 2-methoxy-4-methylbenzoate product This compound start->product Nitration reagents Reagents:HNO₃, H₂SO₄

Caption: Synthetic pathway for Route A.

Experimental Protocol:

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-water bath.

  • Slowly add 5.0 g of Methyl 2-methoxy-4-methylbenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid over 30 minutes. The temperature of the reaction mixture must be maintained below 15°C throughout the addition.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A solid precipitate of the crude product should form. Allow the ice to melt completely.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • For purification, the crude product can be recrystallized from methanol. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Yield Expectation: Based on analogous nitration reactions of substituted methyl benzoates, a yield of 75-85% of the desired 5-nitro isomer can be reasonably expected. The directing effects of the ortho-methoxy and para-methyl groups strongly favor substitution at the C5 position.

Route B: Nitration of 2-methoxy-4-methylbenzoic Acid Followed by Fischer Esterification

This two-step route offers an alternative approach where the nitration is performed on the free carboxylic acid, followed by esterification. This can sometimes offer advantages in terms of solubility of intermediates or ease of purification.

Reaction Scheme:

Caption: Synthetic pathway for Route B.

Experimental Protocols:

Step 1: Nitration of 2-methoxy-4-methylbenzoic acid

Materials:

  • 2-methoxy-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of 2-methoxy-4-methylbenzoic acid in 15 mL of concentrated sulfuric acid, cooling the mixture in an ice bath.

  • Prepare the nitrating mixture as described in Route A (3.0 mL of nitric acid in 5.0 mL of sulfuric acid).

  • Slowly add the nitrating mixture to the solution of the benzoic acid derivative, maintaining the temperature below 15°C.

  • After the addition, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and allow the solid to precipitate.

  • Collect the crude 2-methoxy-4-methyl-5-nitrobenzoic acid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Yield Expectation: Similar to Route A, a yield of 80-90% is anticipated for this nitration step.

Step 2: Fischer Esterification of 2-methoxy-4-methyl-5-nitrobenzoic acid

Materials:

  • 2-methoxy-4-methyl-5-nitrobenzoic acid (from Step 1)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of 2-methoxy-4-methyl-5-nitrobenzoic acid in 50 mL of anhydrous methanol.

  • Carefully add 1 mL of concentrated sulfuric acid as a catalyst.[2][3]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.[4]

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be further purified by recrystallization from methanol if necessary.

Yield Expectation: Fischer esterification is a high-yielding reaction, and a yield of 90-95% can be expected for this step.[2]

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis was performed based on a hypothetical laboratory-scale synthesis of 10 grams of the final product, this compound. Prices for starting materials and reagents were sourced from publicly available data from chemical suppliers and market analysis reports. It is important to note that these prices are subject to fluctuation and may vary based on supplier, purity, and quantity.

Parameter Route A: Direct Nitration Route B: Nitration then Esterification Justification & Insights
Starting Material Methyl 2-methoxy-4-methylbenzoate2-methoxy-4-methylbenzoic acidThe cost of these starting materials can be a significant differentiating factor. Market prices should be carefully evaluated at the time of purchase.
Number of Steps 12Route A is more time and labor-efficient due to fewer synthetic steps and workups.
Overall Yield (Estimated) 75-85%72-85% (0.80 * 0.90 to 0.90 * 0.95)The overall yields are comparable, with Route A potentially having a slight edge due to being a single step.
Reagent Cost (per 10g product) ModerateModerate to HighRoute B requires an additional solvent (methanol in large excess) and catalyst for the esterification step, potentially increasing reagent costs.
Process Simplicity HighModerateRoute A is a straightforward, one-pot reaction. Route B involves an intermediate isolation and a second reaction setup.
Purification Recrystallization of the final product.Recrystallization of the intermediate acid and potentially the final ester.Route B may require two separate purification steps, adding to time and solvent consumption.
Safety Considerations Standard precautions for handling concentrated and nitrating acids. The nitration reaction is highly exothermic and requires careful temperature control.[1]Similar precautions for the nitration step. The esterification step is less hazardous but involves handling flammable methanol at reflux.Both routes involve hazardous materials and exothermic reactions that necessitate strict adherence to safety protocols.
Scalability GoodGoodBoth routes utilize well-established and scalable chemical transformations. For large-scale production, continuous flow reactors could be considered to enhance safety and efficiency of the nitration step.

Conclusion and Recommendations

Based on this analysis, Route A (Direct Nitration) emerges as the more favorable synthetic strategy for the laboratory-scale preparation of this compound. Its primary advantages lie in its operational simplicity, reduced number of steps, and potentially slightly higher overall yield. This translates to savings in time, labor, and solvent consumption.

However, the choice of synthetic route is not always absolute. Route B (Nitration then Esterification) remains a viable and valuable alternative. The decision to employ Route B might be justified under specific circumstances, such as:

  • Cost and Availability of Starting Materials: If 2-methoxy-4-methylbenzoic acid is significantly cheaper or more readily available than its methyl ester, the economic advantage could shift towards Route B.

  • Ease of Purification: In some cases, the intermediate carboxylic acid in Route B may be easier to purify than the final ester, leading to a higher overall purity of the final product.

  • Strategic Diversification: The intermediate, 2-methoxy-4-methyl-5-nitrobenzoic acid, is itself a useful building block. If this intermediate is also required for other synthetic targets, Route B offers the flexibility to access both the acid and the ester from a common pathway.

Ultimately, the optimal synthetic route will depend on the specific constraints and objectives of the research or development program. It is recommended that researchers perform a preliminary cost analysis based on current market prices and consider the logistical aspects of their laboratory setup before committing to a particular synthetic pathway.

References

A Senior Application Scientist's Comparative Guide to Catalysts for the Reduction of Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. Methyl 2-methoxy-4-methyl-5-nitrobenzoate is a key intermediate where its successful conversion to Methyl 2-methoxy-4-methyl-5-aminobenzoate is a critical step in various synthetic pathways. The choice of catalyst for this reduction is paramount, directly influencing yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of three commonly employed catalytic systems for this transformation: Palladium on Carbon (Pd/C), Raney Nickel, and Iron-based catalysts.

Introduction: The Criticality of Catalyst Selection

The reduction of an aromatic nitro group is a well-established reaction, yet the presence of other functional groups on the aromatic ring, such as the ester and methoxy groups in this compound, necessitates a catalyst with high chemoselectivity. An ideal catalyst should efficiently reduce the nitro group while leaving other functionalities intact. This guide will delve into the mechanistic nuances, practical advantages, and limitations of each catalytic system, providing the necessary data to make an informed decision for your specific research or production needs.

Palladium on Carbon (Pd/C): The High-Performance Standard

Palladium on carbon is often the first choice for the catalytic hydrogenation of nitroarenes due to its high activity and efficiency under mild conditions.[1]

Mechanism of Action: The catalytic cycle with Pd/C involves the adsorption of both the nitro compound and a hydrogen source (typically hydrogen gas or a transfer hydrogenation reagent) onto the palladium surface. The palladium facilitates the dissociation of hydrogen and its stepwise addition to the nitro group, proceeding through nitroso and hydroxylamine intermediates to the final amine.

Advantages:

  • High Activity and Efficiency: Pd/C typically provides excellent yields (>95%) in short reaction times.[2]

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature and low pressures of hydrogen gas.

  • Clean Reactions: Work-up is often straightforward, involving filtration of the catalyst.

Limitations:

  • Cost: Palladium is a precious metal, making the catalyst relatively expensive for large-scale production.

  • Pyrophoric Nature: Dry Pd/C is pyrophoric and must be handled with care under an inert atmosphere.[2]

  • Chemoselectivity Concerns: Pd/C can sometimes catalyze the reduction of other functional groups, such as dehalogenation if present.[3]

Raney Nickel: The Cost-Effective Workhorse

Raney Nickel, a porous nickel catalyst, is a widely used alternative to precious metal catalysts, particularly in industrial applications, due to its lower cost.[4]

Mechanism of Action: Similar to Pd/C, Raney Nickel provides a surface for the adsorption and reaction of the nitro compound and hydrogen. The high surface area and the presence of adsorbed hydrogen from its preparation make it an active hydrogenation catalyst.

Advantages:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium, offering a considerable economic advantage for large-scale synthesis.

  • High Activity: Raney Nickel is a very active catalyst for the reduction of nitro groups.[5]

Limitations:

  • Pyrophoric Nature: Raney Nickel is also pyrophoric and requires careful handling.

  • Lower Selectivity: It can be less selective than Pd/C and may affect other reducible functional groups.

  • Metal Leaching: Nickel ions can leach into the product, necessitating careful purification steps.

Iron-Based Catalysts: The Green and Selective Alternative

The use of iron in acidic media (Béchamp reduction) is a classic method for nitro group reduction and has seen a resurgence with the development of modern iron-based catalytic systems. These systems are attractive due to the low cost and low toxicity of iron.[3]

Mechanism of Action: In the classic Béchamp reduction, iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides while the nitro group is reduced. The reaction is typically carried out in the presence of an acid, such as acetic acid or hydrochloric acid.

Advantages:

  • Low Cost and Abundance: Iron is an inexpensive and readily available metal.

  • High Chemoselectivity: Iron-based reductions are often highly chemoselective for the nitro group, leaving other functional groups like esters and ethers untouched.

  • Milder Conditions: The reaction can be performed under relatively mild conditions.

Limitations:

  • Stoichiometric Reagent: In its classic form, it is a stoichiometric reduction, not a catalytic one, which can lead to large amounts of iron oxide waste.

  • Work-up: The work-up can be more complex due to the need to remove iron salts.

Comparative Performance Data

The following table summarizes representative experimental data for the reduction of substituted nitrobenzoates, which are structurally analogous to this compound. The performance of these catalysts may vary for the specific target substrate.

Catalyst SystemReducing Agent / ConditionsSolventTemp. (°C)Time (h)Yield (%)Key Observations & Selectivity
Palladium on Carbon (Pd/C) H₂ (gas, 1 atm)MethanolRoom Temp.1 - 4>95%Highly efficient and clean. The most common and effective method for this transformation.[2]
Raney Nickel H₂ (gas, 1 atm)EthanolRoom Temp.2 - 6>90%Cost-effective alternative to Pd/C. Can be less selective in the presence of other reducible groups.
Iron Powder (Fe) Acetic AcidEthanol/WaterReflux2 - 485-95%Excellent chemoselectivity for the nitro group. Stoichiometric use of iron can lead to significant waste.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of a substituted nitrobenzoate using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution under a stream of inert gas.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas three times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-methoxy-4-methyl-5-aminobenzoate.

Causality Behind Experimental Choices:

  • Methanol as Solvent: It is a good solvent for the starting material and product, and it is relatively inert under these conditions.

  • Wet Pd/C: Using a water-wet catalyst mitigates its pyrophoric nature, enhancing safety.

  • Inert Gas Purge: This is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen.

  • Vigorous Stirring: Ensures good contact between the substrate, hydrogen, and the heterogeneous catalyst, which is essential for a good reaction rate.

Protocol 2: Reduction using Iron in Acetic Acid

This protocol provides a classic and highly chemoselective method for the reduction of the nitro group.

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the starting material.

  • Add iron powder (3-5 equivalents).

  • Slowly add glacial acetic acid (1-2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (around 80-90 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Ethanol/Water Solvent System: This mixture provides good solubility for the organic substrate while allowing the aqueous acidic chemistry to proceed.

  • Excess Iron Powder: Ensures the complete reduction of the nitro group.

  • Acetic Acid: Provides the acidic medium necessary for the reaction to proceed and helps to keep the iron salts in solution during the reaction.

  • Neutralization with Sodium Bicarbonate: Quenches the acid and precipitates any remaining iron salts as hydroxides, facilitating their removal during work-up.

Visualization of Key Processes

Reaction_Pathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 +2[H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2[H] Product Methyl 2-methoxy-4-methyl-5-aminobenzoate Intermediate2->Product +2[H]

Caption: Generalized reaction pathway for the reduction of a nitro group.

Experimental_Workflow A Dissolve Substrate in Solvent B Add Catalyst A->B C Introduce Reducing Agent (e.g., H2) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Catalyst Filtration D->E F Solvent Evaporation E->F G Purification (if necessary) F->G

Caption: General experimental workflow for catalytic reduction.

Catalyst_Comparison cluster_PdC Palladium on Carbon cluster_RaneyNi Raney Nickel cluster_Iron Iron-Based Catalyst Catalyst Choice PdC Pd/C Catalyst->PdC RaneyNi Raney Nickel Catalyst->RaneyNi Iron Iron (Fe) Catalyst->Iron PdC_Adv High Activity Mild Conditions PdC_Dis High Cost Pyrophoric RaneyNi_Adv Cost-Effective High Activity RaneyNi_Dis Pyrophoric Lower Selectivity Iron_Adv Low Cost High Selectivity Iron_Dis Stoichiometric Waste Complex Work-up

Caption: Comparative logic of catalyst selection.

Conclusion and Recommendations

The choice of catalyst for the reduction of this compound is a trade-off between performance, cost, and safety.

  • For laboratory-scale synthesis focused on high yield and clean reaction profiles, Palladium on Carbon is the recommended choice. Its high activity under mild conditions often outweighs its higher cost.

  • For large-scale industrial production where cost is a major driver, Raney Nickel and Iron-based reductions are more viable options. Raney Nickel offers catalytic efficiency at a lower price point, while iron provides excellent chemoselectivity and is exceptionally inexpensive, though waste disposal from the stoichiometric reaction needs to be considered.

Ultimately, the optimal catalyst will depend on the specific requirements of your project, including scale, budget, and available equipment. It is always recommended to perform small-scale trials to validate the chosen catalytic system for your specific substrate and conditions.

References

Verifying the structure of reaction products from Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide for the Structural Verification of Reaction Products from Methyl 2-methoxy-4-methyl-5-nitrobenzoate >

Introduction

This compound is a versatile starting material in organic synthesis, frequently utilized in the development of pharmaceuticals and other fine chemicals. Its substituted benzene ring offers multiple reactive sites, allowing for a variety of chemical transformations. A common and critical reaction is the reduction of the nitro group to an amine, yielding Methyl 2-amino-5-methoxy-4-methylbenzoate. This transformation is a key step in the synthesis of more complex molecules.[1] Accurate structural verification of the resulting product is paramount to ensure the success of subsequent synthetic steps and the purity of the final compound.

This guide provides an in-depth comparison of two prevalent methods for the reduction of this compound: catalytic hydrogenation and chemical reduction using tin(II) chloride. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive guide to the structural elucidation of the product using modern analytical techniques.

Reaction Overview: Reduction of a Nitroarene

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry.[2] The general reaction is depicted below:

Caption: General scheme for the reduction of this compound.

The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired selectivity, reaction conditions, and environmental considerations.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and high yields.[3] This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Expertise & Experience: The "Why" Behind the Choice

Catalytic hydrogenation is often the method of choice for its efficiency and atom economy. The reaction typically proceeds under mild conditions and the only byproduct is water, making product purification straightforward. The choice of a heterogeneous catalyst like Pd/C simplifies the workup, as the catalyst can be easily removed by filtration.[4] However, a key consideration is the potential for the reduction of other functional groups. While the ester and methoxy groups in the starting material are generally stable under these conditions, care must be taken if other sensitive functionalities are present. It's also important to be aware that unstable hydroxylamine intermediates can form, which could pose a safety risk if not properly controlled.[5]

Trustworthiness: A Self-Validating Protocol

A robust experimental design is crucial for a reliable outcome. This protocol includes steps for careful monitoring and characterization to validate the reaction's progress and the product's identity.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a septum, add this compound (1.0 eq) and methanol (10 vol).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.05 eq) to the solution.

  • Inerting: Purge the flask with nitrogen gas for 5 minutes to remove oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup: Upon completion, carefully purge the flask with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 5-amino-2-methoxy-4-methylbenzoate.

Caption: Workflow for catalytic hydrogenation.

Method 2: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds.[6][7]

Expertise & Experience: The "Why" Behind the Choice

The use of SnCl₂ offers a milder alternative to some other reducing agents and can be advantageous when dealing with substrates that are sensitive to catalytic hydrogenation.[7] For instance, if the molecule contained a double or triple bond that could be reduced by catalytic hydrogenation, SnCl₂ would be a more selective choice. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate. A key drawback of this method is the generation of tin byproducts, which can complicate the purification process and present environmental concerns.[7]

Trustworthiness: A Self-Validating Protocol

This protocol is designed to ensure complete reaction and effective removal of tin byproducts, leading to a pure product.

Experimental Protocol: Tin(II) Chloride Reduction
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (15 vol).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.

Caption: Workflow for SnCl₂ reduction.

Performance Comparison

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)
Reagents H₂, Pd/CSnCl₂·2H₂O, Ethanol
Conditions Room temperature, balloon pressureReflux (approx. 78 °C)
Byproducts WaterTin salts
Workup Simple filtrationAqueous workup, extraction
Advantages Clean, high yield, atom economicalGood for sensitive functional groups
Disadvantages Potential for over-reduction, catalyst costStoichiometric tin waste, purification

Structural Verification of the Product: Methyl 5-amino-2-methoxy-4-methylbenzoate

Regardless of the synthetic method employed, rigorous structural analysis is essential to confirm the identity and purity of the product. A combination of spectroscopic techniques is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This is one of the most powerful tools for structural elucidation. Key changes to expect in the ¹H NMR spectrum upon reduction of the nitro group to an amine are:

  • Appearance of a new signal: A broad singlet corresponding to the -NH₂ protons will appear, typically in the range of 3.5-5.0 ppm. This signal will disappear upon D₂O exchange.[8]

  • Upfield shift of aromatic protons: The strong electron-withdrawing nitro group deshields the adjacent aromatic protons. Its replacement with the electron-donating amino group will cause a significant upfield shift of the aromatic proton signals.

¹³C NMR: The carbon atom attached to the newly formed amino group will experience a significant upfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The key spectral changes are:

  • Disappearance of nitro group stretches: The characteristic symmetric and asymmetric stretching vibrations of the NO₂ group (around 1530 and 1350 cm⁻¹) will disappear.

  • Appearance of amine stretches: Two N-H stretching bands will appear in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).[8][9] A scissoring absorption for the NH₂ group may also be observed around 1600 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the product. The expected molecular ion peak for Methyl 5-amino-2-methoxy-4-methylbenzoate (C₁₀H₁₃NO₃) would be at m/z = 195.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Summary for Structural Verification
TechniqueStarting Material (this compound)Expected Product (Methyl 5-amino-2-methoxy-4-methylbenzoate)
¹H NMR Aromatic protons in the downfield region (approx. 7.5-8.5 ppm).Aromatic protons shifted upfield. Appearance of a broad -NH₂ signal (approx. 3.5-5.0 ppm).
IR (cm⁻¹) Strong NO₂ stretches (~1530 and ~1350).Disappearance of NO₂ stretches. Appearance of two N-H stretches (~3300-3500).
MS (m/z) Expected molecular ion at 225.07.Expected molecular ion at 195.09.

Conclusion

Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the synthesis of Methyl 5-amino-2-methoxy-4-methylbenzoate from this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the presence of other functional groups, scalability, and environmental considerations. Catalytic hydrogenation is generally cleaner and more atom-economical, while SnCl₂ reduction offers an alternative for substrates that are incompatible with hydrogenation catalysts.

Regardless of the chosen method, a multi-technique approach to structural verification, employing ¹H NMR, IR, and mass spectrometry, is crucial to unequivocally confirm the structure of the reaction product and ensure its purity for downstream applications.

References

Safety Operating Guide

Navigating the Safe Handling of Methyl 2-methoxy-4-methyl-5-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Landscape: Understanding the Risks

Methyl 2-methoxy-4-methyl-5-nitrobenzoate belongs to the nitroaromatic compound family. These substances are known for their potential to be irritants and can be harmful if not handled with appropriate care.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a robust personal protective equipment (PPE) strategy is the cornerstone of safe handling.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator (if not in a fume hood)
Solution Preparation and Transfers Safety gogglesNitrile glovesLaboratory coatNot generally required (if in a fume hood)
Running Reactions Safety gogglesNitrile glovesLaboratory coatNot generally required (if in a fume hood)
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95 respirator or half-mask respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. All handling of solid this compound should ideally be conducted within a certified chemical fume hood.

Preparation and Weighing:
  • Work Area Preparation : Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated balance, weighing paper, and appropriate containers, readily available.

  • Donning PPE : Before handling the compound, put on your laboratory coat, safety glasses, and nitrile gloves.

  • Weighing : Carefully weigh the desired amount of the solid compound on weighing paper. Avoid creating dust. If any static is present, use an anti-static gun.

  • Transfer : Gently transfer the weighed solid into your reaction vessel or container.

In-Experiment Handling:
  • Labeling : Clearly label all containers with the full chemical name: "this compound".

  • Containment : Keep all containers with the compound sealed when not in use.

  • Avoid Contact : Be mindful to avoid contact with skin and eyes. If contact occurs, immediately follow the first aid procedures outlined below.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Emergency Protocols: Spill and Exposure Management

Spill Response:
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain : For small spills, use an absorbent material like vermiculite or sand to contain the substance.

  • Collect : Carefully sweep up the absorbent material and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

First Aid Measures:
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan: Responsible Waste Management

The disposal of this compound and its contaminated waste must be handled with the utmost care to prevent environmental contamination. Nitroaromatic compounds are generally considered hazardous waste.[5]

  • Waste Segregation :

    • Solid Waste : Collect any unused or contaminated solid compound in a designated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled container for non-halogenated organic liquid waste.

    • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be placed in a designated solid hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal : Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration.[5]

Visualizing the Workflow: Safe Handling from Start to Finish

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE (Lab Coat, Gloves, Goggles) weigh Weigh Compound prep_ppe->weigh Proceed prep_setup Prepare Workspace (Fume Hood) prep_setup->prep_ppe Proceed transfer Transfer to Vessel weigh->transfer reaction Perform Experiment transfer->reaction segregate Segregate Waste (Solid, Liquid, Contaminated) reaction->segregate Post-Experiment label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for Handling this compound.

Conclusion

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound. The principles of working within a certified fume hood, utilizing appropriate personal protective equipment, and adhering to strict disposal guidelines are fundamental to protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and your Environmental Health and Safety department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-4-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.